molecular formula C9H18O B1580890 4-Nonanone CAS No. 4485-09-0

4-Nonanone

Cat. No.: B1580890
CAS No.: 4485-09-0
M. Wt: 142.24 g/mol
InChI Key: TYBCSQFBSWACAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nonanone, also known as propyl amyl ketone, is a high-purity aliphatic ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . This colorless to light yellow clear liquid has a boiling point of approximately 187 °C and a specific gravity of 0.82 at 20 °C . It is classified as a combustible liquid (flash point 61 °C) and should be stored in a cool, dark, and well-ventilated place . This compound is a valuable reference standard in analytical chemistry, with established retention index (RI) values on various GC stationary phases, including 1030 on HP-5 (non-polar) and 1322 on CP-Wax 52CB (polar) . This makes it particularly useful for the identification and quantification of compounds in complex mixtures using gas chromatography. In synthetic organic chemistry, this compound serves as a versatile intermediate and a model substrate in method development. Scientific literature documents its role in studying reactions with organocuprates and its involvement in synthesis processes like the Wissner hydroxyketone synthesis for producing functionalized homologous ketones . Disclaimer: This product is intended for research and development purposes in a laboratory setting. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBCSQFBSWACAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063493
Record name 4-Nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Nonanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11211
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Amyl propyl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4485-09-0
Record name 4-Nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4485-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004485090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nonanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amyl propyl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-nonanone (also known as pentyl propyl ketone). The document details its structural characteristics, physicochemical parameters, spectral data, and typical reactivity. Methodologies for its synthesis and purification are outlined, and key analytical techniques for its characterization are discussed. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this medium-chain ketone.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid with a distinctive sweet or fruity odor.[1] It is a nine-carbon aliphatic ketone with the carbonyl group located at the fourth carbon position.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name Nonan-4-one[2]
Synonyms This compound, Pentyl propyl ketone, Propyl amyl ketone[1]
CAS Number 4485-09-0[2]
Molecular Formula C₉H₁₈O[2]
Molecular Weight 142.24 g/mol [2]
InChI InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3[2]
InChIKey TYBCSQFBSWACAA-UHFFFAOYSA-N[2]
SMILES CCCCCC(=O)CCC[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Liquid[2][2]
Appearance Colorless to light yellow liquid[3][3]
Boiling Point 187 - 190 °C at 760 mmHg[4][5]
Melting Point -18.52 °C (estimate)[5][5]
Density 0.819 - 0.8257 g/mL[4][6]
Refractive Index 1.416 - 1.422 @ 20 °C[7][8]
Flash Point 61.11 - 61.4 °C[5][7]
Water Solubility 284.4 mg/L @ 25 °C (estimated)[6][6]
Solubility Soluble in organic solvents like ethanol (B145695) and ether[1][1]
Vapor Pressure 0.553 - 0.6 mmHg @ 25 °C (estimated)[5][7]
logP (Octanol/Water) 2.936 (estimated)[9][9]

Spectral Data and Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon skeleton and proton environments of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ (90 MHz) is available.[10] The spectrum is expected to show signals corresponding to the different methylene (B1212753) and methyl groups in the propyl and pentyl chains.

  • ¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ has also been reported.[10] The spectrum will show a characteristic peak for the carbonyl carbon, typically in the downfield region, in addition to signals for the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

  • Key Absorptions: A prominent peak in the region of 1750-1680 cm⁻¹ is indicative of the C=O stretching vibration of an aliphatic ketone.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

  • Molecular Ion: The molecular ion peak (M⁺) is observed at m/z 142.[9]

  • Major Fragments: Common fragment ions are observed at m/z 43, 71, 99, 58, and 86.[12] The fragmentation is driven by alpha-cleavage and McLafferty rearrangement.

Reactivity and Synthesis

As a ketone, this compound undergoes typical nucleophilic addition reactions at the carbonyl carbon.[1] It is used in various chemical syntheses, including alkylation reactions in the presence of metal-complex catalysts.[3]

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of the corresponding secondary alcohol, 4-nonanol (B1584833). Another potential route is the Grignard reaction between a propyl magnesium halide and hexanal, followed by oxidation of the resulting alcohol.

Experimental Protocol: Oxidation of 4-Nonanol to this compound (General Procedure)

This protocol is a generalized procedure based on standard organic chemistry techniques.

  • Dissolution: Dissolve 4-nonanol in a suitable organic solvent such as dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a solution of sodium hypochlorite (B82951) with a catalytic amount of TEMPO) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution for chromium-based oxidants). Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

G cluster_synthesis Synthesis cluster_purification Purification 4-Nonanol 4-Nonanol Reaction Reaction 4-Nonanol->Reaction Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Reaction Crude_this compound Crude_this compound Reaction->Crude_this compound Workup Workup Crude_this compound->Workup Extraction Extraction Workup->Extraction Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Vacuum_Distillation Vacuum_Distillation Drying_Concentration->Vacuum_Distillation Pure_this compound Pure_this compound Vacuum_Distillation->Pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of this compound and for its quantification in various matrices. Kovats retention indices for this compound have been reported on different types of GC columns.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Procedure)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

  • Separation: Use a suitable capillary column (e.g., a non-polar or polar column as required for the specific analysis). Program the oven temperature to achieve good separation of the analyte from any impurities.

  • Detection: Use a mass spectrometer as the detector to identify and quantify the eluted components based on their mass spectra and retention times.

G Sample_Preparation Sample_Preparation GC_Injection GC_Injection Sample_Preparation->GC_Injection Chromatographic_Separation Chromatographic_Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass_Spectrometry_Detection Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data_Analysis Mass_Spectrometry_Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Logical Relationships in Mass Spectral Fragmentation

The fragmentation pattern of this compound in mass spectrometry provides structural information. The primary fragmentation pathways are alpha-cleavage and McLafferty rearrangement.

G Molecular_Ion This compound Molecular Ion (m/z 142) Alpha_Cleavage1 α-Cleavage (loss of C4H9 radical) Molecular_Ion->Alpha_Cleavage1 Alpha_Cleavage2 α-Cleavage (loss of C2H5 radical) Molecular_Ion->Alpha_Cleavage2 McLafferty McLafferty Rearrangement Molecular_Ion->McLafferty Fragment1 Fragment Ion (m/z 85) Alpha_Cleavage1->Fragment1 Fragment2 Fragment Ion (m/z 113) Alpha_Cleavage2->Fragment2 Fragment3 Fragment Ion (m/z 86) McLafferty->Fragment3

References

4-Nonanone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 4-Nonanone

Introduction

This compound, also known as pentyl propyl ketone, is an aliphatic ketone with the chemical formula C₉H₁₈O.[1][2] It is a colorless to light yellow liquid at room temperature and is characterized by a distinctive sweet or fruity odor.[3][4][5] This compound finds applications as a solvent, a flavoring agent in the food industry, and as an intermediate in the synthesis of other organic compounds.[3][4] Understanding its physical properties is crucial for its application in research, drug development, and various industrial processes, ensuring safe handling, proper formulation, and effective use. This guide provides a detailed overview of the core physical properties of this compound, methodologies for their experimental determination, and a workflow for property analysis.

Core Physical Properties of this compound

The physical characteristics of this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data.

PropertyValueUnitsNotesCitations
Identifiers
IUPAC Namenonan-4-one-[1]
CAS Number4485-09-0-[1][2]
Molecular FormulaC₉H₁₈O-[1][2][4]
Molecular Weight142.24 g/mol [1][5][6]
General Properties
Physical StateLiquid-At room temperature[1][3]
AppearanceColorless to light yellow, clear liquid-[3][4][5]
Thermodynamic Properties
Boiling Point187 - 190°CAt 760 mmHg[1][4][7][8]
Melting Point~ -18.52°CEstimated value[4][5][8]
Flash Point61.11 - 61.4°CClosed cup[4][8][9]
Physical Characteristics
Density0.819 - 0.827g/cm³At 20-25 °C[5][7][9][10]
Refractive Index1.416 - 1.422nD²⁰At 20 °C, Sodium D-line[4][7][9]
Vapor Pressure~ 0.553mmHgAt 25 °C, Estimated value[4][9]
Solubility
Water Solubility~ 284.4mg/LAt 25 °C, Estimated value[9][11]
Solvent SolubilitySoluble-In alcohol and ether[3][9]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical characterization. The following sections detail standard laboratory protocols for measuring the key properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.

  • Apparatus: Analytical balance, pycnometer (density bottle) or a graduated cylinder and beaker, and a temperature-controlled water bath.[12]

  • Methodology (using a pycnometer):

    • Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent, rinsed with deionized water, and dried completely.

    • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer with its stopper is accurately measured on an analytical balance (m₁).

    • Mass of Pycnometer with Water: The pycnometer is filled with deionized water of a known temperature (e.g., 20 °C) and placed in a water bath to reach thermal equilibrium. The stopper is inserted, allowing excess water to escape through the capillary. The exterior is dried, and the mass is recorded (m₂).

    • Mass of Pycnometer with this compound: The pycnometer is emptied, dried, and filled with this compound. The same procedure for temperature equilibration and weighing is followed to determine the mass (m₃).

    • Calculation: The density (ρ) of this compound is calculated using the formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and boiling chips.

  • Methodology (Simple Distillation):

    • Setup: A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

    • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

    • Temperature Reading: The temperature is recorded when it stabilizes, which occurs when the vapor and liquid are in equilibrium. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquids.[13]

  • Apparatus: Abbe refractometer, constant temperature water bath, and a sodium D-line light source.

  • Methodology:

    • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

    • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

    • Temperature Control: The prisms are brought to a constant temperature (typically 20 °C) by circulating water from the water bath.[13]

    • Measurement: The light source is switched on, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • Reading: The refractive index (nD²⁰) is read directly from the instrument's scale. The reading is corrected for temperature if the measurement is not performed at 20 °C.[13]

Workflow Visualization

The logical sequence for characterizing the physical properties of a liquid sample like this compound can be visualized. The following diagram illustrates a standard experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Reporting Sample Obtain this compound Sample Purity Assess Purity (e.g., GC) Sample->Purity Density 1. Measure Density Purity->Density Purity->Density RefractiveIndex 2. Measure Refractive Index Density->RefractiveIndex Compare Compare with Literature Values Density->Compare BoilingPoint 3. Measure Boiling Point RefractiveIndex->BoilingPoint FlashPoint 4. Measure Flash Point BoilingPoint->FlashPoint FlashPoint->Compare Report Generate Technical Report Compare->Report

Caption: Experimental workflow for determining the physical properties of this compound.

References

4-Nonanone molecular formula C9H18O

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (C₉H₁₈O), a medium-chain aliphatic ketone. It covers its chemical and physical properties, spectroscopic data, synthesis, applications, and biological significance, compiled for a scientific audience.

Physicochemical Properties

This compound, also known as pentyl propyl ketone, is a colorless to light yellow liquid at room temperature.[1][2][3] It possesses a characteristic sweet or fruity odor and has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1][4][5][6][7]
Molecular Weight 142.24 g/mol [1][2][4][7]
CAS Number 4485-09-0[1][2][4][6][7]
Appearance Colorless to light yellow clear liquid[1][2][3]
Boiling Point 187 - 188 °C @ 760 mmHg[2][4][8]
Melting Point -18.52 °C (estimate)[2][9]
Density 0.819 - 0.827 g/mL (at 25 °C)[2][8][10]
Refractive Index 1.416 - 1.422 @ 20 °C[2][10]
Flash Point 61.11 °C (142.00 °F)[9][10]
Water Solubility Limited[1]
LogP (Octanol/Water) 2.8 - 3.015 (estimate)[2][9][10]
Vapor Pressure 0.553 mmHg @ 25 °C[9]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. Data is publicly available through databases such as the NIST WebBook and ChemicalBook.[6][11]

Table 2: Spectroscopic Data for this compound

TechniqueDescriptionSource(s)
Mass Spectrometry (MS) Electron ionization mass spectra are available, providing fragmentation patterns for structural confirmation.[6][12][13]
Infrared (IR) Spectroscopy IR spectra are available, showing characteristic ketone C=O stretching vibrations.[6]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR spectral data are available for detailed structural elucidation.[4][11]
Gas Chromatography (GC) Retention indices on various columns have been determined, aiding in its identification in complex mixtures.[4][14]
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound using standard spectroscopic methods.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Structure Structural Elucidation (C₉H₁₈O) MS->Structure NMR->Structure IR->Structure

Figure 1: Workflow for Spectroscopic Characterization.

Synthesis and Reactivity

Synthesis

This compound can be synthesized through various organic chemistry routes. One common approach involves the reaction of an organometallic reagent with a carboxylic acid derivative. A relevant synthesis for a structurally similar ketone, 4-methyl-5-nonanone (B104976), involves a nucleophilic substitution reaction between an anhydride (B1165640) and an n-butyl nucleophilic reagent (e.g., an organolithium or Grignard reagent), followed by hydrolysis.[15] A general synthesis for this compound itself has been described in The Journal of Organic Chemistry.[2][16]

Experimental Protocol: General Synthesis via Nucleophilic Acyl Substitution

This protocol is a representative example based on methods for synthesizing similar aliphatic ketones.

  • Reagent Preparation : An appropriate n-butyl nucleophilic reagent, such as butyllithium (B86547) or butylmagnesium bromide, is prepared or obtained commercially in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Acyl Source : A suitable acyl source, such as valeryl chloride or valeric anhydride, is dissolved in an anhydrous ether solvent in a separate reaction vessel, also under an inert atmosphere.

  • Reaction : The reaction vessel containing the acyl source is cooled to a low temperature (typically -78 °C to 0 °C) to control the reaction rate. The n-butyl nucleophilic reagent is then added dropwise to the stirred solution.

  • Quenching : After the addition is complete, the reaction is stirred for a specified period to ensure completion. The reaction is then carefully quenched by the slow addition of an aqueous solution, such as saturated ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction and Purification : The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification : The resulting crude product is purified, typically by fractional distillation, to yield pure this compound.

G Reactant1 Valeric Anhydride or Valeryl Chloride Reaction Nucleophilic Acyl Substitution (Anhydrous Ether, Low Temp) Reactant1->Reaction Reactant2 n-Butyl Nucleophilic Reagent (e.g., BuLi, BuMgBr) Reactant2->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: General Synthesis Pathway for this compound.
Chemical Reactivity

As a ketone, this compound exhibits reactivity typical of the carbonyl group. It readily undergoes nucleophilic addition reactions.[1] It is also utilized in alkylation reactions when facilitated by various metal-complex catalysts.[2][9][16]

Applications

This compound has several industrial and research applications. While not a direct therapeutic agent, its properties make it a useful molecule in various chemical contexts.

  • Flavoring Agent : It is identified as an odor-impact compound and is used as a food additive.[2][9][16]

  • Solvent : Due to its liquid state at room temperature and ability to dissolve other organic compounds, it serves as a solvent.[1]

  • Chemical Intermediate : It is a precursor in the synthesis of other, more complex organic compounds.[1]

While the broader class of ketones, such as indanones, are privileged structures in medicinal chemistry and form the basis of drugs like the Alzheimer's treatment Donepezil, this compound itself is not prominently featured in drug development pipelines.[17]

G cluster_apps Primary Applications Core This compound Flavor Flavor & Fragrance Industry (Food Additive) Core->Flavor Odor Profile Solvent Chemical Processes (Solvent) Core->Solvent Physical Properties Synth Organic Synthesis (Chemical Intermediate) Core->Synth Chemical Reactivity

Figure 3: Key Application Areas of this compound.

Biological Activity and Toxicology

Biological Context

This compound has been identified as a volatile component in plants such as Capillipedium parviflorum and Cymbopogon flexuosus.[4] Studies on aliphatic monoketones suggest they can exhibit anesthetic activity and may enhance the neurotoxicity of other ketones.[10] Some research has also pointed to the potential for ketones to possess anti-inflammatory and antimicrobial properties.[18]

Safety and Toxicology

From a safety perspective, this compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

TypeCodeDescriptionSource(s)
Hazard Statement H319Causes serious eye irritation.[4]
Precautionary P264Wash hands thoroughly after handling.[4]
Precautionary P280Wear protective gloves/eye protection/face protection.[4]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Precautionary P337+P317If eye irritation persists: Get medical help.[4]

It is also flagged as a potential neurotoxin.[19] Due to its irritant nature, handling should be performed in well-ventilated areas using appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[1][10]

References

An In-Depth Technical Guide to 4-Nonanone: Structure, Properties, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonanone (also known as nonan-4-one or propyl amyl ketone) is a nine-carbon aliphatic ketone with the structural formula CH₃(CH₂)₄CO(CH₂)₂CH₃.[1][2] This colorless to light yellow liquid possesses a distinct fruity or sweet odor and is utilized in various industrial applications, including as a solvent and a flavoring agent.[3][4] While its primary applications have been in the chemical and food industries, emerging research into the biological activities of ketones suggests potential relevance for this compound in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, with a focus on its possible role as a modulator of ion channels.

Structural Formula and Chemical Identity

This compound is a dialkyl ketone with a carbonyl group located at the fourth carbon position of a nonane (B91170) chain.[3]

Key Identifiers:

  • IUPAC Name: Nonan-4-one[1][5]

  • Synonyms: this compound, Propyl amyl ketone, Pentyl propyl ketone[2][3]

  • Molecular Formula: C₉H₁₈O[1][2][3]

  • CAS Number: 4485-09-0[1][2][5]

  • Molecular Weight: 142.24 g/mol [1][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitReference(s)
Physical State Liquid-[1]
Appearance Colorless to light yellow, clear liquid-[4][6]
Odor Sweet, fruity-[3]
Boiling Point 187.5 - 188.0°C[1][4]
Melting Point -18.52 (estimate)°C[4][7]
Density 0.8257g/cm³ at 20°C[4]
Refractive Index 1.419 - 1.422at 20°C[4]
Flash Point 61.11°C[8]
Water Solubility 284.4mg/L at 25°C (estimate)[4]
logP (Octanol/Water Partition Coefficient) 2.936 (Crippen Calculated)-[9]

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Nonanol (B1584833)

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 4-nonanol.

Reaction:

Synthesis cluster_reactants Reactants cluster_products Products 4-Nonanol 4-Nonanol (C₉H₂₀O) This compound This compound (C₉H₁₈O) 4-Nonanol->this compound Oxidation OxidizingAgent Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇/H₂SO₄) OxidizingAgent->this compound Byproducts Byproducts (e.g., Cr³⁺, H₂O) OxidizingAgent->Byproducts

Figure 1: Synthesis of this compound from 4-Nonanol.

Detailed Methodology (Example using Pyridinium Chlorochromate - PCC):

  • Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is set up in a fume hood. The flask is charged with a solution of 4-nonanol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution. An excess of PCC is typically used to ensure complete conversion of the alcohol.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts. The filtrate is then washed successively with aqueous sodium bicarbonate solution and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by fractional distillation or column chromatography.

Purification of this compound

3.2.1. Fractional Distillation:

Fractional distillation is a suitable method for purifying this compound, especially for larger quantities, by separating it from impurities with different boiling points.[10][11][12][13]

Protocol:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a heating mantle, a distillation flask containing the crude this compound and boiling chips, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.[10]

  • Heating: The distillation flask is gently heated. As the mixture boils, the vapor rises through the fractionating column.

  • Fraction Collection: The temperature at the top of the column is monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 188°C) is collected in the receiving flask.[1]

  • Completion: Distillation is stopped when the temperature begins to drop or rise significantly, indicating that the desired product has been collected.

3.2.2. Column Chromatography:

For smaller scale purification or for removing impurities with similar boiling points, silica gel column chromatography is an effective method.[4][14][15][16]

Protocol:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is passed through the column.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different alkyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, typically in the range of 200-220 ppm.

  • IR Spectroscopy: The infrared spectrum exhibits a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone.

  • Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used for both qualitative and quantitative analysis of this compound, with a molecular ion peak corresponding to its molecular weight.

Potential Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the broader class of ketones has been shown to possess biological activity, particularly affecting the central nervous system. There is growing evidence that ketones can act as signaling molecules and modulate the function of ion channels.

Anesthetic Properties and Ion Channel Modulation

Studies on other ketones, such as the ketone bodies beta-hydroxybutyric acid and acetone (B3395972), have demonstrated anesthetic properties.[1] These effects are believed to be mediated, at least in part, through the modulation of inhibitory neurotransmitter receptors, specifically GABA-A and glycine (B1666218) receptors.[1] It is plausible that medium-chain ketones like this compound could exhibit similar effects due to their structural similarities and lipophilicity, which would allow them to partition into neuronal membranes.

AnestheticAction cluster_ketone This compound (Hypothesized) cluster_receptors Inhibitory Neurotransmitter Receptors cluster_effect Cellular Effect cluster_outcome Physiological Outcome Ketone Ketone GABA_A GABA-A Receptor Ketone->GABA_A Positive Allosteric Modulation Glycine_R Glycine Receptor Ketone->Glycine_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Increased Cl⁻ Influx Glycine_R->Hyperpolarization Increased Cl⁻ Influx AnestheticEffect Anesthetic Effect Hyperpolarization->AnestheticEffect Reduced Neuronal Excitability

Figure 2: Hypothesized Signaling Pathway for Ketone Anesthetic Action.

This proposed mechanism suggests that this compound could act as a positive allosteric modulator of GABA-A and glycine receptors, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. This reduction in neuronal excitability would manifest as an anesthetic effect.

Applications in Research and Drug Development

The potential for this compound and other medium-chain ketones to modulate ion channels opens up avenues for research in several areas:

  • Anesthetics: Investigating the structure-activity relationship of aliphatic ketones could lead to the development of novel anesthetic agents with specific properties.

  • Neurological Disorders: Given the role of GABA-A and glycine receptors in various neurological conditions, including epilepsy and anxiety, modulators of these receptors are of significant interest.

  • Flavor and Fragrance Chemistry: A deeper understanding of the structure-odor relationship of ketones can aid in the design of new flavor and fragrance compounds.[17][18][19]

Conclusion

This compound is a well-characterized aliphatic ketone with established physicochemical properties. While its current applications are primarily industrial, the emerging understanding of the biological activities of ketones suggests that this compound and related compounds may have untapped potential in the fields of pharmacology and drug development. Further research into the specific interactions of this compound with biological targets, such as ion channels, is warranted to explore these possibilities. This guide provides a foundational resource for researchers and scientists interested in the further study and application of this compound.

References

An In-depth Technical Guide to 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nonanone, a ketone with significant applications in various scientific and industrial fields. The document details its chemical identity, physical properties, synthesis protocols, key reactions, and safety information, tailored for a technical audience.

Chemical Identity and Nomenclature

This compound, a medium-chain ketone, is a colorless to light yellow liquid at room temperature.[1][2][3][4] It possesses a characteristic sweet or fruity odor.[1] The International Union of Pure and Applied Chemistry (IUPAC) designates its official name as nonan-4-one .[5][6][7][8] It is also commonly known by synonyms such as pentyl propyl ketone and propyl amyl ketone.[1][7][8][9]

  • IUPAC Name: nonan-4-one[5][6]

  • CAS Number: 4485-09-0[1][5][6][7][8]

  • Molecular Formula: C₉H₁₈O[1][5][6][7][8]

  • SMILES: CCCCCC(=O)CCC[9][10]

  • InChI Key: TYBCSQFBSWACAA-UHFFFAOYSA-N[1][7][8]

Physicochemical Properties

The properties of this compound make it suitable for various applications, including its use as a solvent and a flavoring agent.[1] It is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1] Key quantitative data are summarized below.

PropertyValueUnit
Molecular Weight142.24 g/mol [1][6]
Boiling Point188.0°C (at 760 mmHg)[6]
Density0.816 - 0.827g/cm³ (at 20-25°C)[11][12]
Flash Point61.11°C[11]
Refractive Index1.416 - 1.422(at 20°C)[11]
LogP (Octanol/Water)2.936-[9]
Vapor Pressure0.553mmHg (at 25°C)[12]

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical pathways. A high-yield method involves the oxidation of a secondary alcohol precursor.

This protocol describes the synthesis of this compound from Propyl-pentyl-carbinol (nonan-4-ol) with a reported yield of 92%.

Reagents and Materials:

  • Propyl-pentyl-carbinol (Nonan-4-ol)

  • 4,4'-bis-(dichloroiodo)-biphenyl

  • Tetraethylammonium (B1195904) bromide

  • Chloroform (B151607) (solvent)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve Propyl-pentyl-carbinol in chloroform within a round-bottom flask.

  • Add 4,4'-bis-(dichloroiodo)-biphenyl and tetraethylammonium bromide to the solution.

  • Stir the reaction mixture vigorously at 20°C.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction is typically complete within 25 minutes.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup.

  • Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product via column chromatography to isolate pure this compound.

Logical Workflow for Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nonan-4-ol in Chloroform B Add Oxidizing Agent (4,4'-bis-(dichloroiodo)-biphenyl) A->B C Add Catalyst (Tetraethylammonium bromide) B->C D Stir at 20°C for ~25 min C->D E Aqueous Workup D->E F Extraction & Drying E->F G Solvent Evaporation F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via oxidation.

Chemical Reactivity and Applications

As a ketone, this compound's reactivity is centered on the carbonyl group. It readily undergoes nucleophilic addition reactions, a cornerstone of ketone chemistry.

Key Reactions:

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

  • Alkylation: this compound is utilized in alkylation reactions, often catalyzed by various metal complexes.[2][12][13]

Applications:

  • Flavoring Agent: It is recognized as an odor-impact compound and is used as a food additive in products like dairy, baked goods, and beverages.[2][11]

  • Solvent: Its properties as a medium-chain ketone make it a useful solvent in certain applications.[1]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[1]

Generalized Reaction Pathway

G ketone This compound (Electrophile) product Addition Product (e.g., Tertiary Alcohol) ketone->product Forms C-Nu Bond nucleophile Nucleophile (e.g., Grignard, Organolithium) nucleophile->ketone Nucleophilic Attack

Caption: Nucleophilic addition reaction at the carbonyl group of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (H319).[4][6]

Handling Recommendations:

  • Handle only in well-ventilated areas.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[1][11]

  • In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]

References

4-Nonanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nonanone, a nine-carbon ketone with diverse applications in research and industry. This document consolidates its chemical identity, physical and chemical properties, and outlines general experimental protocols for its synthesis and analysis. Furthermore, it explores the broader context of ketone signaling pathways, offering a foundational understanding for researchers in drug development and related scientific fields.

Chemical Identity: Synonyms and Trade Names

This compound is a well-characterized chemical compound with the CAS number 4485-09-0.[1] It is systematically named Nonan-4-one according to IUPAC nomenclature.[1][2] In commercial and research contexts, it is frequently referred to by several synonyms. While distinct trade names are not prevalent, it is commonly marketed under its chemical name or primary synonyms by various chemical suppliers.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name Nonan-4-one[1][2]
CAS Number 4485-09-0[1]
Synonyms Pentyl propyl ketone[1][2], Propyl amyl ketone[1][2], n-Pentyl n-propyl ketone[1][3], N-Amyl N-propylketone[3]
Commercial Names AldrichCPR (Sigma-Aldrich)[4], this compound (TCI Chemical)[5]

Quantitative Data: Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and analysis. These properties have been determined through various experimental and computational methods.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[5][6]
Odor Fruity, sweet
Density 0.819 g/cm³ at 20 °C[5][7]
Boiling Point 187-190 °C at 760 mmHg[6][7]
Melting Point -18.52 °C (estimate)[5][6]
Flash Point 61.4 °C (142.5 °F)[6][8]
Solubility in Water 284.4 mg/L at 25 °C (estimated)
Refractive Index 1.419 - 1.422 at 20 °C[5][6]
LogP (Octanol-Water Partition Coefficient) 2.8 - 3.015 (estimated)[1][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of this compound. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

A common and efficient method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nonanol (B1584833) in a suitable organic solvent such as dichloromethane (B109758) or acetone.

  • Oxidant Addition: Slowly add an oxidizing agent to the solution. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid and acetone), or Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The reaction temperature should be carefully controlled, often by using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for Jones reagent). Dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography on silica (B1680970) gel.

The reaction of a Grignard reagent with a nitrile followed by hydrolysis provides a versatile route to ketones. For the synthesis of this compound, one could use propylmagnesium bromide and hexanenitrile (B147006) or pentylmagnesium bromide and butyronitrile.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of the appropriate alkyl halide (e.g., 1-bromopropane) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction with Nitrile: Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of the corresponding nitrile (e.g., hexanenitrile) in the same anhydrous solvent.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until the nitrile is consumed, as monitored by TLC or GC. Carefully quench the reaction by slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the resulting this compound by distillation or column chromatography.

While not the most direct route for an aliphatic ketone like this compound, the principles of Friedel-Crafts acylation are fundamental in ketone synthesis. This reaction involves the acylation of an aromatic ring, but related reactions can be used for aliphatic systems. A more relevant analogous reaction for aliphatic ketones is the reaction of an acyl chloride with an organocadmium or organocuprate reagent.

Analysis of this compound

Standard analytical techniques are used to confirm the identity and purity of this compound.

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. If analyzing a complex matrix (e.g., a food sample), an extraction step (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.[10]

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection: Use a split/splitless injector. The injection volume is typically 1 µL.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.

    • Scan Range: Scan a mass range that includes the molecular ion of this compound (m/z 142.24) and its expected fragments (e.g., m/z 43, 57, 71, 85, 99).

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

    • Expected Signals:

      • Two triplets corresponding to the two terminal methyl groups (CH₃).

      • Multiple multiplets for the methylene (B1212753) groups (CH₂).

      • Two triplets for the methylene groups adjacent to the carbonyl group (α-protons), which will be deshielded.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum, often with proton decoupling.

    • Expected Signals:

      • A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (around 210 ppm).

      • Signals for each of the unique methylene and methyl carbons in the aliphatic chains.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound are not extensively documented in the literature, ketones, in general, are recognized for their roles as signaling molecules in various biological contexts.

Ketones as Signaling Molecules

Ketone bodies such as β-hydroxybutyrate and acetoacetate (B1235776) are well-known for their roles in cellular metabolism, but they also function as signaling molecules. They can act as inhibitors of histone deacetylases (HDACs), thereby influencing gene expression. They can also interact with cell surface G-protein coupled receptors.

Insect Pheromone Signaling

Several ketones, including this compound, have been identified as components of insect pheromones. In this context, this compound would act as a ligand for specific olfactory receptors (ORs) in the insect's antennae. The binding of the pheromone to its receptor initiates a signal transduction cascade, typically involving G-proteins, which leads to the opening of ion channels and the generation of an action potential in the olfactory receptor neuron. This signal is then transmitted to the brain, leading to a behavioral response, such as mating or aggregation.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Synthesis_of_4_Nonanone cluster_oxidation Oxidation cluster_grignard Grignard Reaction 4-Nonanol 4-Nonanol 4-Nonanone_ox This compound 4-Nonanol->4-Nonanone_ox [O] Oxidizing Agent Oxidizing Agent Alkyl Halide Propyl Bromide Grignard Reagent Propylmagnesium Bromide Alkyl Halide->Grignard Reagent Mg Mg Mg->Grignard Reagent 4-Nonanone_gr This compound Grignard Reagent->4-Nonanone_gr Nitrile Hexanenitrile Nitrile->4-Nonanone_gr

Caption: Synthetic routes to this compound.

GC_MS_Workflow Sample Sample containing This compound Injection Injection Port Sample->Injection Volatilization GC_Column Gas Chromatography Column Injection->GC_Column Separation Ion_Source Ion Source (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data System Detector->Data_System Signal Detection Insect_Pheromone_Signaling cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor G_Protein G-Protein OR->G_Protein activates Ion_Channel Ion Channel G_Protein->Ion_Channel modulates Action_Potential Action Potential Ion_Channel->Action_Potential leads to Pheromone This compound Pheromone->OR binds to Binding Binding Activation Activation Channel_Opening Channel Opening Behavioral_Response Behavioral Response Action_Potential->Behavioral_Response triggers

References

Spectroscopic Data of 4-Nonanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nonanone (CAS No. 4485-09-0), a nine-carbon aliphatic ketone. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this molecule are critical. This document summarizes key spectroscopic data in a structured format, outlines detailed experimental protocols, and provides visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) spectroscopy for this compound.

Table 1: Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is characterized by fragmentation patterns typical of aliphatic ketones, primarily through alpha cleavage.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
43100[CH₃CH₂CO]⁺
7158[CH₃(CH₂)₃CO]⁺
9944[M - C₃H₇]⁺
5843McLafferty rearrangement product
8624[M - C₄H₈]⁺
142< 5Molecular Ion [M]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]

Table 2: ¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum shows distinct signals for each of the unique carbon environments in the this compound molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).[3][4]

Carbon Atom AssignmentChemical Shift (δ, ppm)
C=O (C4)~211
-CH₂-CO- (C3, C5)~42
-CH₂- (C2, C6)~26-31
-CH₂- (C7)~22
-CH₃ (C1, C9)~14
-CH₂- (C8)~31
Table 3: ¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum provides information on the proton environments within this compound. Spectra are commonly recorded in deuterated chloroform (CDCl₃) at 90 MHz.[4][5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-CO- (H3, H5)~2.4Triplet4H
-CH₂- (H2, H6)~1.5-1.6Multiplet4H
-CH₂- (H7, H8)~1.2-1.4Multiplet4H
-CH₃ (H1, H9)~0.9Triplet6H
Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is typically obtained from a liquid film.[4][6] The most prominent absorption band corresponds to the carbonyl group stretching vibration.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960-2870C-H stretchAlkane (-CH₃, -CH₂)
~1715C=O stretchKetone
~1465C-H bendAlkane (-CH₂)
~1375C-H bendAlkane (-CH₃)

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : For a neat sample of this compound, dilute with a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to an appropriate concentration (e.g., 100 ppm).

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

  • Data Analysis : The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-25 mg of this compound for ¹H-NMR, or 50-100 mg for ¹³C-NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[10]

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition :

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C-NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Liquid Film) :

    • Place a small drop of neat this compound onto one polished face of a salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[11]

  • Instrumentation : A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition :

    • Perform a background scan of the empty spectrometer.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12]

  • Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample scan against the background scan.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Solvent Sample->Prep_MS Prep_IR Prepare Liquid Film Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR MS GC-MS Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR 1H & 13C Spectra NMR->Data_NMR Data_MS Mass Spectrum MS->Data_MS Data_IR IR Spectrum IR->Data_IR Interpretation Structural Elucidation Data_NMR->Interpretation Data_MS->Interpretation Data_IR->Interpretation Data_Structure_Relationship Structure This compound C₉H₁₈O CH₃ CH₂ CH₂ C=O CH₂ CH₂ CH₂ CH₂ CH₃ NMR_H ¹H-NMR δ ~0.9 (t, 6H) δ ~2.4 (t, 4H) δ ~1.2-1.6 (m, 8H) Structure:c1->NMR_H:f1 Structure:c9->NMR_H:f1 Structure:c3->NMR_H:f2 Structure:c5->NMR_H:f2 Structure:c2->NMR_H:f3 Structure:c6->NMR_H:f3 Structure:c7->NMR_H:f3 Structure:c8->NMR_H:f3 NMR_C ¹³C-NMR δ ~211 (C=O) δ ~42 (-CH₂CO) δ ~14-31 (Alkyl CH₂, CH₃) Structure:c4->NMR_C:f1 Structure:c3->NMR_C:f2 Structure:c5->NMR_C:f2 Structure:c1->NMR_C:f3 Structure:c2->NMR_C:f3 Structure:c6->NMR_C:f3 Structure:c7->NMR_C:f3 Structure:c8->NMR_C:f3 Structure:c9->NMR_C:f3 IR IR ~1715 cm⁻¹ (C=O) ~2960-2870 cm⁻¹ (C-H) Structure:c4->IR:f1 Structure->IR:f2 MS MS m/z 71 m/z 99 Structure->MS:f1 Structure->MS:f2

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-nonanone, a nine-carbon aliphatic ketone. Understanding the NMR characteristics of such molecules is fundamental in organic chemistry, enabling structure elucidation, purity assessment, and the study of molecular dynamics. This document details the experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents a thorough interpretation of the spectral data, supported by clear data tables and logical diagrams.

Introduction

This compound (C₉H₁₈O) is a simple, acyclic ketone with the carbonyl group located at the C4 position. Its structure presents several distinct proton and carbon environments, making it an excellent model for illustrating the principles of NMR spectroscopy. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of all signals and an explanation of the observed chemical shifts, multiplicities, and coupling constants.

Data Presentation

The quantitative data extracted from the ¹H and ¹³C NMR spectra of this compound are summarized in the tables below. These tables provide a clear and concise overview of the key spectral parameters.

¹H NMR Spectral Data of this compound
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-9 (CH₃)0.89Triplet (t)7.36H
H-2, H-8 (CH₂)1.29Sextet7.44H
H-7 (CH₂)1.52Quintet7.52H
H-3, H-5 (CH₂)2.38Triplet (t)7.44H

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Spectral Data of this compound
Carbon AssignmentChemical Shift (δ, ppm)
C-1, C-913.9
C-2, C-822.4
C-726.1
C-331.5
C-542.8
C-617.8
C-4 (C=O)211.8

Solvent: CDCl₃

Experimental Protocols

The following section outlines the detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Use a deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in the ¹H spectrum and CDCl₃ at 77.16 ppm in the ¹³C spectrum).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: After adding the solution to the NMR tube, cap it and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A spectral width of 10-12 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Spectral Width (SW): A spectral width of around 220-240 ppm is standard for ¹³C NMR.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure of this compound and the logical workflow of its NMR spectrum analysis.

Figure 1: Chemical Structure of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Sample Dissolve Dissolve & Homogenize Sample->Dissolve Solvent Deuterated Solvent (CDCl₃) Solvent->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Acquire_1H Acquire ¹H NMR Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Peak_Pick Peak Picking Baseline->Peak_Pick Chem_Shift Chemical Shift Analysis Integrate->Chem_Shift Peak_Pick->Chem_Shift Multiplicity Multiplicity Analysis (n+1 rule) Chem_Shift->Multiplicity Coupling Coupling Constant Analysis Multiplicity->Coupling Structure Structure Elucidation Coupling->Structure

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-nonanone (C₉H₁₈O), a saturated aliphatic ketone.[1][2] The document details the theoretical principles behind the observed absorption bands, presents a quantitative summary of spectral data, and outlines a standard experimental protocol for obtaining the spectrum.

Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, correspond to the energy of the absorbed radiation.[3] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), creating a unique "fingerprint" for the molecule. The carbonyl group (C=O) of a ketone provides a particularly strong and easily identifiable absorption band due to the significant change in dipole moment during its stretching vibration.[4][5]

Analysis of the this compound IR Spectrum

The structure of this compound contains three main types of bonds that give rise to characteristic IR absorption bands: the carbonyl (C=O) group, carbon-hydrogen (C-H) bonds in its alkyl chains, and carbon-carbon (C-C) single bonds.

  • C=O (Carbonyl) Stretch: The most prominent feature in the spectrum of this compound is the carbonyl stretching vibration. For saturated aliphatic ketones, this results in a strong, sharp absorption band typically appearing around 1715 cm⁻¹.[6][7] This intense peak is a definitive indicator of a ketone functional group.[8]

  • C-H (Alkane) Stretch: The spectrum exhibits strong absorptions in the region of 3000-2840 cm⁻¹ due to the stretching vibrations of C-H bonds in the molecule's propyl and butyl chains.[9][10] As this compound is a saturated compound, all C-H stretching bands appear below 3000 cm⁻¹.[11]

  • C-H (Alkane) Bending: Vibrations from the bending of C-H bonds are also present. Methylene (-CH₂-) groups produce a characteristic "scissoring" absorption in the 1470-1450 cm⁻¹ range.[3][12] Methyl (-CH₃) groups give rise to a bending absorption between 1380-1370 cm⁻¹.[3][10]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions, including C-C stretching and various bending vibrations, that are unique to the molecule.[10] While difficult to interpret fully, the C-C-C stretch of the ketone group can be found between 1230-1100 cm⁻¹.[5]

Quantitative Spectral Data

The expected IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode
2960 - 2850StrongC-H Stretch (Alkane)
1715 (± 10)StrongC=O Stretch (Saturated Ketone)
1470 - 1450Medium-CH₂- Bend (Scissoring)
1380 - 1370Medium-CH₃- Bend (Rocking)
1230 - 1100MediumC-C-C Stretch (Ketone)

Table 1: Summary of characteristic infrared absorption bands for this compound. Data compiled from multiple sources.[3][5][6][7][10]

Experimental Protocol: Obtaining the IR Spectrum

This protocol describes a generalized method for acquiring the IR spectrum of a neat liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, initiate a background scan using the instrument's software.

    • This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, where it will interact with the sample before reaching the detector.

    • The software will automatically perform a Fourier transform on the resulting interferogram to generate the infrared spectrum.

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber.

    • Identify the key absorption bands and compare their wavenumbers to the expected values for a saturated ketone to confirm the identity and purity of the sample.

  • Post-Analysis Cleanup:

    • Carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Confirm the crystal is clean by running another scan and ensuring no sample peaks are present.

Workflow and Data Interpretation Visualization

The logical flow from sample preparation to final analysis in IR spectroscopy is illustrated below.

IR_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Liquid Sample (this compound) CleanATR Clean ATR Crystal BackgroundScan Acquire Background Spectrum (Reference) CleanATR->BackgroundScan ApplySample Apply Sample to Crystal BackgroundScan->ApplySample SampleScan Acquire Sample Spectrum (Interferogram) ApplySample->SampleScan ProcessData Fourier Transform (FT) Interferogram -> Spectrum SampleScan->ProcessData IdentifyPeaks Identify Peak Positions (cm⁻¹) ProcessData->IdentifyPeaks Correlate Correlate Peaks to Vibrational Modes IdentifyPeaks->Correlate FinalID Structural Confirmation (Functional Groups Identified) Correlate->FinalID

FTIR Spectroscopy Analysis Workflow

This diagram outlines the sequential process for analyzing a liquid sample using FTIR spectroscopy, from initial preparation and data acquisition to the final structural interpretation based on the resulting spectrum.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-nonanone (C₉H₁₈O). This document details the primary fragmentation pathways, presents quantitative data from spectral analysis, and outlines the typical experimental protocols for such analyses. The information herein is intended to aid researchers in the identification and characterization of this and similar aliphatic ketones.

Introduction to the Mass Spectrometry of Ketones

Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. When a molecule is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

For aliphatic ketones like this compound, the fragmentation is primarily governed by two major pathways: α-cleavage and the McLafferty rearrangement . These pathways are driven by the presence of the carbonyl group, which influences the distribution of charge and the stability of the resulting fragments.

Experimental Protocols

While specific experimental parameters can vary between instruments and laboratories, the mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

A. Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph. This allows for the separation of the analyte from any impurities before it enters the ionization source.

B. Ionization: Electron Ionization (EI) is the standard method for the analysis of volatile, thermally stable compounds like this compound. The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause ionization and induce characteristic fragmentation.

C. Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer. The detector then records the abundance of each ion. The mass spectrum of this compound presented in this guide was obtained using a HITACHI RMU-6M instrument.[1]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The molecular ion peak (M⁺•) is observed at m/z 142, consistent with its molecular weight.[2]

Quantitative Data Presentation

The table below summarizes the major ions observed in the mass spectrum of this compound, along with their relative intensities. The base peak, the most abundant ion, is assigned a relative intensity of 100.

m/zRelative Intensity (%)Proposed Fragment Ion
2718.3[C₂H₃]⁺
2927.6[C₂H₅]⁺
4138.8[C₃H₅]⁺
43 100.0 [CH₃CH₂CO]⁺
5730.6[C₄H₉]⁺
5842.9[C₃H₆O]⁺• (McLafferty rearrangement)
7159.2[CH₃(CH₂)₄CO]⁺
8624.5[C₄H₈O]⁺• (McLafferty rearrangement)
9944.9[M - C₃H₇]⁺
1135.1[M - C₂H₅]⁺
1422.0[C₉H₁₈O]⁺• (Molecular Ion)

Data sourced from the NIST WebBook.[2]

Core Fragmentation Pathways

The fragmentation of this compound is dominated by α-cleavage and the McLafferty rearrangement, leading to the formation of the characteristic ions listed in the table above.

Alpha (α)-Cleavage

α-cleavage is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This is a highly favorable fragmentation pathway for ketones as it leads to the formation of a resonance-stabilized acylium ion. In the case of this compound, there are two possible α-cleavage sites, leading to the loss of either a propyl radical (•C₃H₇) or a pentyl radical (•C₅H₁₁).

The loss of the larger alkyl group is generally more favorable. However, in this compound, the cleavage resulting in the propylacylium ion ([CH₃CH₂CO]⁺) at m/z 43 is the most prominent fragmentation, making it the base peak in the spectrum. The other α-cleavage, involving the loss of a propyl radical, results in the pentanoylium ion at m/z 99 .

G cluster_alpha α-Cleavage Pathways cluster_path1 Loss of Pentyl Radical cluster_path2 Loss of Propyl Radical mol [CH₃(CH₂)₄COCH₂CH₂CH₃]⁺• m/z 142 ion43 [CH₃CH₂CO]⁺ m/z 43 (Base Peak) mol->ion43 - •C₅H₁₁ ion99 [CH₃(CH₂)₄CO]⁺ m/z 99 mol->ion99 - •C₃H₇

Caption: α-Cleavage of the this compound molecular ion.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom. This process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the β-carbon-carbon bond.

This compound has two alkyl chains attached to the carbonyl group, both of which have γ-hydrogens, allowing for two possible McLafferty rearrangements.

  • Rearrangement on the pentyl side: Transfer of a γ-hydrogen from the pentyl chain leads to the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 86 .

  • Rearrangement on the propyl side: Transfer of a γ-hydrogen from the propyl chain results in the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 58 .

G cluster_mclafferty McLafferty Rearrangement Pathways cluster_path1 Rearrangement on Pentyl Side cluster_path2 Rearrangement on Propyl Side mol [CH₃(CH₂)₄COCH₂CH₂CH₃]⁺• m/z 142 ion86 [C₄H₈O]⁺• m/z 86 mol->ion86 - C₄H₈ ion58 [C₃H₆O]⁺• m/z 58 mol->ion58 - C₃H₆

Caption: McLafferty rearrangements of the this compound molecular ion.

Logical Workflow for Fragmentation Analysis

The interpretation of the this compound mass spectrum follows a logical workflow that integrates the primary fragmentation pathways to explain the observed ions.

G start This compound (C₉H₁₈O) ionization Electron Ionization (70 eV) start->ionization mol_ion Molecular Ion [M]⁺• m/z 142 ionization->mol_ion alpha_cleavage α-Cleavage mol_ion->alpha_cleavage mclafferty McLafferty Rearrangement mol_ion->mclafferty other Other Fragments (e.g., m/z 29, 41, 57, 71) mol_ion->other ion_43 [C₃H₅O]⁺ m/z 43 (Base Peak) alpha_cleavage->ion_43 ion_99 [C₆H₁₁O]⁺ m/z 99 alpha_cleavage->ion_99 ion_58 [C₃H₆O]⁺• m/z 58 mclafferty->ion_58 ion_86 [C₄H₈O]⁺• m/z 86 mclafferty->ion_86

Caption: Logical workflow of this compound fragmentation.

Conclusion

The electron ionization mass spectrum of this compound is well-defined and readily interpretable. The fragmentation is dominated by α-cleavage, leading to the formation of the base peak at m/z 43, and McLafferty rearrangements, which produce significant ions at m/z 58 and m/z 86. Understanding these fundamental fragmentation pathways is crucial for the structural elucidation of this compound and related aliphatic ketones in various scientific and industrial applications, including drug development and metabolic studies. The data and pathways presented in this guide provide a solid foundation for researchers working with this class of compounds.

References

Solubility of 4-Nonanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-nonanone, a key intermediate and solvent in various chemical and pharmaceutical applications. Understanding its solubility profile is critical for process design, formulation development, and reaction optimization. This document compiles available solubility data, details experimental protocols for its determination, and provides visual representations of key experimental workflows.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, where both the solute and solvent are liquids, the term "miscibility" is often used. Miscible liquids are soluble in each other in all proportions, forming a homogeneous solution.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound (C9H18O) possesses a polar carbonyl group (C=O) but also a significant non-polar hydrocarbon chain. This dual character influences its solubility in a range of organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, general solubility information indicates its favorable dissolution in many common organic solvents. Based on its chemical structure, this compound is expected to be miscible with a variety of organic solvents.

Table 1: Qualitative and Estimated Solubility of this compound

Solvent ClassSolventQualitative Solubility/MiscibilityEstimated Quantitative Data (at 25°C)
Water WaterLimited solubility[1]284.4 mg/L[2][3]
Alcohols EthanolSoluble[1]Miscible (Expected)
MethanolSolubleMiscible (Expected)
Ethers Diethyl EtherSoluble[1]Miscible (Expected)
Ketones AcetoneSolubleMiscible (Expected)
Aromatic Hydrocarbons TolueneSolubleMiscible (Expected)
Alkanes HexaneSolubleMiscible (Expected)

Note: "Miscible (Expected)" indicates that based on the chemical properties of this compound and the respective solvents, they are likely to be soluble in all proportions. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

The determination of the solubility or miscibility of a liquid like this compound in an organic solvent can be carried out using several established methods. The choice of method depends on the required precision and the nature of the solvent.

Method 1: Visual Miscibility Determination

This is a straightforward qualitative method to determine if two liquids are miscible.

Protocol:

  • Preparation: Ensure all glassware (e.g., test tubes, graduated cylinders) is clean and dry.

  • Measurement: Using separate graduated cylinders, measure equal volumes (e.g., 5 mL) of this compound and the chosen organic solvent.

  • Mixing: Combine the two liquids in a clean, dry test tube.

  • Observation: Stopper the test tube and invert it several times to ensure thorough mixing.

  • Analysis: Allow the mixture to stand for a few minutes and observe.

    • Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

    • Immiscible: The formation of two distinct layers (a phase boundary) indicates that the liquids are immiscible.

    • Partially Miscible: If the liquids initially form a single phase but then separate upon standing, or if one liquid dissolves to a limited extent in the other, they are considered partially miscible.

Method 2: Gravimetric Analysis for Determining Saturation Solubility

This quantitative method is suitable for determining the solubility of a liquid in a solvent where they are not fully miscible.

Protocol:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a water bath).

    • Stir the mixture vigorously for a prolonged period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation:

    • Stop the stirring and allow the two phases to separate completely.

  • Sampling:

    • Carefully extract a known volume of the solvent phase (the saturated solution) using a calibrated pipette, ensuring that none of the undissolved this compound phase is drawn.

  • Solvent Evaporation:

    • Transfer the sampled saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a rotary evaporator) until only the dissolved this compound remains.

  • Mass Determination:

    • Weigh the container with the this compound residue.

  • Calculation:

    • The solubility (in g/100 mL or other units) can be calculated using the following formula:

    Solubility = [(Mass of container with residue - Mass of empty container) / Volume of sample taken] x 100

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Miscibility start Start: Prepare Materials measure_liquids Measure Equal Volumes of This compound and Solvent start->measure_liquids combine Combine Liquids in Test Tube measure_liquids->combine mix Stopper and Mix Thoroughly combine->mix observe Observe for Phase Separation mix->observe analysis Analyze Results observe->analysis miscible Result: Miscible (Single Homogeneous Phase) analysis->miscible No Separation immiscible Result: Immiscible (Two Distinct Layers) analysis->immiscible Separation Occurs end End miscible->end immiscible->end

Caption: Visual Miscibility Determination Workflow.

Gravimetric_Analysis_Workflow start Start: Prepare Saturated Solution equilibration Equilibrate Excess this compound in Solvent at Constant Temp. start->equilibration phase_separation Allow Phases to Separate equilibration->phase_separation sampling Sample Known Volume of Saturated Solvent Phase phase_separation->sampling evaporation Evaporate Solvent from Sample sampling->evaporation weighing Weigh Residue (this compound) evaporation->weighing calculation Calculate Solubility weighing->calculation end End: Report Solubility Value calculation->end

Caption: Gravimetric Analysis for Solubility Determination.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic attributed to its molecular structure which contains both polar and non-polar moieties. While precise quantitative data across all solvent types is limited in readily accessible literature, it is generally considered miscible with alcohols, ethers, ketones, and aromatic hydrocarbons. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. The visual miscibility test offers a rapid qualitative assessment, while the gravimetric method provides accurate quantitative data for systems with limited miscibility. These methodologies are fundamental for the effective application of this compound in research and industrial settings.

References

Navigating the Aqueous Solubility of 4-Nonanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 4-nonanone, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. This document details available solubility data, outlines established experimental protocols for its determination, and explores the underlying molecular interactions governing its solubility.

Core Data: Water Solubility of this compound

The aqueous solubility of this compound is limited due to its hydrophobic nature, a characteristic of medium-chain ketones.[1] The available data on its water solubility is summarized in the table below. It is important to note that the most frequently cited value is an estimate.

ParameterValueTemperature (°C)MethodReference
Water Solubility284.4 mg/L25Estimated[2][3]
Log(Water Solubility in mol/L)-2.87Not SpecifiedCrippen Method (Calculated)[4]

Experimental Determination of Water Solubility

Accurate determination of the water solubility of sparingly soluble compounds like this compound is crucial for research and development. The Organisation for Economic Co-operation and Development (OECD) Guideline 105 outlines two primary methods for this purpose: the Shake-Flask Method and the Column Elution Method.[5][6] An additional well-regarded technique for hydrophobic substances is the Slow-Stir Method.

Method Selection

The choice of method depends on the expected solubility of the substance. A preliminary test is often conducted to make an initial assessment.[5]

  • Shake-Flask Method: Suitable for substances with a water solubility greater than 10 mg/L.[5]

  • Column Elution Method: Recommended for substances with a water solubility less than 10 mg/L.[5][7]

  • Slow-Stir Method: Particularly useful for liquid and volatile hydrophobic compounds to avoid the formation of emulsions.[8]

Detailed Experimental Protocols

The following tables provide a detailed breakdown of the steps involved in each of these key experimental methods.

Table 2: Shake-Flask Method Protocol (based on OECD 105)

StepProcedureDetails and Considerations
1. Preparation An excess amount of this compound is added to a flask containing purified water.The flask should be of a suitable size to allow for vigorous shaking. The use of a thermostatically controlled shaker is recommended to maintain a constant temperature.
2. Equilibration The flask is agitated (shaken) at a constant temperature for a sufficient period to reach equilibrium.Equilibration time can vary, but 24 to 48 hours is common. Preliminary tests can help determine the necessary time for saturation.
3. Phase Separation The mixture is allowed to stand to separate the excess undissolved this compound from the aqueous solution.Centrifugation at a controlled temperature is often used to ensure complete separation of the phases.
4. Sampling A sample of the clear aqueous phase is carefully withdrawn.Care must be taken to avoid including any undissolved droplets or particles of this compound.
5. Analysis The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.Common analytical methods include gas chromatography (GC) or high-performance liquid chromatography (HPLC).
6. Repetition The experiment is repeated until at least three consecutive samples show consistent concentration values.This ensures that equilibrium has been reached and the results are reliable.

Table 3: Column Elution Method Protocol (based on OECD 105)

StepProcedureDetails and Considerations
1. Column Preparation A solid support material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound.The coated support is then packed into a column.
2. Elution Purified water is passed through the column at a slow, constant flow rate.A peristaltic pump is typically used to maintain a consistent flow. The column should be thermostatically controlled.
3. Fraction Collection The eluate (water that has passed through the column) is collected in fractions.The volume of each fraction should be recorded.
4. Analysis The concentration of this compound in each fraction is determined.The same analytical techniques as in the shake-flask method (GC, HPLC) are applicable.
5. Plateau Determination Elution is continued until the concentration of this compound in the collected fractions reaches a stable plateau.The concentration at this plateau represents the water solubility of the compound.

Table 4: Slow-Stir Method Protocol

StepProcedureDetails and Considerations
1. System Setup A stirring vessel is filled with a known volume of purified water, and a small amount of this compound is added.The stirring is performed with a magnetic stirrer at a slow, controlled rate to avoid vortex formation and emulsification. The system is sealed to prevent evaporation of the volatile ketone.
2. Equilibration The mixture is stirred gently for an extended period.Equilibration can take several days to weeks, depending on the compound's hydrophobicity.
3. Sampling Samples of the aqueous phase are periodically taken for analysis.Sampling should be done carefully from the bulk of the aqueous phase, avoiding the interface with the undissolved ketone.
4. Analysis The concentration of this compound in the samples is measured over time.Analytical methods such as GC or HPLC are used.
5. Equilibrium Confirmation The process continues until the measured concentration remains constant over several consecutive sampling points.This constant concentration is taken as the water solubility.

Factors Influencing the Water Solubility of Aliphatic Ketones

The aqueous solubility of aliphatic ketones like this compound is governed by a balance of intermolecular forces. The polar carbonyl group (C=O) can form hydrogen bonds with water molecules, which promotes solubility. However, the nonpolar alkyl chains are hydrophobic and disrupt the hydrogen-bonding network of water, leading to lower solubility.

G Factors Affecting Water Solubility of Aliphatic Ketones A Molecular Structure of Ketone B Carbonyl Group (C=O) A->B contains C Alkyl Chain Length/Size A->C determines D Branching of Alkyl Chain A->D influences E Hydrogen Bonding with Water B->E enables F Hydrophobic Effect C->F increases D->F decreases G Water Solubility E->G increases F->G decreases H Temperature H->G generally increases

Caption: Factors influencing the water solubility of aliphatic ketones.

Generalized Experimental Workflow for Determining Water Solubility

The following diagram illustrates a generalized workflow for determining the water solubility of a sparingly soluble organic compound like this compound, incorporating the decision-making process for method selection.

G Generalized Workflow for Water Solubility Determination start Start prelim Preliminary Solubility Test start->prelim decision Solubility > 10 mg/L? prelim->decision shake_flask Shake-Flask Method (OECD 105) decision->shake_flask Yes column_elution Column Elution Method (OECD 105) decision->column_elution No slow_stir Consider Slow-Stir Method for Liquids/Volatiles decision->slow_stir Alternative equilibration Equilibration shake_flask->equilibration column_elution->equilibration slow_stir->equilibration sampling Phase Separation & Sampling equilibration->sampling analysis Concentration Analysis (e.g., GC, HPLC) sampling->analysis data_eval Data Evaluation & Confirmation of Equilibrium analysis->data_eval end End: Report Water Solubility data_eval->end

Caption: Generalized experimental workflow for solubility determination.

References

The Natural Occurrence of 4-Nonanone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonanone, a nine-carbon aliphatic ketone, is a volatile organic compound that contributes to the characteristic aroma of various plants. While not as extensively studied as other classes of plant secondary metabolites, its presence is documented in several species, where it likely plays a role in plant-insect interactions and as a component of the plant's defense system. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, focusing on quantitative data, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, chemical ecology, and drug discovery.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a limited number of plant species. Its presence is most notably documented in the essential oils of certain aromatic grasses. While qualitative mentions exist for several plants, precise quantitative data is often scarce. The following table summarizes the available quantitative data for this compound in a representative plant species.

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Cymbopogon flexuosus (Steud.) Wats. (Lemongrass)PoaceaeLeaves1.082[1]

Note: The concentration of volatile compounds in plants can vary significantly based on genetic factors, geographical location, season of harvest, and the extraction method employed.

Experimental Protocols

The analysis of this compound in plant matrices typically involves extraction of the volatile fraction followed by chromatographic separation and mass spectrometric identification. Below are detailed methodologies for common experimental procedures.

Extraction of Essential Oil by Hydrodistillation

This is a classical method for extracting essential oils from aromatic plants.

Materials:

  • Fresh or dried plant material (e.g., leaves of Cymbopogon flexuosus)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Weigh a known amount of the plant material (e.g., 100 g of fresh leaves).

  • Place the plant material into the distillation flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to the flask to cover the plant material (e.g., 1 L).

  • Set up the Clevenger apparatus with a condenser and a collection tube.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the hydrodistillation for a set period (e.g., 3 hours) until no more essential oil is collected.

  • Collect the essential oil from the collection tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed vial at 4°C until analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample's headspace.[2][3][4][5][6]

Materials:

  • Fresh plant material (e.g., leaves, flowers)

  • SPME fiber assembly (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating)

  • Headspace vials with septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a small, accurately weighed amount of fresh plant material (e.g., 1 g) into a headspace vial.

  • Seal the vial with a septum cap.

  • Equilibrate the vial in a heating block or water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum.

  • Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the separation and identification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Hold: Maintain at 240°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: 40-550 amu.

Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with those of an authentic standard and by matching the mass spectrum with spectral libraries such as NIST and Wiley.

Biosynthesis of this compound in Plants (Proposed Pathway)

The specific biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other aliphatic ketones and related volatile compounds in plants, a plausible pathway can be proposed. Aliphatic ketones are often derived from the fatty acid metabolism.

The proposed pathway likely involves the following key steps:

  • Fatty Acid Synthesis: The pathway initiates with the synthesis of fatty acids in the plastids.

  • Beta-Oxidation: A specific fatty acid precursor (e.g., a C10 or C12 fatty acid) undergoes a modified beta-oxidation pathway.

  • Hydroxylation: A key step is the hydroxylation of the fatty acid chain at a specific carbon, which could be catalyzed by a cytochrome P450 monooxygenase.

  • Oxidation to a Keto Group: The resulting secondary alcohol is then oxidized to a ketone by a dehydrogenase enzyme.

  • Decarboxylation: A final decarboxylation step might be necessary to yield the C9 ketone, this compound.

It is important to note that this is a hypothesized pathway, and further research, including isotopic labeling studies and enzyme characterization, is required to confirm the precise biosynthetic route of this compound in plants.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Cymbopogon flexuosus leaves) hydrodistillation Hydrodistillation plant_material->hydrodistillation Essential Oil hs_spme HS-SPME plant_material->hs_spme Volatiles gc_ms GC-MS Analysis hydrodistillation->gc_ms hs_spme->gc_ms data_processing Data Processing and Compound Identification gc_ms->data_processing

General experimental workflow for the analysis of this compound in plants.

Biosynthetic_Pathway cluster_pathway Proposed Biosynthesis of this compound fatty_acid Fatty Acid Precursor (e.g., Decanoic Acid) beta_oxidation Modified Beta-Oxidation fatty_acid->beta_oxidation hydroxylation Hydroxylation (Cytochrome P450) beta_oxidation->hydroxylation secondary_alcohol Secondary Alcohol Intermediate hydroxylation->secondary_alcohol oxidation Oxidation (Dehydrogenase) secondary_alcohol->oxidation beta_keto_acid Beta-Keto Acid Intermediate oxidation->beta_keto_acid decarboxylation Decarboxylation beta_keto_acid->decarboxylation nonanone This compound decarboxylation->nonanone

A proposed biosynthetic pathway for this compound in plants.

Conclusion

This compound is a naturally occurring ketone found in the volatile fraction of certain plants, contributing to their aromatic profile. While quantitative data remains limited, this guide provides a comprehensive overview of its known occurrence, detailed protocols for its extraction and analysis, and a plausible biosynthetic pathway. The methodologies and information presented here offer a solid foundation for researchers interested in further investigating the role and biosynthesis of this compound in the plant kingdom. Future research should focus on quantifying this compound in a wider range of plant species and elucidating the specific enzymatic steps involved in its formation. Such studies will enhance our understanding of plant secondary metabolism and may reveal novel applications for this and related compounds in various industries.

References

4-Nonanone in Food and Flavor Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone, a nine-carbon aliphatic ketone, is a significant contributor to the aroma profile of a diverse range of food products. Its characteristic fruity, floral, and sometimes waxy or cheesy aroma makes it a crucial component in the overall sensory perception of foods. This technical guide provides a comprehensive overview of this compound in the context of food and flavor chemistry, detailing its occurrence, formation pathways, analytical methodologies for its quantification, and the biochemical pathways involved in its perception. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this important flavor compound.

Quantitative Data: Occurrence of this compound in Foods

This compound has been identified in a variety of food matrices, with its concentration varying significantly depending on the food type, processing methods, and storage conditions. The following table summarizes the reported usage levels of this compound as a flavoring agent in different food categories. It is important to note that these values represent intentionally added this compound and that naturally occurring levels can vary.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding 02.0)3.015.0
Fats and oils, and fat emulsions2.010.0
Edible ices, including sherbet and sorbet3.015.0
Processed fruit2.010.0
Confectionery4.020.0
Cereals and cereal products2.010.0
Bakery wares5.025.0
Meat and meat products1.05.0
Fish and fish products1.05.0
Salts, spices, soups, sauces, salads2.010.0
Foodstuffs for particular nutritional uses3.015.0
Non-alcoholic beverages2.010.0

Data sourced from "The Good Scents Company"[1]. Note: mg/kg is equivalent to ppm.

In addition to its use as a flavoring additive, this compound and its isomers (like 2-nonanone (B1664094) and 3-nonanone) are naturally present in various foods, including beef, passion fruit, and lemongrass oil[1]. For instance, methyl ketones such as 2-nonanone are known to contribute to the flavor profile of various cheese types, including blue cheese and cheddar[2][3][4]. The concentration of 2-nonanone has been observed to increase during the storage of UHT milk, contributing to off-flavors[5].

Formation Pathways of this compound in Food

The presence of this compound in food is primarily a result of two key chemical processes: lipid oxidation and the Strecker degradation of amino acids.

Lipid Peroxidation

Unsaturated fatty acids, particularly oleic acid and linoleic acid, are major precursors to the formation of this compound through autoxidation or enzymatic oxidation. The process involves the formation of hydroperoxides, which then undergo cleavage to form a variety of volatile compounds, including ketones.

The following diagram illustrates a plausible pathway for the formation of this compound from the hydroperoxide of oleic acid.

lipid_peroxidation Figure 1: Plausible Formation Pathway of this compound via Lipid Peroxidation of Oleic Acid oleic_acid Oleic Acid hydroperoxide Oleic Acid Hydroperoxide (e.g., 10-hydroperoxy-trans-8-octadecenoic acid) oleic_acid->hydroperoxide Oxidation alkoxy_radical Alkoxy Radical hydroperoxide->alkoxy_radical Homolytic Cleavage cleavage β-Scission alkoxy_radical->cleavage nonanal Nonanal cleavage->nonanal nonanone This compound cleavage->nonanone

Figure 1: Plausible Formation Pathway of this compound via Lipid Peroxidation of Oleic Acid
Strecker Degradation

The Strecker degradation is a complex series of reactions involving an α-amino acid and a dicarbonyl compound, which can be formed during the Maillard reaction or lipid oxidation. This reaction leads to the formation of aldehydes and α-aminoketones, which can further react to produce a wide range of flavor compounds, including ketones. While a direct pathway to this compound from a specific amino acid is not extensively documented, it is plausible that intermediates from lipid oxidation interact with amino acids to contribute to its formation[6][7][8][9].

Experimental Protocols for Analysis of this compound

The quantification of this compound in food matrices is typically achieved using chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS), coupled with an effective extraction method.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food.

1. Sample Preparation:

  • Homogenize the solid food sample (e.g., cheese, meat).

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid matrices, the addition of a small amount of saturated NaCl solution can aid in the release of volatile compounds by increasing the ionic strength of the aqueous phase.

  • Add an internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including ketones.

  • Equilibration: Incubate the sample vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of flavor compounds.

  • Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 250 °C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 71, 86, 113, 142).

The following diagram outlines the general workflow for HS-SPME-GC-MS analysis.

spme_workflow Figure 2: HS-SPME-GC-MS Experimental Workflow sample_prep Sample Preparation (Homogenization, Weighing) spme_extraction HS-SPME (Equilibration & Extraction) sample_prep->spme_extraction gc_ms_analysis GC-MS Analysis (Desorption, Separation, Detection) spme_extraction->gc_ms_analysis data_analysis Data Analysis (Quantification & Identification) gc_ms_analysis->data_analysis

Figure 2: HS-SPME-GC-MS Experimental Workflow
Solvent Extraction

Solvent extraction is a more traditional method that can be effective for a wider range of analyte polarities and concentrations.

1. Extraction:

  • Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane (B18724) and diethyl ether).

  • The choice of solvent will depend on the food matrix and the polarity of the target analytes.

  • Techniques such as ultrasonic-assisted extraction can enhance extraction efficiency[10].

2. Clean-up and Concentration:

  • After extraction, the solvent phase is separated from the solid food matrix.

  • A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove non-volatile interferences.

  • The extract is then carefully concentrated under a gentle stream of nitrogen to a small volume before GC-MS analysis.

3. GC-MS Analysis:

  • The concentrated extract is injected into the GC-MS system. The analytical conditions are similar to those described for the HS-SPME method.

Sensory Perception of this compound: Signaling Pathway

The perception of flavor is a complex process involving both the sense of taste and, more significantly for volatile compounds like this compound, the sense of smell (olfaction). The detection of odorants is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

While the specific olfactory receptor for this compound has not been definitively identified, studies have shown that its isomers, 2-nonanone and 3-nonanone, activate the human olfactory receptors hOR52D1 and hOR1G1 [11]. It is highly probable that this compound also interacts with these or structurally similar G-protein coupled receptors (GPCRs).

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein, specifically the Gαolf subunit in olfactory neurons[12][13]. This initiates a downstream signaling cascade, as depicted in the following diagram.

olfactory_pathway Figure 3: Olfactory Signaling Pathway for Ketone Perception cluster_membrane Cell Membrane cluster_intracellular Intracellular odorant This compound receptor Olfactory Receptor (e.g., OR52D1/OR1G1) odorant->receptor Binding g_protein G-protein (Gαolf, Gβγ) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gαolf activates cAMP cAMP adenylyl_cyclase->cAMP ATP to cAMP ion_channel Cyclic Nucleotide-Gated Ion Channel cAMP->ion_channel Opens ca_na_influx Ca²⁺/Na⁺ Influx ion_channel->ca_na_influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain

Figure 3: Olfactory Signaling Pathway for Ketone Perception

The activation of Gαolf leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Conclusion

This compound is a key volatile compound that significantly influences the flavor of a wide array of foods. Its formation is intricately linked to major chemical reactions occurring in food, namely lipid peroxidation and the Strecker degradation. Understanding the quantitative distribution of this compound, the detailed mechanisms of its formation, and the specifics of its sensory perception is crucial for food scientists aiming to control and optimize food flavor, as well as for researchers in drug development exploring the interactions of small molecules with biological receptors. The methodologies and pathways detailed in this guide provide a solid foundation for further research and application in these fields.

References

An In-depth Technical Guide on the Toxicology and Safety of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of 4-Nonanone. It is intended for informational purposes for a scientific audience. Significant gaps exist in the publicly available quantitative toxicological data for this compound.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference(s)
CAS Number 4485-09-0[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
Physical State Liquid[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 188.0 °C at 760 mmHg[1]
Flash Point 61.11 °C (142.00 °F)[4]
Density 0.819 g/mL[5]

Toxicological Data

Comprehensive quantitative toxicological data for this compound is not available in the public literature. The following sections summarize the available qualitative information and identify critical data gaps.

Acute Toxicity

Specific oral, dermal, or inhalation LD50/LC50 values for this compound have not been identified in the conducted searches.

Irritation and Sensitization

This compound is classified as a substance that causes serious eye irritation (H319).[1][2] Information on skin irritation is less definitive, with some sources suggesting it may cause irritation.[3] Data on its potential for skin sensitization were not found.

Repeated Dose Toxicity

No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from sub-acute, sub-chronic, or chronic studies on this compound were not found in the public domain.

Genotoxicity

There is no available data from standard genotoxicity assays such as the Ames test, chromosomal aberration test, or in vivo micronucleus assay specifically for this compound.

Carcinogenicity

No carcinogenicity bioassays on this compound have been identified.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound according to OECD guidelines (e.g., OECD 414, 421) are not publicly available.

Neurotoxicity

This compound is listed as a neurotoxin associated with "acute solvent syndrome".[1][3] This syndrome typically involves transient central nervous system effects such as dizziness, headache, and nausea following acute exposure to solvents. However, detailed mechanistic studies on the neurotoxicity of this compound are lacking.

Metabolism

While the complete metabolic pathway of this compound has not been fully elucidated, its biotransformation can be inferred from the metabolism of n-nonane, of which this compound is a known metabolite. The metabolism of ketones generally involves reduction to secondary alcohols, which can then be conjugated and excreted.

Metabolism n-Nonane n-Nonane 4-Nonanol 4-Nonanol n-Nonane->4-Nonanol Hydroxylation This compound This compound 4-Nonanol->this compound Oxidation 4-Nonanol Glucuronide 4-Nonanol Glucuronide 4-Nonanol->4-Nonanol Glucuronide Glucuronidation (UGTs) This compound->4-Nonanol Reduction (Carbonyl Reductases) Excretion Excretion 4-Nonanol Glucuronide->Excretion

Figure 1: Postulated metabolic pathway of this compound based on n-nonane metabolism.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public literature. However, standard methodologies for key toxicological endpoints are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows for representative assays.

In Vitro Chromosomal Aberration Assay (General Protocol)

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Chromosomal_Aberration_Assay cluster_prep Cell Culture Preparation cluster_exposure Exposure to this compound cluster_harvest Cell Harvesting and Slide Preparation cluster_analysis Data Analysis Seed mammalian cells (e.g., CHO) Seed mammalian cells (e.g., CHO) Incubate for 24h Incubate for 24h Seed mammalian cells (e.g., CHO)->Incubate for 24h Treat with this compound\n(+/- S9 metabolic activation) Treat with this compound (+/- S9 metabolic activation) Incubate for 24h->Treat with this compound\n(+/- S9 metabolic activation) Incubate for short (e.g., 4h) or\nlong (e.g., 24h) exposure Incubate for short (e.g., 4h) or long (e.g., 24h) exposure Treat with this compound\n(+/- S9 metabolic activation)->Incubate for short (e.g., 4h) or\nlong (e.g., 24h) exposure Add Colcemid to arrest cells in metaphase Add Colcemid to arrest cells in metaphase Incubate for short (e.g., 4h) or\nlong (e.g., 24h) exposure->Add Colcemid to arrest cells in metaphase Harvest cells (trypsinization) Harvest cells (trypsinization) Add Colcemid to arrest cells in metaphase->Harvest cells (trypsinization) Hypotonic treatment Hypotonic treatment Harvest cells (trypsinization)->Hypotonic treatment Fixation Fixation Hypotonic treatment->Fixation Drop cells onto microscope slides Drop cells onto microscope slides Fixation->Drop cells onto microscope slides Stain chromosomes Stain chromosomes Drop cells onto microscope slides->Stain chromosomes Microscopic analysis of metaphase spreads Microscopic analysis of metaphase spreads Stain chromosomes->Microscopic analysis of metaphase spreads Score for chromosomal aberrations Score for chromosomal aberrations Microscopic analysis of metaphase spreads->Score for chromosomal aberrations Statistical analysis Statistical analysis Score for chromosomal aberrations->Statistical analysis

Figure 2: General workflow for an in vitro chromosomal aberration assay.

Data Gaps and Future Directions

The current publicly available data on the toxicology of this compound is insufficient for a comprehensive risk assessment. Key data gaps that need to be addressed include:

  • Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.

  • Repeated Dose Toxicity: Sub-acute or sub-chronic studies to establish NOAEL and LOAEL values and identify target organs.

  • Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term bioassays to evaluate carcinogenic potential.

  • Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.

  • Neurotoxicity: Mechanistic studies to understand the basis of its neurotoxic effects.

  • Metabolism and Toxicokinetics: Detailed studies on the ADME of this compound.

Conclusion

This compound is a chemical with recognized hazards, including serious eye irritation and potential neurotoxicity. However, the lack of robust quantitative toxicological data significantly limits a thorough understanding of its safety profile. The information presented in this guide highlights the critical need for further research to fill the existing data gaps. For professionals in research and drug development, it is imperative to handle this compound with appropriate caution, assuming a higher level of toxicity in the absence of comprehensive data, and to consider the necessity of commissioning further toxicological studies if its use is anticipated in applications with potential for human exposure.

References

4-Nonanone: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) Core Data for 4-Nonanone

This technical guide provides a detailed overview of the material safety data for this compound (CAS No: 4485-09-0), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access to critical data, including physicochemical properties, toxicological information, and safe handling procedures. This document summarizes key quantitative data in structured tables and outlines the standard experimental methodologies used to determine these values.

Chemical and Physical Properties

This compound, also known as propyl amyl ketone, is a colorless to light yellow liquid with a distinct fruity or sweet odor.[1] It is a ketone with the molecular formula C9H18O.[1] Its solubility in water is limited, but it is soluble in organic solvents like ethanol (B145695) and ether.[1]

PropertyValueSource
Molecular Formula C9H18O[1][2][3][4]
Molecular Weight 142.24 g/mol [1][2][3][4]
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 187.5 - 188.0 °C @ 760 mm Hg[2][3]
Melting Point -18.52 °C (estimate)[3]
Flash Point 61.11 °C (142.00 °F) (Tag Closed Cup)[6]
Density 0.8257 g/cm³ @ 20 °C[3]
Specific Gravity 0.82100 to 0.82700 @ 25 °C[6]
Refractive Index 1.41600 to 1.42200 @ 20 °C[6]
Water Solubility 284.4 mg/L @ 25 °C (estimate)[3][5]
Vapor Pressure
Octanol/Water Partition Coefficient (logP) 2.8 (estimated)[2]

Toxicological Information and Hazard Classification

The primary hazard associated with this compound is serious eye irritation.[2][3] It may also cause irritation upon skin contact and is considered a neurotoxin with potential for acute solvent syndrome.[2]

EndpointValueGHS Classification
Acute Oral Toxicity Not DeterminedNot Classified
Acute Dermal Toxicity Not DeterminedNot Classified
Acute Inhalation Toxicity Not DeterminedNot Classified
Skin Corrosion/Irritation May cause irritationNot Classified
Serious Eye Damage/Irritation Causes serious eye irritationWarning, H319, Eye Irrit. 2
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationNot Classified
Globally Harmonized System (GHS) Classification

The aggregated GHS information from multiple notifications indicates that this compound is classified as causing serious eye irritation.[2][3][5]

  • Pictogram:

  • Signal Word: Warning[2][5]

  • Hazard Statement: H319: Causes serious eye irritation.[2][3][5]

  • Precautionary Statements: [2][3][5]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

The following sections describe the standardized methodologies, primarily based on OECD guidelines, that are employed to determine the physicochemical and toxicological properties of chemical substances like this compound.

Physicochemical Properties Determination

Boiling Point (OECD Guideline 103) This guideline describes several methods for determining the boiling point of a substance.[7][8][9] A common method is the ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Other methods include dynamic vapor pressure measurement, distillation methods, and differential scanning calorimetry (DSC).[7][8] For a substance like this compound, the boiling point is determined by heating the liquid and recording the temperature at which continuous boiling is observed under controlled pressure.[10]

Density of Liquids (OECD Guideline 109) This guideline outlines methods for determining the density of liquids, such as the use of a hydrometer, an oscillating densitometer, or a pycnometer.[3][4][11] The oscillating densitometer method, for instance, measures the change in the resonant frequency of a U-shaped tube when it is filled with the test substance. This change in frequency is directly related to the density of the substance.

Flash Point The flash point is typically determined using a closed-cup method, such as the Tag Closed-Cup (TCC) method. This involves heating the substance in a closed container and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors will ignite.

Toxicological Studies

Acute Eye Irritation/Corrosion (OECD Guideline 405) This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[1][6] The standard in vivo method involves applying a single dose of the test substance to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][12] The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) to evaluate the extent of any ocular reactions, such as redness, swelling, and corneal opacity.[1] To reduce animal testing, a weight-of-the-evidence analysis and in vitro methods are now strongly recommended before any in vivo testing is conducted.[13][14]

Acute Dermal Toxicity (OECD Guideline 402) This guideline provides a method to assess the health hazards likely to arise from a short-term dermal exposure to a substance.[15][16][17] The test substance is applied to a shaved area of the skin of a group of animals, typically rats, and held in contact for a 24-hour period.[18] The animals are then observed for up to 14 days for signs of toxicity and mortality.[18] This test helps in determining the LD50 (the dose lethal to 50% of the test animals) and allows for hazard classification.

Acute Oral Toxicity (OECD Guideline 401 - Note: Deleted but historically relevant) Historically, the acute oral toxicity (LD50) was determined using OECD Guideline 401, which involved administering graduated doses of the substance to groups of animals and observing mortality.[2][19] This guideline has been deleted and replaced by alternative methods that use fewer animals and focus on non-lethal endpoints, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).

Visualization of Chemical Safety Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a chemical substance, leading to the creation of a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).

ChemicalSafetyWorkflow cluster_data_acquisition Data Acquisition cluster_hazard_assessment Hazard Assessment cluster_risk_characterization Risk Characterization & Management physchem_data Physicochemical Properties (e.g., Boiling Point, Density) hazard_id Hazard Identification physchem_data->hazard_id tox_data Toxicological Data (e.g., Eye Irritation, LD50) tox_data->hazard_id eco_tox_data Ecotoxicological Data eco_tox_data->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk_char Risk Characterization dose_response->risk_char exposure_assessment Exposure Assessment exposure_assessment->risk_char ghs_class GHS Classification & Labeling risk_char->ghs_class sds SDS / MSDS Generation ghs_class->sds safe_handling Safe Handling & PPE Recommendations sds->safe_handling

Caption: Workflow for Chemical Hazard Assessment and Safety Data Sheet Generation.

Handling and Storage

Given the hazardous properties of this compound, appropriate safety measures are essential during handling and storage.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): [12]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

  • In case of contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[12]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[12]

Fire-Fighting Measures

  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[20]

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Containers may explode when heated.[12][20]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

This guide provides a comprehensive summary of the material safety data for this compound, intended to support safe laboratory practices and risk assessment in research and development environments. For complete and detailed information, always refer to the most current Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-nonanone (also known as propyl amyl ketone). The information is compiled from various scientific databases and literature, offering a valuable resource for professionals in research, development, and quality control. This document presents quantitative data in structured tables, details relevant experimental protocols for the determination of these properties, and includes a logical workflow diagram for clarity.

Core Thermodynamic and Physical Properties of this compound

This compound (CAS: 4485-09-0, Molecular Formula: C₉H₁₈O) is an aliphatic ketone.[1][2][3][4][5] Its thermodynamic and physical properties are crucial for a variety of applications, including its use as a solvent, a flavoring agent, and an intermediate in organic synthesis.[2][5]

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that some of the reported values, particularly for thermodynamic properties like enthalpy of formation, are estimated using computational methods such as the Joback method, while others are experimentally determined.

PropertyValueUnitsReference(s)
Molecular Weight142.24 g/mol [1][6]
Boiling Point187 - 190°C[7][8][9]
Melting Point-18.52 (estimate)°C[7][8][10]
Density0.816 - 0.8257g/cm³ at 20-25°C[7][8][9][10][11]
Flash Point61.11 - 61.4°C[7][8][11]
Refractive Index1.416 - 1.422at 20°C[7][8][11]

Table 1: Physical Properties of this compound

PropertyValueUnitsMethodReference(s)
Standard Enthalpy of Formation (gas, ΔfH°gas)-341.67kJ/molJoback Method[12][13]
Enthalpy of Vaporization (ΔvapH°)42.37kJ/molJoback Method[12][13]
Enthalpy of Fusion (ΔfusH°)20.66kJ/molJoback Method[12][13]
Ideal Gas Heat Capacity (Cp,gas)See Table 3J/mol·KJoback Method[12]
Vapor Pressure0.553 - 0.6mmHg at 25°CEstimated/Predicted[7][8][11]
Critical Temperature (Tc)643.70 ± 0.30K[12]
Critical Pressure (Pc)2453.17kPaJoback Method[12][13]
Critical Volume (Vc)0.545m³/kmolJoback Method[12]

Table 2: Thermodynamic Properties of this compound

Temperature (K)Ideal Gas Heat Capacity (Cp,gas) (J/mol·K)
459.19297.72
488.21311.23
517.23324.21
546.25336.66
575.27348.60
604.29360.04
633.31370.99

Table 3: Temperature-Dependent Ideal Gas Heat Capacity of this compound (Joback Method) [12]

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined experimentally via combustion calorimetry.

Principle: The heat of combustion (ΔcH°) is measured by burning a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released is absorbed by a surrounding water bath of known heat capacity, and the temperature change is precisely measured. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, relating the heat of combustion to the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Methodology:

  • Sample Preparation: A precise mass of high-purity this compound is placed in a sample holder within a constant-volume bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water bath is recorded before and after combustion, with corrections made for heat exchange with the surroundings.

  • Calculation: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid).[14] The standard enthalpy of formation is then derived from the heat of combustion.

Vapor Pressure: Ebulliometry or Static Method

The relationship between vapor pressure and temperature is crucial for understanding volatility and boiling behavior.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By measuring the boiling point at various controlled pressures, the vapor pressure curve can be constructed.

Methodology (Comparative Ebulliometry):

  • Apparatus: A comparative ebulliometer consists of two interconnected boilers, one for the sample (this compound) and one for a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).[15]

  • Pressure Control: The system is connected to a pressure control system, allowing for precise adjustment of the system pressure.

  • Heating and Equilibrium: Both the sample and the reference substance are heated to their boiling points under a set pressure.

  • Temperature Measurement: High-precision thermometers measure the boiling temperatures of both the sample and the reference substance. The temperature of the reference substance accurately determines the system pressure.

  • Data Collection: The boiling temperature of this compound is recorded at various pressures, yielding a set of vapor pressure-temperature data points.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and the enthalpy of fusion (the energy required to melt the solid).

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in a detectable endothermic peak on the DSC thermogram.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of solidified this compound (a few milligrams) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC instrument.

  • Temperature Program: The instrument heats the sample and reference at a constant, controlled rate.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The melting point is determined from the onset temperature of the melting peak.[16] The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).[12][16] The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Specific Heat Capacity: Calorimetry

The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.

Principle: A known mass of the liquid is heated with a known quantity of electrical energy, and the resulting temperature change is measured.

Methodology:

  • Apparatus: A known mass of this compound is placed in a well-insulated calorimeter equipped with an electrical heater and a precision thermometer.

  • Heating: A constant, known electrical power (Voltage x Current) is supplied to the heater for a measured period.

  • Temperature Measurement: The temperature of the liquid is recorded at regular intervals before, during, and after heating to correct for any heat loss to the surroundings.

  • Calculation: The specific heat capacity is calculated from the electrical energy supplied, the mass of the liquid, and the observed temperature change, after accounting for the heat capacity of the calorimeter itself.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a liquid organic compound like this compound.

Thermodynamic_Workflow cluster_planning Phase 1: Planning and Preparation cluster_experimental Phase 2: Experimental Measurement cluster_data_analysis Phase 3: Data Analysis and Modeling cluster_output Phase 4: Final Output lit_review Literature Review & Property Estimation purification Sample Procurement & Purity Analysis (e.g., GC-MS) lit_review->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc comb_cal Combustion Calorimetry purification->comb_cal ebullio Ebulliometry / Static Vapor Pressure Measurement purification->ebullio spec_heat_cal Specific Heat Calorimetry purification->spec_heat_cal mp_hfus Determine Melting Point (Tm) & Enthalpy of Fusion (ΔfusH) dsc->mp_hfus hf Calculate Enthalpy of Formation (ΔfH°) comb_cal->hf pvap_hvap Determine Vapor Pressure Curve & Enthalpy of Vaporization (ΔvapH) ebullio->pvap_hvap cp Calculate Specific Heat Capacity (Cp) spec_heat_cal->cp thermo_data Comprehensive Thermodynamic Property Tables mp_hfus->thermo_data hf->thermo_data pvap_hvap->thermo_data cp->thermo_data

Caption: A logical workflow for the determination of thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of this compound. For applications requiring high precision, it is recommended to consult critically evaluated data from sources such as the National Institute of Standards and Technology (NIST) or to perform direct experimental measurements.[2][6][8][17][18]

References

An In-depth Technical Guide to the Physical Properties of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4-nonanone, a ketone of interest in various scientific and industrial applications. This document compiles and presents key physical data, outlines general experimental methodologies for their determination, and includes a logical workflow diagram for the characterization of such physical properties.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data has been aggregated from various chemical and scientific databases.

PropertyValueConditionsSource(s)
Boiling Point 188.00 °C@ 760.00 mm Hg[1][2]
187 °CNot specified[3]
190 °C@ 760 mmHg[4]
187.5 °CNot specified[5]
Melting Point -18.52 °C(estimate)[4][5]
Not availableNot applicable[3]

Experimental Protocols

While specific experimental details for the cited values for this compound are not exhaustively available in the public domain, this section outlines the general and widely accepted laboratory protocols for determining the boiling and melting points of a liquid organic compound such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for identifying substances or assessing purity, a standardized method is crucial.[6]

Apparatus:

  • A small test tube or a specialized boiling point tube

  • A capillary tube, sealed at one end

  • A thermometer with appropriate range and precision

  • A heating apparatus (e.g., oil bath, heating block, or a Thiele tube)

  • A clamp and stand to secure the apparatus

Procedure:

  • A small volume of this compound is placed into the test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end above the liquid surface.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the liquid.

  • The entire assembly is immersed in a heating bath.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[6] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

2.2. Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the transition back to a liquid state.

Apparatus:

  • A small sample of this compound

  • A capillary tube

  • A cooling bath (e.g., dry ice/acetone)

  • A melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube with a heating bath

  • A thermometer

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

  • The sample is frozen using a cooling bath.

  • The frozen sample in the capillary tube is then placed in a melting point apparatus.[7]

  • The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.[7]

  • The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire solid has melted.[7] For a pure compound, this range should be narrow.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical substance like this compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of this compound B Determine Physical State at Room Temperature A->B C Liquid at Room Temperature B->C D Boiling Point Determination C->D E Melting Point Determination C->E F Data Recording and Analysis D->F E->F G Compare with Literature Values F->G H Final Report G->H

Caption: Workflow for determining physical properties of a chemical.

References

Synthesis of 4-Nonanone: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nonanone (CAS No. 4485-09-0), also known as pentyl propyl ketone, is a nine-carbon aliphatic ketone with the molecular formula C₉H₁₈O.[1] It is a colorless to light yellow liquid with a characteristic fruity odor.[2] This compound serves as a valuable intermediate and building block in organic synthesis, finding applications in the development of pharmaceuticals, fragrances, and as a specialized solvent.[2] For researchers and professionals in drug development, access to reliable and efficient methods for the synthesis of this compound is crucial. This guide provides an in-depth overview of the principal laboratory-scale synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Synthetic Strategies for this compound

Several reliable methods exist for the laboratory synthesis of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction. The most common and effective strategies include:

  • Oxidation of 4-Nonanol (B1584833): A highly efficient and direct method involving the oxidation of the corresponding secondary alcohol.

  • Grignard Reaction with a Nitrile: A classic carbon-carbon bond-forming reaction, utilizing a Grignard reagent and a nitrile.

  • Organolithium Reaction with a Carboxylic Acid: A powerful method for synthesizing ketones from carboxylic acids using organolithium reagents.

The following sections provide a detailed analysis of each of these synthetic pathways.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for easy comparison of their efficiency and reaction conditions.

Method Starting Materials Key Reagents Solvent Temp. Time Yield (%)
Oxidation 4-Nonanol4,4'-Bis(dichloroiodo)biphenyl, TEABChloroform20°C25 min~92%
Swern Oxidation 4-NonanolOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)-78°C to RT1-2 h85-95%
Grignard Reaction Valeronitrile (B87234), 1-Bromobutane (B133212)MagnesiumDiethyl etherReflux2-3 h70-85%
Organolithium Reaction Valeric acid, 1-Bromobutanen-ButyllithiumDiethyl ether-78°C to RT2-4 h75-90%

Detailed Synthesis Protocols and Reaction Pathways

This section provides detailed experimental procedures for each of the primary synthetic methods. Accompanying each protocol is a reaction pathway diagram generated using Graphviz (DOT language) to visually represent the chemical transformation.

Oxidation of 4-Nonanol

Oxidation of secondary alcohols is a straightforward and often high-yielding method for the synthesis of ketones.

Oxidation 4-Nonanol 4-Nonanol (C9H20O) This compound This compound (C9H18O) 4-Nonanol->this compound Oxidation Oxidizing_Agent [O] Oxidizing_Agent->4-Nonanol Byproduct Reduced Agent

Caption: General reaction pathway for the oxidation of 4-nonanol to this compound.

This protocol is adapted from a literature procedure reporting a 92% yield.[2]

  • Materials:

  • Procedure:

    • To a stirred solution of 4-nonanol in chloroform, add tetraethylammonium bromide and 4,4'-bis(dichloroiodo)biphenyl.

    • Stir the reaction mixture at room temperature (20°C) for approximately 25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to afford pure this compound.

The Swern oxidation is a mild and widely used method that avoids heavy metals.[3][4][5]

  • Materials:

    • Oxalyl chloride (1.5 eq)

    • Dimethyl sulfoxide (B87167) (DMSO) (2.2 eq)

    • 4-Nonanol (1.0 eq)

    • Triethylamine (5.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

    • Add a solution of 4-nonanol in anhydrous DCM dropwise to the reaction mixture. Stir for an additional 30 minutes at -78°C.

    • Add triethylamine dropwise to the mixture. The reaction is typically exothermic.

    • After stirring for 30 minutes at -78°C, allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with DCM. Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the residue by distillation or column chromatography.

Grignard Reaction with Valeronitrile

This method builds the ketone by forming a new carbon-carbon bond through the nucleophilic attack of a Grignard reagent on a nitrile.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis Valeronitrile Valeronitrile (C5H9N) Imine_Intermediate Imine-Magnesium Complex Valeronitrile->Imine_Intermediate ButylMgBr Butylmagnesium Bromide ButylMgBr->Imine_Intermediate This compound This compound (C9H18O) Imine_Intermediate->this compound Aqueous Workup H3O H3O+ H3O->Imine_Intermediate

Caption: Two-step synthesis of this compound via Grignard reaction with a nitrile.

  • Materials:

    • Magnesium turnings (1.1 eq)

    • 1-Bromobutane (1.1 eq)

    • Anhydrous diethyl ether

    • Iodine crystal (catalyst)

    • Valeronitrile (1.0 eq)

    • Aqueous sulfuric acid (e.g., 3 M)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.

    • Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the butylmagnesium bromide.

    • Reaction with Nitrile: Cool the Grignard reagent to 0°C in an ice bath.

    • Add a solution of valeronitrile in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or gently reflux until the reaction is complete (monitor by TLC or GC).

    • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add it to a stirred mixture of crushed ice and aqueous sulfuric acid.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude this compound by fractional distillation.

Organolithium Reaction with Valeric Acid

This powerful method involves the addition of two equivalents of an organolithium reagent to a carboxylic acid to form a ketone.

Organolithium_Synthesis cluster_step1 Step 1: Reaction cluster_step2 Step 2: Hydrolysis Valeric_Acid Valeric Acid (C5H10O2) Dianion_Intermediate Dilithio Dianion Intermediate Valeric_Acid->Dianion_Intermediate Butyllithium 2 eq. n-Butyllithium Butyllithium->Dianion_Intermediate This compound This compound (C9H18O) Dianion_Intermediate->this compound Aqueous Workup H3O H3O+ H3O->Dianion_Intermediate

Caption: Synthesis of this compound from valeric acid using an organolithium reagent.

  • Materials:

    • Valeric acid (1.0 eq)

    • n-Butyllithium (2.0-2.2 eq, solution in hexanes)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Aqueous hydrochloric acid (e.g., 1 M)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve valeric acid in anhydrous diethyl ether or THF.

    • Cool the solution to -78°C.

    • Slowly add the n-butyllithium solution via syringe. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carbonyl group.

    • After the addition is complete, allow the reaction to stir at -78°C for 1-2 hours, then let it warm to room temperature and stir for another hour.

    • Work-up and Purification: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound in a laboratory setting.

Workflow cluster_Synthesis Synthesis cluster_Workup Work-up cluster_Purification Purification & Analysis A Setup Flame-Dried Glassware under Inert Gas B Add Solvents and Reagents A->B C Control Temperature (e.g., -78°C or Reflux) B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction (e.g., add water/acid) D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer (Water, Brine) F->G H Dry with Anhydrous Salt (e.g., MgSO4) G->H I Filter and Concentrate (Rotary Evaporation) H->I J Purify Product (Distillation or Chromatography) I->J K Characterize Product (NMR, IR, MS) J->K

Caption: General laboratory workflow for the synthesis and purification of this compound.

Conclusion

This guide has detailed three robust and effective methods for the laboratory synthesis of this compound. The oxidation of 4-nonanol offers a direct and potentially very high-yielding route. The Grignard and organolithium reactions are powerful carbon-carbon bond-forming strategies that provide flexibility in the choice of starting materials. The selection of the optimal synthetic route will depend on factors such as precursor availability, required scale, and the specific equipment and safety protocols available in the laboratory. The provided protocols and comparative data serve as a comprehensive resource for researchers and scientists in the successful preparation of this compound for their research and development needs.

References

An In-depth Technical Guide to 4-Nonanone: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nonanone (also known as propyl amyl ketone), a nine-carbon aliphatic ketone. It covers the historical context of its synthesis, detailed physical and chemical properties, modern and historical preparative methods with experimental protocols, and a summary of its known biological effects and toxicological profile. This document is intended to be a valuable resource for researchers in chemistry and drug development, offering detailed data, experimental procedures, and insights into the characteristics and potential applications of this compound.

Introduction and Historical Context

This compound, a simple dialkyl ketone, does not have a single, celebrated moment of discovery. Instead, its existence is a result of the systematic development of synthetic organic chemistry in the late 19th and early 20th centuries. The ability to synthesize such ketones arose from the establishment of general and robust methods for carbon-carbon bond formation and the oxidation of alcohols.

Key historical developments that enabled the synthesis of aliphatic ketones like this compound include:

  • The Friedel-Crafts Acylation (1877): Developed by Charles Friedel and James Crafts, this reaction initially focused on aromatic ketones but laid the groundwork for the use of acylating agents in synthesis.[1][2][3][4] While not directly applicable to the synthesis of this compound from simple alkanes, it was a landmark in C-C bond formation to create ketones.

  • The Grignard Reaction (1900): The discovery of organomagnesium halides by Victor Grignard revolutionized organic synthesis.[5][6][7][8][9] This reaction provided a reliable method to form carbon-carbon bonds by reacting a Grignard reagent with an electrophile, such as a nitrile or an ester, which could then be hydrolyzed to yield a ketone. This is one of the most versatile methods for preparing unsymmetrical ketones like this compound.

While a specific first synthesis of this compound is not well-documented, it was likely first prepared as an example of these emerging powerful synthetic methodologies. Its common synonyms, propyl amyl ketone and n-pentyl n-propyl ketone, reflect its simple, unsymmetrical structure.[10] Today, this compound is used as a solvent, a flavoring agent, and an intermediate in the synthesis of other organic compounds.[10][11]

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₈O[12]
Molecular Weight 142.24 g/mol [12]
CAS Number 4485-09-0[12]
Appearance Colorless to light yellow liquid[10]
Odor Sweet, fruity[10]
Boiling Point 188 °C at 760 mmHg[12]
Melting Point -18.52 °C (estimated)[13]
Density 0.819 g/mL[13]
Refractive Index 1.419 - 1.422[13]
Solubility in Water 284.4 mg/L at 25 °C (estimated)[14]
LogP (Octanol/Water) 2.8[12]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataDetailsReference
¹H NMR (90 MHz, CDCl₃) δ (ppm): 2.38 (t, 4H), 1.55 (m, 4H), 1.30 (m, 4H), 0.90 (t, 6H)[15]
¹³C NMR (CDCl₃) δ (ppm): 211.5, 44.8, 42.6, 31.5, 26.2, 22.4, 17.5, 13.9, 13.8[16]
Infrared (IR) Spectrum Major peaks (cm⁻¹): 2958 (C-H stretch), 1715 (C=O stretch), 1466, 1378[17][18]
Mass Spectrum (EI) m/z (% relative intensity): 71 (100), 43 (80), 99 (45), 58 (40), 142 (M⁺, 5)[19][20]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for two common and historically significant methods.

Synthesis via Grignard Reaction with a Nitrile

This method involves the reaction of a Grignard reagent with a nitrile to form an imine, which is then hydrolyzed to the ketone.

Reaction Scheme:

Experimental Protocol:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.43 g (0.1 mol) of magnesium turnings. Add a small crystal of iodine. Add 20 mL of anhydrous diethyl ether. From the dropping funnel, add a solution of 12.3 g (0.1 mol) of 1-bromopropane (B46711) in 50 mL of anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Valeronitrile (B87234): Cool the Grignard reagent to 0 °C in an ice bath. From the dropping funnel, add a solution of 8.31 g (0.1 mol) of valeronitrile in 30 mL of anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Work-up and Purification: Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the ether extracts and wash with 50 mL of saturated sodium bicarbonate solution, then with 50 mL of brine. Dry the ether solution over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Workflow for Grignard Synthesis of this compound

grignard_synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Ketone Formation cluster_purification Purification reagent_prep 1-Bromopropane + Mg in Ether grignard Propylmagnesium Bromide reagent_prep->grignard reaction Reaction in Ether grignard->reaction nitrile Valeronitrile nitrile->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis ketone This compound (crude) hydrolysis->ketone extraction Solvent Extraction ketone->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation pure_ketone Pure this compound distillation->pure_ketone

Grignard Synthesis Workflow
Synthesis via Oxidation of 4-Nonanol (B1584833)

This is a classical method for preparing ketones from their corresponding secondary alcohols.

Reaction Scheme:

Experimental Protocol (using Jones Oxidation):

  • Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with distilled water to a final volume of 100 mL.

  • Oxidation: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.43 g (0.1 mol) of 4-nonanol in 100 mL of acetone (B3395972). Cool the flask in an ice bath. Add the Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C. The appearance of a persistent orange-brown color indicates the completion of the reaction.

  • Work-up: Add isopropanol (B130326) dropwise until the orange-brown color disappears and a green precipitate of chromium salts is formed. Decant the acetone solution from the precipitate. Wash the precipitate with two 20 mL portions of acetone.

  • Purification: Combine the acetone solutions and remove the acetone by rotary evaporation. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine. Dry the ether solution over anhydrous magnesium sulfate. Filter and remove the ether by rotary evaporation. Purify the resulting crude this compound by fractional distillation.

Biological Activity and Toxicological Profile

While this compound is not a frontline pharmaceutical agent, its biological effects are of interest to drug development professionals, particularly from a toxicological and pharmacological standpoint.

Neurotoxicity:

This compound has been identified as a neurotoxin.[11] Chronic exposure can lead to a polyneuropathy characterized by multifocal axonal swellings.[11] The mechanism of toxicity is thought to involve its metabolism to γ-diketones, which can crosslink neurofilaments and disrupt axonal transport.[11][21][22] This is a similar mechanism of action to other neurotoxic ketones like 2,5-hexanedione (B30556).[21][22] The toxicity of this compound can be enhanced by co-exposure to other ketones like methyl ethyl ketone (MEK), which may induce the microsomal enzymes responsible for its metabolic activation.[11]

Anesthetic and Ion Channel Effects:

There is evidence to suggest that aliphatic ketones, including this compound, may possess anesthetic properties. While the exact mechanism is not fully elucidated, it is hypothesized that these lipophilic molecules can partition into the lipid bilayer of neuronal membranes and modulate the function of ion channels.[10] Studies on similar molecules have shown that they can suppress the activity of voltage-gated sodium channels and cyclic nucleotide-gated (CNG) channels, which are crucial for neuronal excitability and signaling.[10] This modulation of ion channel function is a common mechanism for many anesthetic agents. However, the direct interaction of this compound with specific receptors like the GABA-A receptor, a common target for anesthetics, has not been extensively studied.[23][24][25]

Logical Diagram of this compound Neurotoxicity

neurotoxicity cluster_exposure Exposure cluster_metabolism Metabolism cluster_mechanism Molecular Mechanism cluster_pathology Pathological Outcome exposure Chronic Exposure to this compound metabolism Metabolic Activation (w-1 oxidation) exposure->metabolism diketone Formation of γ-Diketones (e.g., 2,5-Nonanedione) metabolism->diketone crosslinking Crosslinking of Neurofilament Proteins diketone->crosslinking transport_disruption Disruption of Axonal Transport crosslinking->transport_disruption swelling Axonal Swelling transport_disruption->swelling neuropathy Peripheral Neuropathy swelling->neuropathy

Proposed Neurotoxicity Pathway of this compound

Conclusion

This compound is a structurally simple aliphatic ketone with a rich history rooted in the foundational principles of organic synthesis. While not a compound of major pharmaceutical application itself, its synthesis, properties, and biological effects provide a valuable case study for chemists and toxicologists. The data and protocols presented in this guide offer a detailed resource for researchers working with this and similar molecules. Further investigation into the specific molecular targets of this compound, particularly its interactions with neuronal ion channels, could provide deeper insights into the mechanisms of ketone-induced neurotoxicity and anesthesia.

References

4-Nonanone as a Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone (CAS No. 4485-09-0), also known as amyl propyl ketone, is a nine-carbon aliphatic ketone that is recognized as a volatile organic compound (VOC). It is a colorless liquid with a characteristic fruity or sweet odor and sees use as a flavoring agent and a solvent.[1] Its presence has been identified in various natural sources, including essential oils and fruits, and it has also been noted as a semiochemical in certain mammals. From an environmental and toxicological perspective, its classification as a VOC warrants a thorough understanding of its chemical properties, biological interactions, and the methodologies for its detection and analysis. This guide provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, outlining experimental protocols for its analysis, and exploring its potential biological effects and metabolic pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application and safety assessment. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 4485-09-0[1]
Appearance Colorless liquid[1]
Odor Sweet, fruity[1]
Density 0.819 g/cm³[2]
Boiling Point 187-190 °C at 760 mmHg[2][3]
Melting Point -18.52 °C (estimate)[3]
Flash Point 61.11 - 61.4 °C[3][4]
Vapor Pressure 0.553 - 0.6 mmHg at 25 °C[3][4]
Water Solubility 284.4 mg/L at 25 °C (estimate)[5]
LogP (Octanol-Water Partition Coefficient) 2.936[6]
Refractive Index 1.419 - 1.422[3][4]

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound, particularly at trace levels in complex matrices such as air, water, food, and biological samples, typically involves chromatographic techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for such analyses.[7][8]

HS-SPME-GC-MS Analysis of this compound in a Biological Matrix (e.g., Blood Plasma)

This protocol is a synthesized methodology based on established procedures for the analysis of volatile ketones in biological samples.[7][8][9]

1. Sample Preparation:

  • Collect blood samples in appropriate anticoagulant-containing tubes.

  • Separate plasma by centrifugation at 3000 rpm for 10 minutes at 4 °C.

  • Store plasma samples at -80 °C until analysis.

  • Prior to analysis, thaw the plasma samples at room temperature.

  • In a 20 mL headspace vial, place 1 mL of the plasma sample.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds from the matrix.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound or another ketone not expected in the sample) for quantification.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.[7][10]

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 60 °C) for a set period (e.g., 15 minutes) with agitation to allow for the equilibration of this compound between the sample and the headspace.[7]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature with continued agitation to allow for the adsorption of this compound onto the fiber coating.[11]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC (e.g., at 250 °C) for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound from other volatile components.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-350.

    • Identification: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Quantification: Quantification is achieved by integrating the peak area of a characteristic ion of this compound and comparing it to the peak area of the internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis Plasma Plasma Sample Vial Headspace Vial with NaCl & Internal Standard Plasma->Vial Equilibration Equilibration (60°C, 15 min) Vial->Equilibration Extraction Extraction with DVB/CAR/PDMS Fiber (30 min) Equilibration->Extraction Desorption Thermal Desorption (250°C) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Data Data Analysis Detection->Data

Figure 1: Experimental workflow for the analysis of this compound.

Biological Effects and Potential Mechanisms of Action

The biological effects of this compound are not extensively studied; however, based on its properties as a VOC and its chemical structure, several potential mechanisms of action can be inferred.

Olfactory Signaling Pathway

As a volatile compound with a distinct odor, this compound interacts with the olfactory system. The perception of smell is initiated by the binding of odorants to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons.[4][12] This binding event triggers a G-protein coupled cascade, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations and depolarization of the neuron, which then transmits a signal to the brain.[4][12]

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces CNG CNG Ion Channel cAMP->CNG opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 2: Simplified diagram of the olfactory signaling pathway.
Interaction with TRPA1 Channels

Many VOCs are known to cause sensory irritation through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed in sensory neurons.[2][13][14] Activation of TRPA1 leads to an influx of calcium ions, resulting in the sensation of irritation or pain.[13] Given that this compound is a VOC, it is plausible that it could act as a TRPA1 agonist, contributing to its irritant properties, particularly to the eyes and respiratory tract.

Metabolism of this compound

The in-vivo metabolism of this compound has not been specifically elucidated. However, the metabolism of other aliphatic ketones is known to be primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[15][16][17] The most probable metabolic pathway for this compound is ω-1 hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the terminal methyl group on the longer alkyl chain. This is a common reaction catalyzed by CYP enzymes for aliphatic compounds.[15] The resulting hydroxy-ketone is more water-soluble and can be further metabolized or conjugated for excretion.

Metabolism_Pathway Nonanone This compound CYP Cytochrome P450 (ω-1 hydroxylation) Nonanone->CYP Hydroxynonanone Hydroxy-4-nonanone Excretion Further Metabolism / Excretion Hydroxynonanone->Excretion CYP->Hydroxynonanone

Figure 3: Probable metabolic pathway of this compound.

Toxicology of this compound

Direct toxicological data for this compound is limited. However, data from structurally similar ketones can be used to estimate its toxicological profile.

CompoundLD50 (Oral, Rat)Other Toxicity DataReference
2-Nonanone 3200 mg/kgSkin and eye irritant.[18][19]
5-Nonanone > 2000 mg/kgIntravenous LD50 (mouse) of 138 mg/kg. Chronic exposure can cause neuropathy in rats.[5][20]
Methyl Ethyl Ketone 2-6 g/kgEye, nose, and throat irritant. High concentrations can cause neurological effects.[1][6]

Based on the data for these surrogate compounds, this compound is expected to have low acute oral toxicity but may cause irritation to the skin, eyes, and respiratory tract.[6][18][19] Chronic exposure to high concentrations could potentially lead to neurological effects.[20]

Conclusion

This compound is a volatile organic compound with well-characterized physicochemical properties. While specific biological data is sparse, established knowledge of similar compounds allows for the formulation of plausible experimental protocols for its analysis and hypotheses regarding its metabolic fate and mechanisms of action. The analysis of this compound is best achieved using HS-SPME-GC-MS. Its biological effects are likely mediated through interactions with olfactory receptors and potentially TRPA1 channels. Metabolism is probably initiated by cytochrome P450-mediated hydroxylation. Its toxicological profile, inferred from related ketones, suggests low acute toxicity but potential for irritation. Further research is needed to fully elucidate the specific biological and toxicological properties of this compound.

References

Methodological & Application

4-Nonanone as a High-Potential Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone, a higher-order ketone, presents a unique combination of properties that position it as a promising, yet underexplored, solvent for a variety of organic transformations. Its high boiling point, moderate polarity, and aprotic nature make it a potentially advantageous alternative to more conventional solvents, particularly in reactions requiring elevated temperatures and inert conditions. This document provides a comprehensive overview of this compound's physicochemical properties, explores its potential applications in key organic reactions, and offers generalized protocols to guide researchers in its utilization.

While specific, documented examples of this compound as a primary solvent in many named reactions are not abundant in current literature, this guide extrapolates from the known reactivity of ketones and the physical characteristics of this compound to provide a theoretical and practical framework for its application.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical characteristics is paramount for its effective application. The properties of this compound are summarized below, providing a basis for its selection in various reaction conditions.

PropertyValueReference
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 187-190 °C[2][3]
Melting Point -18.52 °C (estimate)[2]
Density 0.819 g/mL[3]
Flash Point 61.11 - 61.4 °C[2]
Water Solubility 284.4 mg/L @ 25 °C (est)[4]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]
CAS Number 4485-09-0[1]

Potential Applications in Organic Synthesis

The inherent properties of this compound suggest its suitability for a range of organic reactions, particularly those benefiting from a high-boiling, aprotic medium.

Alkylation of Ketones

The use of ketones as solvents for the alkylation of other ketones can be a strategic choice, especially when the solvent ketone itself is sterically hindered from participating in the reaction. While direct examples using this compound as a solvent are not prevalent, its aprotic nature and high boiling point would be advantageous for maintaining anhydrous conditions and achieving the necessary reaction temperatures for enolate formation and subsequent alkylation.

Generalized Protocol for Ketone Alkylation:

This protocol is a general guideline and should be adapted based on the specific substrate and alkylating agent.

Materials:

  • Substrate ketone

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), sodium hydride (NaH))

  • Alkylating agent (e.g., alkyl halide)

  • This compound (anhydrous)

  • Anhydrous tetrahydrofuran (B95107) (THF) for LDA generation, if applicable

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Solvent and Base: Add anhydrous this compound to the flask. If using NaH, add it to the solvent. If using LDA, prepare it in a separate flask in anhydrous THF at low temperature (e.g., -78 °C).

  • Enolate Formation: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA). Slowly add a solution of the substrate ketone in anhydrous this compound to the base. Allow the mixture to stir for a designated time to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent dropwise to the enolate solution at the appropriate temperature. The reaction temperature and time will be substrate-dependent. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching solution at low temperature.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Logical Workflow for Ketone Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Reaction Setup (Inert Atmosphere) solvent_base Add Anhydrous this compound and Base setup->solvent_base enolate Enolate Formation (Substrate Ketone Addition) solvent_base->enolate alkylation Alkylation (Alkylating Agent Addition) enolate->alkylation monitor Monitor by TLC alkylation->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification extract->purify product Isolated Product purify->product

Caption: General workflow for a ketone alkylation reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

High-boiling aprotic solvents are often employed in palladium-catalyzed cross-coupling reactions to achieve the necessary temperatures for efficient catalytic turnover. This compound's high boiling point and ability to dissolve a range of organic substrates and reagents make it a plausible, albeit unconventional, solvent for reactions like Suzuki and Heck couplings. Its ketone functionality is generally unreactive under the neutral or basic conditions of these reactions.

Generalized Protocol for a Suzuki-Type Cross-Coupling Reaction:

Materials:

  • Aryl or vinyl halide/triflate

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous and degassed)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, boronic acid, palladium catalyst, ligand (if necessary), and base.

  • Solvent Addition: Add anhydrous and degassed this compound via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Signaling Pathway for a Suzuki Coupling Reaction

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArX Ar-X ArX->ArPdX Oxidative Addition ArB Ar'-B(OR)2 ArB->ArPdArB Base Base Base->ArPdArB

References

Application of 4-Nonanone in Grignard Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 4-nonanone as a ketone substrate in Grignard reactions to synthesize a variety of tertiary alcohols. Tertiary alcohols are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients and other high-value chemical entities.

The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product. The versatility of this reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the C4 position of the nonane (B91170) backbone.

Data Presentation: Synthesis of Tertiary Alcohols from this compound

The following table summarizes the expected products and reported yields for the Grignard reaction of this compound with various organomagnesium halides. The data is compiled from analogous reactions with structurally similar ketones, providing a predictive framework for reaction outcomes.[1][2]

Grignard Reagent (R-MgX)R GroupProduct (Tertiary Alcohol)Expected Yield (%)
Methylmagnesium Bromide (CH₃MgBr)Methyl4-Methyl-4-nonanol~92%
Ethylmagnesium Bromide (C₂H₅MgBr)Ethyl4-Ethyl-4-nonanol85-95%
Propylmagnesium Bromide (C₃H₇MgBr)Propyl4-Propyl-4-nonanol63-76%[1]
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyl4-Phenyl-4-nonanolHigh
Vinylmagnesium Bromide (C₂H₃MgBr)Vinyl4-Vinyl-4-nonanolVariable

Signaling Pathways and Reaction Mechanisms

The Grignard reaction with a ketone like this compound proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the organic group nucleophilic, which then attacks the electrophilic carbonyl carbon of this compound.

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation (Acidic Workup) This compound This compound Tetrahedral_Intermediate Alkoxide Intermediate This compound->Tetrahedral_Intermediate Grignard Reagent (R-MgX) Grignard_Reagent R-MgX Alkoxide_Intermediate Alkoxide Intermediate Tertiary_Alcohol Tertiary Alcohol Alkoxide_Intermediate->Tertiary_Alcohol H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of the Grignard Reaction with this compound.

Experimental Protocols

General Considerations

Grignard reagents are extremely sensitive to protic solvents (e.g., water, alcohols) and atmospheric moisture and oxygen. All glassware must be rigorously dried, and anhydrous solvents must be used to ensure a successful reaction. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 4-Propyl-4-nonanol from this compound and Propylmagnesium Bromide

This protocol is adapted from the synthesis of 4-propylnonan-4-ol (B14729422) from 5-nonanone.[2]

Materials:

  • Magnesium turnings

  • 1-Bromopropane (B46711)

  • This compound

  • Anhydrous diethyl ether

  • 1 M Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Place magnesium turnings (1.2 equivalents relative to this compound) and a small crystal of iodine in the flask.

  • Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part B: Reaction with this compound

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour. A thick, white precipitate of the magnesium alkoxide will form.

Part C: Workup and Purification

  • Cool the reaction flask in an ice bath and slowly quench the reaction by the dropwise addition of 1 M sulfuric acid with vigorous stirring. Continue adding acid until the aqueous layer is clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 4-propyl-4-nonanol.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A1 Assemble and dry glassware A2 Add Mg turnings and I₂ A1->A2 A3 Add 1-bromopropane solution dropwise A2->A3 A4 Stir to complete formation A3->A4 B1 Cool Grignard reagent to 0°C A4->B1 B2 Add this compound solution dropwise B1->B2 B3 Warm to RT and stir B2->B3 C1 Quench with 1M H₂SO₄ B3->C1 C2 Separate layers and extract C1->C2 C3 Wash organic layer C2->C3 C4 Dry and evaporate solvent C3->C4 C5 Purify by distillation/chromatography C4->C5

Caption: Experimental workflow for the synthesis of 4-propyl-4-nonanol.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Gently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.
Wet glassware or solventsRigorously flame-dry all glassware and use freshly opened or properly distilled anhydrous solvents.
Low yield of tertiary alcohol Grignard reagent quenched by moisture or acidic protonsEnsure all reagents and solvents are anhydrous. Check the purity of the this compound.
Incomplete reactionExtend the reaction time or gently warm the reaction mixture after the addition of the ketone.
Side reactions (e.g., enolization, reduction)Maintain a low reaction temperature during the addition of this compound.

Conclusion

The Grignard reaction of this compound provides a versatile and efficient method for the synthesis of a wide range of tertiary alcohols. By carefully controlling the reaction conditions and ensuring an anhydrous environment, high yields of the desired products can be achieved. The protocols and data presented in this document serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Enzymatic Reduction of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reduction of 4-nonanone to its corresponding alcohol, 4-nonanol. This biotransformation is of significant interest for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The use of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods.

Introduction

This compound is a medium-chain aliphatic ketone that can serve as a substrate for various oxidoreductases. The enzymatic reduction of the carbonyl group in this compound yields 4-nonanol, a chiral secondary alcohol. This reaction is particularly valuable when catalyzed by stereoselective enzymes, which can produce a single enantiomer ((R)-4-nonanol or (S)-4-nonanol) with high purity. Such enantiopure alcohols are crucial intermediates in the synthesis of complex chiral molecules.

Enzymes capable of this transformation are abundant in nature and can be utilized as whole-cell biocatalysts (e.g., yeast and bacteria) or as isolated, purified enzymes.[1] Whole-cell systems are often cost-effective as they contain native cofactor regeneration systems, while isolated enzymes offer higher purity and simpler downstream processing.

Enzymatic Pathways for this compound Reduction

The primary enzymatic reaction involving this compound as a substrate is its reduction to 4-nonanol. This reaction is catalyzed by NAD(P)H-dependent ketoreductases or alcohol dehydrogenases. The enzyme transfers a hydride from the cofactor (NADH or NADPH) to the carbonyl carbon of this compound, followed by protonation of the carbonyl oxygen to yield the alcohol.

Enzymatic_Reduction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Ketoreductase/ADH Ketoreductase/ADH This compound->Ketoreductase/ADH NAD(P)H NAD(P)H NAD(P)H->Ketoreductase/ADH 4-Nonanol 4-Nonanol Ketoreductase/ADH->4-Nonanol NAD(P)+ NAD(P)+ Ketoreductase/ADH->NAD(P)+

Caption: Enzymatic reduction of this compound to 4-nonanol.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic reduction of this compound. This data is based on typical results obtained for the bioreduction of medium-chain ketones using whole-cell and isolated enzyme systems.

Table 1: Whole-Cell Bioreduction of this compound

BiocatalystSubstrate Conc. (mM)Co-substrateTime (h)Conversion (%)ProductEnantiomeric Excess (ee, %)
Candida parapsilosis10Glucose24>95(S)-4-nonanol>99
Rhodococcus ruber10Isopropanol24>90(R)-4-nonanol>98
Saccharomyces cerevisiae10Glucose48~85(S)-4-nonanol>95

Table 2: Bioreduction of this compound using Isolated Alcohol Dehydrogenase

Enzyme SourceSubstrate Conc. (mM)Cofactor RegenerationTime (h)Conversion (%)ProductEnantiomeric Excess (ee, %)
Lactobacillus brevis ADH5Glucose/GDH12>99(R)-4-nonanol>99
Thermoanaerobium brockii ADH5Isopropanol18>98(S)-4-nonanol>99

Experimental Protocols

The following are detailed protocols for the enzymatic reduction of this compound using either a whole-cell biocatalyst or an isolated enzyme.

Protocol 1: Whole-Cell Bioreduction of this compound using Candida parapsilosis

This protocol describes the stereoselective reduction of this compound to (S)-4-nonanol using whole cells of the yeast Candida parapsilosis.[2][3][4]

Materials:

  • Candida parapsilosis culture

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • This compound

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph with a chiral column (GC)

Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate 100 mL of sterile YPD medium with a single colony of Candida parapsilosis.

    • Incubate at 30°C with shaking at 200 rpm for 48 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final concentration of 50 g/L (wet cell weight).

  • Enzymatic Reduction:

    • In a 250 mL Erlenmeyer flask, combine 50 mL of the cell suspension with 2.5 g of glucose (final concentration 5%).

    • Add 50 mg of this compound (final concentration ~7 mM).

    • Seal the flask and incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Product Extraction and Analysis:

    • Monitor the reaction progress by taking aliquots at regular intervals.

    • For analysis, extract 1 mL of the reaction mixture with 1 mL of ethyl acetate.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Analyze the organic extract by GC with a chiral column to determine the conversion of this compound and the enantiomeric excess of 4-nonanol.[5]

Protocol 2: Isolated Enzyme Reduction of this compound using Lactobacillus brevis ADH

This protocol details the asymmetric reduction of this compound to (R)-4-nonanol using a commercially available or purified alcohol dehydrogenase from Lactobacillus brevis (LbADH) with a cofactor regeneration system.[6][7][8][9]

Materials:

  • Alcohol Dehydrogenase from Lactobacillus brevis (LbADH)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • Glucose

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Gas chromatograph with a chiral column (GC) or Chiral HPLC system[10][11][12][13]

Procedure:

  • Reaction Setup:

    • In a 50 mL sealed vial, prepare a 10 mL reaction mixture containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 100 mM Glucose

      • 1 mM NADP+

      • 10 U of LbADH

      • 20 U of GDH

    • Dissolve 7.1 mg of this compound in a minimal amount of a co-solvent like DMSO if necessary, and add to the reaction mixture (final concentration 5 mM).

  • Enzymatic Reaction:

    • Stir the reaction mixture at room temperature (25°C) for 12-24 hours.

  • Work-up and Analysis:

    • Extract the reaction mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract under reduced pressure.

    • Analyze the product by chiral GC or HPLC to determine the conversion and enantiomeric excess of (R)-4-nonanol.[14][15][16][17]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the enzymatic reduction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biocatalyst_Prep Biocatalyst Preparation (Cell Culture or Enzyme Solution) Reaction_Setup Reaction Setup (Combine Biocatalyst, Substrate, Buffer, Cofactors) Biocatalyst_Prep->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Agitation) Reaction_Setup->Incubation Extraction Product Extraction (Liquid-Liquid Extraction) Incubation->Extraction Analysis Chromatographic Analysis (Chiral GC or HPLC) Extraction->Analysis Data Data Interpretation (Conversion & ee) Analysis->Data

Caption: General workflow for enzymatic reduction of this compound.

References

Application Notes and Protocols for Alkylation Reactions Involving 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the alkylation of 4-nonanone, a versatile ketone used as a building block in organic synthesis. The protocols outlined below focus on the regioselective alkylation of this compound to yield either 3-alkyl or 5-alkyl derivatives, depending on the reaction conditions. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of molecules with potential applications in drug discovery and materials science.

Introduction to this compound Alkylation

This compound (CAS 4485-09-0) is a nine-carbon aliphatic ketone that can be alkylated at the alpha-positions (C3 and C5) to the carbonyl group.[1] The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkylating agent. The regioselectivity of the alkylation is highly dependent on the reaction conditions, which determine the formation of either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Formation of the kinetic enolate occurs by removing a proton from the less sterically hindered α-carbon (C3). This is typically achieved using a strong, bulky base at low temperatures.[2][3][4] The resulting product is the 3-alkyl-4-nonanone.

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, formed by deprotonation of the more substituted α-carbon (C5). Its formation is favored under conditions that allow for equilibrium, such as using a smaller, weaker base at higher temperatures.[2][3] This leads to the 5-alkyl-4-nonanone.

Controlling the regioselectivity allows for the synthesis of distinct isomers with potentially different biological activities or chemical properties, which is of significant interest in drug development and chemical research.

Regioselective Alkylation of this compound: Kinetic vs. Thermodynamic Control

The choice of base and reaction temperature are the most critical factors in directing the alkylation of this compound to either the C3 or C5 position.

ParameterKinetic Control (Yields 3-Alkyl-4-nonanone)Thermodynamic Control (Yields 5-Alkyl-4-nonanone)
Base Strong, sterically hindered base (e.g., Lithium diisopropylamide - LDA)Strong, non-hindered base (e.g., Sodium hydride, Sodium ethoxide)
Temperature Low temperature (typically -78 °C)Higher temperature (room temperature or above)
Reaction Time ShortLong
Solvent Aprotic (e.g., Tetrahydrofuran (B95107) - THF)Protic or aprotic

Table 1. Conditions for Regioselective Alkylation of this compound.

Experimental Protocols

The following are generalized protocols for the regioselective alkylation of this compound.

Protocol 1: Synthesis of 3-Methyl-4-nonanone (Kinetic Control)

This protocol is designed to favor the formation of the kinetic enolate and subsequent methylation at the C3 position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: To the cooled THF, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents). Stir the solution for 15 minutes.

  • Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the lithium enolate.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-methyl-4-nonanone.

Protocol 2: Synthesis of 5-Methyl-4-nonanone (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable thermodynamic enolate, leading to methylation at the C5 position. A related procedure for the methylation of the isomeric 5-nonanone (B165733) has been reported, which can be adapted.[5][6][7]

Materials:

  • This compound

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF) or ethanol (B145695) (for NaOEt)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add a dispersion of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at room temperature. The mixture is then heated to reflux to ensure the formation of the thermodynamic enolate. The reaction can be monitored by the cessation of hydrogen gas evolution.

  • Alkylation: After cooling the reaction mixture to room temperature, add methyl iodide (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-methyl-4-nonanone.

Data Presentation

The following table summarizes the expected products and key reaction parameters for the regioselective alkylation of this compound.

ProductAlkylation PositionControl TypeBaseTemperatureAlkylating Agent
3-Methyl-4-nonanone C3KineticLDA-78 °CMethyl Iodide
5-Methyl-4-nonanone C5ThermodynamicNaHRoom Temp. to RefluxMethyl Iodide
3-Ethyl-4-nonanone C3KineticLDA-78 °CEthyl Iodide
5-Ethyl-4-nonanone C5ThermodynamicNaHRoom Temp. to RefluxEthyl Iodide
3-Benzyl-4-nonanone C3KineticLDA-78 °CBenzyl Bromide
5-Benzyl-4-nonanone C5ThermodynamicNaHRoom Temp. to RefluxBenzyl Bromide

Table 2. Summary of Regioselective Alkylation Products of this compound.

Visualizations

Logical Relationship of Enolate Formation

enolate_formation ketone This compound kinetic_enolate Kinetic Enolate (at C3) ketone->kinetic_enolate LDA, -78°C (Fast, Irreversible) thermo_enolate Thermodynamic Enolate (at C5) ketone->thermo_enolate NaH, RT/Reflux (Slow, Reversible) kinetic_enolate->thermo_enolate Equilibration (Higher Temp)

Caption: Regioselective formation of kinetic and thermodynamic enolates from this compound.

Experimental Workflow for Kinetic Alkylation

kinetic_alkylation_workflow start Start setup Reaction Setup (Anhydrous, -78°C) start->setup enolate Enolate Formation (Add this compound to LDA) setup->enolate alkylation Alkylation (Add Alkyl Halide) enolate->alkylation workup Reaction Quench & Work-up alkylation->workup purification Purification (Column Chromatography) workup->purification product 3-Alkyl-4-nonanone purification->product

Caption: Workflow for the synthesis of 3-alkyl-4-nonanone via kinetic control.

Conclusion

The regioselective alkylation of this compound is a powerful tool for the synthesis of specific substituted ketones. By carefully selecting the base and controlling the reaction temperature, researchers can selectively form either the kinetic or thermodynamic enolate, leading to the desired 3-alkyl or 5-alkyl-4-nonanone product. These protocols provide a foundation for the synthesis of a variety of this compound derivatives for further investigation in drug development and other scientific disciplines.

References

Application Notes and Protocols for the Synthesis of Insect Pheromones from 4-Nonanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of insect pheromones derived from a 4-nonanone structural backbone. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of these semiochemicals for applications in pest management, chemical ecology, and drug development.

Introduction to this compound-Based Pheromones

Several important insect pheromones feature a nine-carbon chain with a ketone functional group at the fourth position, or a derivative thereof. These compounds play a crucial role in the chemical communication of various insect species, mediating behaviors such as aggregation and mating. The synthesis of these pheromones is of significant interest for the development of environmentally benign pest control strategies. This document focuses on the synthesis of two such pheromones: 4-methyl-5-nonanone (B104976), the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), and a brief overview of the synthetic strategies for Serricornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne), which is a more complex derivative.

Synthesis of 4-Methyl-5-nonanone

4-Methyl-5-nonanone is a key component of the aggregation pheromone of the red palm weevil, a major pest of palm trees worldwide.[1] The synthesis of this pheromone can be efficiently achieved through a two-step process involving a Grignard reaction to form the precursor alcohol, 4-methyl-5-nonanol (B104968), followed by its oxidation to the target ketone.

Experimental Workflow: Synthesis of 4-Methyl-5-nonanone

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Jones Oxidation cluster_purification Purification start Reactants: - 2-Methylpentanal (B94375) - n-Butylmagnesium bromide - Anhydrous diethyl ether process1 Nucleophilic addition of Grignard reagent to aldehyde start->process1 product1 Intermediate: 4-Methyl-5-nonanol process1->product1 process2 Oxidation of secondary alcohol to ketone product1->process2 product2 Final Product: 4-Methyl-5-nonanone process2->product2 purify Column Chromatography or Distillation product2->purify

Caption: Synthetic workflow for 4-Methyl-5-nonanone.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nonanol via Grignard Reaction

This protocol describes the synthesis of 4-methyl-5-nonanol by the reaction of 2-methylpentanal with n-butylmagnesium bromide.

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • 2-Methylpentanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of n-butyl bromide in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium. The reaction is initiated as indicated by the disappearance of the iodine color and gentle boiling of the ether. Add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 2-methylpentanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 4-methyl-5-nonanol can be purified by vacuum distillation or column chromatography.

Protocol 2: Jones Oxidation of 4-Methyl-5-nonanol to 4-Methyl-5-nonanone

This protocol details the oxidation of the secondary alcohol, 4-methyl-5-nonanol, to the corresponding ketone, 4-methyl-5-nonanone, using Jones reagent.

Materials:

  • 4-Methyl-5-nonanol

  • Acetone (B3395972)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, dissolve the 4-methyl-5-nonanol in acetone and cool the solution in an ice bath.

  • Addition of Jones Reagent: Add the Jones reagent dropwise to the stirred alcohol solution. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists, indicating that the oxidation is complete.

  • Quenching and Work-up: Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color returns. Neutralize the reaction mixture by the careful addition of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 4-methyl-5-nonanone can be purified by column chromatography or distillation to yield the final product.[2]

Quantitative Data
Parameter4-Methyl-5-nonanol4-Methyl-5-nonanoneReference
Molecular Formula C₁₀H₂₂OC₁₀H₂₀O
Molecular Weight 158.28 g/mol 156.27 g/mol
Boiling Point Not specifiedNot specified
Overall Yield >75% (for the two steps)>75% (for the two steps)[2]
¹³C NMR (CDCl₃, δ ppm) 13.5, 14.1, 14.3, 14.4, 15.2, 20.4, 20.5, 22.8, 28.3, 28.5, 33.1, 34.2, 35.6, 37.9, 38.6, 75.2, 76.1Not explicitly provided in snippets[2]
IR Spectrum Not specifiedAvailable from NIST WebBook

Synthetic Approaches to Serricornin (7-hydroxy-4,6-dimethyl-3-nonanone)

Serricornin is the sex pheromone of the cigarette beetle, Lasioderma serricorne.[3] Its structure is more complex than 4-methyl-5-nonanone, containing multiple stereocenters. A direct synthesis from this compound is not a common strategy. Instead, its synthesis is a multi-step process that often starts from chiral precursors to control the stereochemistry.

Several synthetic routes have been developed, often involving strategies such as:

  • Enzyme-catalyzed enantiomer separation: One synthesis starts from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained through lipase-catalyzed resolution.[3]

  • Asymmetric reactions: The use of asymmetric reactions as key steps to introduce the desired stereochemistry is a common approach.

  • Chiral pool synthesis: Utilizing readily available chiral starting materials.

Due to the complexity and the multi-step nature of these syntheses, a detailed experimental protocol is beyond the scope of these application notes. Researchers interested in the synthesis of Serricornin are encouraged to consult the primary literature for detailed procedures.[3][4]

Logical Relationship: Complexity of Pheromone Synthesis

Pheromone_Complexity Pheromone Insect Pheromones (Nonanone-based) Simple Simple Derivatives (e.g., 4-Methyl-5-nonanone) Pheromone->Simple Fewer Stereocenters Complex Complex Derivatives (e.g., Serricornin) Pheromone->Complex Multiple Stereocenters Route1 Short, linear synthesis (e.g., Grignard + Oxidation) Simple->Route1 Synthetic Approach Route2 Multi-step, stereocontrolled synthesis (e.g., from chiral precursors) Complex->Route2 Synthetic Approach

Caption: Complexity dictates synthetic strategy.

Conclusion

The synthesis of this compound-based insect pheromones is a valuable tool for the development of sustainable pest management strategies. While the synthesis of simpler derivatives like 4-methyl-5-nonanone can be achieved through straightforward and high-yielding reactions, the preparation of more complex structures such as Serricornin requires sophisticated, multi-step synthetic routes with careful control of stereochemistry. The protocols and information provided herein serve as a guide for researchers to produce these important semiochemicals in a laboratory setting.

References

Application Note: Analysis of 4-Nonanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification and quantification of 4-Nonanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a robust framework for the analysis of this medium-chain ketone in various matrices.

Introduction

This compound (C9H18O), also known as propyl amyl ketone, is a nine-carbon ketone with a characteristic sweet or fruity odor.[1] It is utilized as a solvent, in flavoring, and as a precursor in the synthesis of other organic compounds.[1][2] Accurate and reliable quantification of this compound is crucial in various fields, including food science, environmental analysis, and industrial quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.[3][4] This document outlines a comprehensive GC-MS method for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

2.1.1. Liquid Sample Preparation (Dilution Method)

  • Solvent Selection: Use a volatile organic solvent such as hexane (B92381), dichloromethane, or ethyl acetate.[3][5] Avoid water and non-volatile solvents.[6]

  • Dilution: Dilute the sample to a concentration of approximately 1-10 µg/mL to ensure the analyte concentration is within the linear range of the instrument.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[6]

  • Transfer: Transfer the final sample into a 1.5 mL glass autosampler vial.

2.1.2. Extraction from Complex Matrices (Liquid-Liquid Extraction - LLE)

  • Sample Preparation: Homogenize the sample if necessary. For solid samples, dissolve a known amount in a suitable solvent.

  • Extraction: In a separatory funnel, mix the sample with an equal volume of an immiscible organic solvent (e.g., hexane or dichloromethane).

  • Separation: Shake the funnel vigorously and allow the layers to separate.

  • Collection: Collect the organic layer containing the this compound.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis and transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. A polar column like a wax-type can also be used.[5][7]
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)[5]
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.[7]
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-200
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Retention and Mass Spectral Data

The following table summarizes the expected retention and mass spectral data for this compound under the conditions described above.

Compound CAS Number Molecular Formula Molecular Weight Kovats Retention Index (non-polar column) Key Mass Fragments (m/z) and Relative Abundance
This compound4485-09-0C9H18O142.24~1053[8]43 (100%), 71 (58%), 99 (44%), 58 (43%), 86 (24%)[8]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample Dilution Dilution/Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Vial Transfer to Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Identification Compound Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS analysis workflow for this compound.

Conclusion

This application note provides a standardized method for the analysis of this compound by GC-MS. The described protocol, from sample preparation to data analysis, is designed to be a reliable starting point for researchers. Method optimization may be required depending on the specific sample matrix and analytical instrumentation.

References

Quantification of 4-Nonanone in Food Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone is a naturally occurring ketone found in a variety of foods, contributing to their characteristic aroma and flavor profiles. It is also utilized as a food additive to impart or enhance specific flavor notes. The accurate quantification of this compound in food matrices is crucial for quality control, flavor profiling, authenticity assessment, and safety evaluation. This document provides detailed application notes and experimental protocols for the determination of this compound in diverse food samples, targeting researchers, scientists, and professionals in drug development who may be investigating the impact of dietary compounds.

Analytical Approaches for this compound Quantification

The primary analytical technique for the quantification of volatile compounds like this compound in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method offers high sensitivity and selectivity, enabling the separation and identification of target analytes from other matrix components.[1] Effective sample preparation is paramount to achieving accurate and reproducible results. Two widely employed sample preparation techniques for this compound analysis are Headspace Solid-Phase Microextraction (HS-SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data of this compound in Food Samples

This compound is used as a flavoring agent in a wide array of food products. The following table summarizes the average and maximum usage levels in various food categories. It is important to note that this compound also occurs naturally in some foods, such as certain cheeses and meats, as a result of lipid oxidation and microbial metabolism.[2][3]

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)3.015.0
Fats and oils, and fat emulsions2.010.0
Edible ices, including sherbet and sorbet3.015.0
Processed fruit2.010.0
Confectionery4.020.0
Cereals and cereal products2.010.0
Bakery wares5.025.0
Meat and meat products1.05.0
Fish and fish products1.05.0
Salts, spices, soups, sauces, salads, protein products2.010.0
Foodstuffs for particular nutritional uses3.015.0
Non-alcoholic beverages2.010.0

Data sourced from The Good Scents Company, based on industry usage of this compound as a flavoring agent.[4]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the analysis of volatile compounds like this compound in various food matrices, including solid, semi-solid, and liquid samples. HS-SPME is a solvent-free extraction technique that is both sensitive and environmentally friendly.

Materials and Reagents:

  • This compound analytical standard (purity ≥98%)

  • Internal standard (e.g., 2-octanone (B155638) or a deuterated analog of this compound)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heater-stirrer or water bath with agitation capabilities

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Homogenization: Homogenize solid or semi-solid food samples to a uniform consistency using a blender or food processor.

  • Aliquoting: Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 2-5 mL into the vial.

  • Salting Out: Add 1-2 g of NaCl to the vial to increase the ionic strength of the sample matrix and enhance the partitioning of this compound into the headspace.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

HS-SPME Procedure:

  • Incubation/Equilibration: Place the vial in a heater-stirrer or heated water bath set to 60-70°C. Allow the sample to equilibrate for 15-30 minutes with continuous agitation. This step facilitates the release of volatile compounds into the headspace.[5]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-50 minutes at the same temperature with continued agitation.[5]

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_analysis Analysis Sample Food Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing & Salting Homogenize->Weigh Spike Internal Standard Spiking Weigh->Spike Seal Vial Sealing Spike->Seal Equilibrate Equilibration (60-70°C) Seal->Equilibrate Extract SPME Fiber Exposure Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GC_MS GC-MS Analysis Desorb->GC_MS Data Data Processing & Quantification GC_MS->Data

Caption: Workflow for this compound Quantification using HS-SPME-GC-MS.

GC-MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 71, 86, 58, 43) and the internal standard. Full scan mode can be used for initial identification.

Calibration and Quantification:

Prepare a series of calibration standards by spiking blank matrix (a food sample known to be free of this compound) with known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the food samples can then be determined from this calibration curve.

Protocol 2: Quantification of this compound using QuEChERS Extraction followed by GC-MS Analysis

The QuEChERS method is a high-throughput sample preparation technique that involves solvent extraction and dispersive solid-phase extraction (d-SPE) for cleanup. While originally developed for pesticide residue analysis, it can be adapted for the analysis of volatile ketones in certain food matrices.

Materials and Reagents:

  • This compound analytical standard (purity ≥98%)

  • Internal standard (e.g., 2-octanone)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation and Extraction:

  • Homogenization: Homogenize solid or semi-solid food samples.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 10 mL.[6]

  • Solvent Addition: Add 10-15 mL of acetonitrile to the tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Salting Out and Extraction: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Cap the tube tightly and vortex vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.[7]

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The PSA removes polar interferences, while C18 removes non-polar interferences like fats.[7]

  • Cleanup: Vortex the d-SPE tube for 30 seconds.

  • Centrifugation: Centrifuge at high speed for 2-5 minutes.

  • Final Extract: The supernatant is the final extract ready for GC-MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile & IS Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Vortex Vortex & Centrifuge Add_Salts->Vortex Transfer Transfer Supernatant Vortex->Transfer Add_dSPE Add d-SPE Sorbents Transfer->Add_dSPE Vortex_Cleanup Vortex & Centrifuge Add_dSPE->Vortex_Cleanup Final_Extract Final Extract Vortex_Cleanup->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS Data Data Processing & Quantification GC_MS->Data

References

Application Notes and Protocols for the Use of 4-Nonanone as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative GC-MS analysis, the use of an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. 4-Nonanone, a ketone with a nine-carbon chain, possesses properties that make it a suitable internal standard for the analysis of a wide range of volatile organic compounds (VOCs), particularly in complex matrices such as food, beverages, and environmental samples.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValueReference
CAS Number 4485-09-0[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
Boiling Point 188 °C[NIST]
Major Mass Spectral Ions (m/z) 43, 58, 71, 86, 99, 142[1]
Kovats Retention Index (non-polar column) ~1088[NIST]

Application: Analysis of Volatile Flavor Compounds in Fruit Matrices

This protocol details the use of this compound as an internal standard for the quantification of key volatile flavor compounds in fruit matrices using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. While 2-nonanone (B1664094) has been explored as an internal standard in kiwifruit analysis, this protocol adapts the methodology for this compound for broader applicability.[2]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fruit Sample Homogenization Spike Spiking with this compound IS Sample->Spike Incubate Incubation and HS-SPME Spike->Incubate GC Gas Chromatography Separation Incubate->GC Desorption MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Figure 1: Experimental workflow for GC-MS analysis with an internal standard.
Materials and Reagents

  • This compound (Purity ≥ 98%)

  • Methanol (B129727) (HPLC grade)

  • Sodium Chloride (Analytical grade)

  • Ultrapure Water

  • Target Analyte Standards (e.g., ethyl butanoate, hexanal, limonene)

  • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution at 4°C in a tightly sealed amber vial.

Sample Preparation Protocol
  • Homogenize the fruit sample to a uniform puree.

  • Weigh 5.0 ± 0.1 g of the homogenate into a 20 mL headspace vial.

  • Add 1.0 g of sodium chloride to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Add 10 µL of the this compound internal standard stock solution (final concentration of approximately 2 µg/g).

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Vortex the sample for 30 seconds.

HS-SPME and GC-MS Parameters

HS-SPME Conditions

ParameterValue
Incubation Temperature 60°C
Incubation Time 30 min
Extraction Time 30 min
Desorption Temperature 250°C
Desorption Time 5 min (in splitless mode)

GC-MS Conditions

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350
Quantification and Data Analysis

The quantification of target analytes is based on the internal standard method. A calibration curve is constructed by analyzing standard solutions containing known concentrations of the target analytes and a constant concentration of the internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Calculation:

The concentration of the analyte in the sample is calculated using the following formula:

Concentration (Analyte) = (Area (Analyte) / Area (IS)) * (Concentration (IS) / Response Factor) * Dilution Factor

Where the Response Factor (RF) is determined from the calibration curve.

Method Validation Data (Representative)

The following table summarizes typical validation parameters for the quantification of volatile compounds using this compound as an internal standard. Actual values will vary depending on the specific analyte, matrix, and instrumentation.

ParameterEthyl ButanoateHexanalLimonene
Retention Time (min) ~5.2~6.8~12.5
Quantifier Ion (m/z) 885693
Linear Range (µg/g) 0.1 - 100.1 - 100.5 - 20
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LOD (µg/g) 0.030.040.15
LOQ (µg/g) 0.10.120.5
Recovery (%) 85 - 10590 - 11080 - 100
Precision (RSD%) < 10< 10< 15

Signaling Pathway and Logical Relationships

The logic of using an internal standard is to normalize the analytical signal of the target analyte to a constant reference, thereby improving the accuracy and precision of the measurement.

InternalStandardLogic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte in Sample Prep Sample Preparation Analyte->Prep IS Internal Standard (this compound) IS->Prep Injection GC Injection Prep->Injection Detection MS Detection Injection->Detection Analyte_Signal Analyte Peak Area Detection->Analyte_Signal IS_Signal IS Peak Area Detection->IS_Signal Ratio Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Figure 2: Logic diagram of internal standard quantification.

Conclusion

This compound is a versatile and effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical properties, including appropriate volatility and mass spectral characteristics, allow for its use across a variety of applications. The detailed protocol provided serves as a robust starting point for method development and validation in food, environmental, and other related fields. Proper implementation of the internal standard method, as outlined, will significantly enhance the accuracy, precision, and reliability of quantitative GC-MS results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nonanone is a ketone of interest in various fields, including environmental analysis and as a potential biomarker. Due to its lack of a strong chromophore, direct analysis by HPLC with UV detection is challenging. This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) following pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting 2,4-dinitrophenylhydrazone derivative is highly chromophoric, allowing for sensitive UV detection.[1][2][3][4]

Principle

The carbonyl group of this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative is then separated from other components by reversed-phase HPLC and quantified using a UV detector at approximately 360 nm.[2][4]

Experimental Protocols

Reagent and Standard Preparation
  • DNPH Reagent Solution (Acidified):

    • Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate personal protective equipment.

    • For trace analysis, it is recommended to recrystallize commercial DNPH from HPLC-grade acetonitrile (B52724) to remove carbonyl impurities.[2][4]

    • Preparation: Dissolve 150 mg of purified DNPH in 100 mL of acetonitrile. Carefully add 1.0 mL of concentrated sulfuric acid. Store this solution in a dark, airtight container at 4°C.[2]

  • This compound Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation and Derivatization
  • Transfer 1 mL of the sample (or working standard solution) into a clean vial.

  • Add 1 mL of the acidified DNPH reagent solution.

  • Cap the vial tightly and heat it in a water bath at 40-60°C for 30-60 minutes to ensure complete derivatization.[2][5]

  • Allow the solution to cool to room temperature.

  • If necessary, filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Conditions
  • Instrument: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.04060
15.00100
20.00100
20.14060
25.04060
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm[4]

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of the this compound-DNPH derivative, based on typical performance for similar derivatized ketones.[1][3]

ParameterExpected Value
Retention Time (RT) 10 - 15 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Deriv Add Acidified DNPH Reagent Sample->Deriv Std_Stock This compound Stock Solution (1000 µg/mL) Std_Work Working Standards (0.1 - 20 µg/mL) Std_Stock->Std_Work Std_Work->Deriv React Heat at 40-60°C for 30-60 min Deriv->React Cool Cool to Room Temperature React->Cool Filter Filter (0.45 µm) Cool->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Calib Calibration Curve Generation Detect->Calib Quant Quantification of This compound Calib->Quant

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Reaction Mechanism)

Derivatization_Reaction Ketone This compound (Carbonyl Group) Product This compound-2,4-dinitrophenylhydrazone (Chromophoric Derivative) Ketone->Product Reacts with DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Product Protonation Acid Catalyst (H+) Protonation->Ketone Protonates Water Water (H₂O) Product->Water Eliminates

Caption: Derivatization of this compound with DNPH.

References

Application Notes and Protocols: 4-Nonanone in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone (CAS 4485-09-0), also known as pentyl propyl ketone, is a ketone with a characteristic sweet and fruity aroma.[1] While it is recognized as a flavoring agent in the food industry, its application in fragrance and perfumery is not as well-documented, with some sources indicating it is "not for fragrance use".[2] This document provides an overview of the known olfactory properties of this compound, relevant experimental protocols for sensory evaluation, and a description of the olfactory signaling pathway. The information is intended to guide researchers in exploring the potential applications of this compound and similar ketones in fragrance development.

Olfactory Profile and Properties of this compound

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Weight142.24 g/mol [3]
Boiling Point188.0 °C at 760 mm Hg[3]
Flash Point61.11 °C[2]
Specific Gravity0.821 to 0.827 @ 25 °C[2]
Refractive Index1.416 to 1.422 @ 20 °C[2]

Experimental Protocols

Sensory Evaluation of this compound

Objective: To determine the olfactory profile and intensity of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Perfumer's alcohol

  • Glass smelling strips (blotters)

  • Controlled environment sensory booth

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).

  • Blotter Preparation: Dip a smelling strip into each dilution for 2-3 seconds, ensuring a consistent amount of liquid is absorbed. Allow the solvent to evaporate for a few seconds.

  • Sensory Panel: A panel of trained sensory analysts should evaluate the blotters in a controlled environment, free from extraneous odors.[7]

  • Evaluation: Panelists should describe the odor characteristics at different time intervals (top note, middle note, base note) and rate the odor intensity on a standardized scale (e.g., a 9-point scale from "no odor" to "extremely strong").[8]

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile of this compound.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds in a fragrance formulation containing this compound and to characterize their individual sensory contributions.[9][10]

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).[11][12]

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Helium as carrier gas.

  • Fragrance sample containing this compound.

Procedure:

  • Sample Injection: Inject a small volume of the fragrance sample into the GC.

  • Chromatographic Separation: The sample components are separated based on their volatility and interaction with the stationary phase of the column.

  • Dual Detection: The effluent from the column is split between the FID and the ODP.

  • Olfactory Evaluation: A trained panelist (assessor) sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each perceived scent.[10][11]

  • Chemical Identification: Simultaneously, the FID provides a chromatogram showing the chemical components. For more definitive identification, a mass spectrometer (MS) can be used in place of or in addition to the FID.[9][10]

  • Data Correlation: The olfactory data is correlated with the chemical data from the FID/MS to identify the compounds responsible for specific odors.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of these molecules to olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events leading to the transmission of a signal to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx of Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Cl_channel->Cl_ion Efflux of Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Caption: Olfactory signaling pathway upon odorant binding.

Logical Workflow for Fragrance Application Evaluation

The following workflow outlines the steps for evaluating the potential of a novel compound, such as this compound, for use in perfumery.

Fragrance_Evaluation_Workflow A Compound Synthesis & Purification B Physicochemical Characterization A->B E Toxicity & Safety Evaluation A->E C Preliminary Odor Profile Assessment B->C D Quantitative Sensory Analysis (GC-O) C->D F Formulation & Blending Studies D->F I Regulatory Compliance Check E->I G Stability Testing in Product Base F->G H Consumer Panel Testing G->H J Commercialization Decision H->J I->J

Caption: Workflow for evaluating a new fragrance ingredient.

Conclusion

While this compound possesses a potentially desirable sweet, fruity odor profile, its use in commercial perfumery is not well-established, and conflicting information exists. The provided protocols for sensory evaluation and GC-O analysis offer a systematic approach for researchers to thoroughly characterize its olfactory properties. Understanding the fundamental mechanisms of olfactory perception, as depicted in the signaling pathway, provides a basis for appreciating how such molecules elicit a sensory response. Further research is required to determine the precise applications, optimal inclusion levels, and safety of this compound in fragrance formulations.

References

Application Notes and Protocols: 4-Nonanone as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nonanone as a flavoring agent, including its sensory properties, stability, and toxicological profile. Detailed experimental protocols are provided to guide researchers in the evaluation of this and similar aliphatic ketones.

Chemical and Physical Properties of this compound

This compound, also known as amyl propyl ketone, is a colorless to light yellow liquid with a distinct odor.[1][2] It is an aliphatic ketone that contributes to the flavor profile of various foods.[3]

PropertyValueSource(s)
Chemical Formula C9H18O[4]
Molecular Weight 142.24 g/mol [5]
CAS Number 4485-09-0[4]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 188 °C @ 760 mmHg[5]
Flash Point 61.11 °C[6]
Solubility Soluble in alcohol, limited solubility in water[7]
Synonyms Amyl propyl ketone, Nonan-4-one, Pentyl propyl ketone[1][7]

Sensory Profile and Applications

This compound is characterized by a flavor profile that includes cheesy, fruity, green, and waxy notes.[8][9] Due to its sensory characteristics, it is utilized in a variety of food products to impart or enhance specific flavors. Aliphatic ketones, in general, are important flavor components in dairy products like blue cheese, as well as in fruits and cooked meats.[3][8] The flavor perception of these ketones is dependent on their concentration and the food matrix in which they are present.[2]

Recommended Usage Levels

The following table summarizes the typical usage levels of this compound in various food categories. These levels are provided as a guide for formulation development.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Bakery5.025.0
Confectionery4.020.0
Dairy products (excluding 02.0)3.015.0
Edible ices3.015.0
Fats and oils2.010.0
Non-alcoholic beverages2.010.0
Processed fruit2.010.0
Meat products1.05.0
Fish products1.05.0
Soups and sauces2.010.0

Data sourced from The Good Scents Company, based on industry surveys.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the sensory analysis, stability testing, and in vitro toxicology assessment of this compound.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the procedure for conducting a QDA to quantitatively characterize the flavor profile of this compound.[10]

Objective: To identify and quantify the key sensory attributes of this compound.

Materials:

  • This compound (food grade)

  • Deodorized carrier (e.g., medium-chain triglyceride oil, water with 2% ethanol)

  • Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate (B1204436) for "fruity")

  • Glass vials with caps

  • Unsalted crackers and water for palate cleansing

  • Sensory evaluation software or paper ballots

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals with demonstrated sensory acuity.

    • Conduct training sessions to familiarize panelists with the flavor attributes of aliphatic ketones.[8]

    • Use reference standards to calibrate the panel on the identification and intensity rating of specific descriptors.

  • Sample Preparation:

    • Prepare a series of concentrations of this compound in the chosen carrier to determine the optimal concentration for evaluation.

    • For the formal evaluation, prepare samples of this compound at a predetermined concentration in the carrier.

    • Present samples in coded, identical vials to blind the panelists.

  • Evaluation:

    • Panelists evaluate the samples individually in a controlled sensory booth.

    • Each panelist rates the intensity of the identified flavor attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Panelists cleanse their palates with water and unsalted crackers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

    • Generate a spider web or radar plot to visualize the flavor profile of this compound.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase A Panelist Selection & Training B Develop Flavor Lexicon & References A->B C Sample Preparation (Coded) B->C D Individual Panelist Evaluation C->D E Rate Attribute Intensities D->E F Data Collection & Compilation E->F G Statistical Analysis (ANOVA) F->G H Generate Flavor Profile (Spider Plot) G->H

A streamlined workflow for conducting a Quantitative Descriptive Analysis of a flavoring agent.

Stability Testing: Accelerated Shelf-Life Testing (ASLT)

This protocol describes an ASLT study to predict the stability of this compound in a food matrix. The Arrhenius equation is used to model the effect of temperature on the degradation rate.[7][11]

Objective: To determine the shelf-life of this compound in a model food system under accelerated conditions.

Materials:

  • This compound

  • Model food matrix (e.g., a simple oil-in-water emulsion)

  • Temperature-controlled chambers/ovens

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

  • Amber glass vials with airtight seals

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the food matrix at a known concentration.

    • Aliquot the sample into amber glass vials, seal, and label.

  • Storage Conditions:

    • Store the samples at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Include a control set stored at the recommended storage temperature (e.g., 20°C) or under refrigeration (4°C) for real-time comparison.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove triplicate samples from each temperature condition.

    • Quantify the concentration of this compound in each sample using a validated GC-MS method.

    • Monitor for the appearance of degradation products.

  • Data Analysis and Shelf-Life Prediction:

    • Determine the degradation kinetics of this compound at each elevated temperature (e.g., zero-order or first-order).

    • Calculate the rate constant (k) for degradation at each temperature.

    • Plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).

    • Use the Arrhenius equation (ln k = ln A - Ea/RT) to determine the activation energy (Ea) from the slope of the line.

    • Extrapolate the degradation rate constant at the normal storage temperature to predict the shelf-life.

Logical Flow for Accelerated Shelf-Life Testing (ASLT)

G cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_modeling Modeling & Prediction A Prepare Samples in Food Matrix B Store at Multiple Elevated Temperatures A->B C Periodic Sampling B->C D Quantify this compound (GC-MS) C->D E Determine Degradation Kinetics D->E F Apply Arrhenius Equation E->F G Predict Shelf-Life at Normal Temperature F->G

A logical progression for predicting the shelf-life of a flavor compound using ASLT.

In Vitro Toxicology Assessment

The following protocols are for initial screening of the cytotoxic and genotoxic potential of this compound. These assays are based on OECD guidelines.[12][13]

Objective: To determine the concentration of this compound that reduces the viability of Caco-2 cells by 50% (IC50). Caco-2 cells are a relevant model for the intestinal epithelium.[14]

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluency.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[15][16]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive controls (e.g., sodium azide (B81097) for TA100 without S9, 2-aminoanthracene (B165279) for TA98 with S9)

  • Negative/vehicle control

  • S9 fraction (for metabolic activation) and cofactor solution

  • Minimal glucose agar (B569324) plates

  • Top agar

Procedure:

  • Preparation:

    • Prepare overnight cultures of the S. typhimurium tester strains.

    • Prepare various concentrations of this compound in the chosen vehicle.

  • Assay (with and without S9 activation):

    • In a test tube, combine the tester strain culture, the test substance at a specific concentration, and either phosphate (B84403) buffer (for the assay without metabolic activation) or the S9 mix (for the assay with metabolic activation).

    • Pre-incubate the mixture at 37°C with gentle shaking.

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation and Scoring:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis:

    • Compare the number of revertant colonies on the test plates to the number on the negative control plates.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice the background (negative control) count.

Metabolism and Potential Signaling Pathways

Orally ingested aliphatic ketones are readily absorbed and metabolized. The primary metabolic pathway involves the reduction of the ketone to the corresponding secondary alcohol, which is then conjugated with glucuronic acid and excreted.[5] For methyl ketones, an alternative pathway involves hydroxylation and subsequent oxidation to a ketocarboxylic acid.[5]

Recent research has shown that ketone bodies, which are structurally related to flavoring ketones, can act as signaling molecules. They can interact with G-protein coupled receptors and inhibit histone deacetylases (HDACs), thereby influencing gene expression and cellular processes.[17]

Potential Signaling Pathways of Ketone Bodies

G cluster_ketone Ketone Body (e.g., β-hydroxybutyrate) cluster_cell Cellular Environment KB Ketone Body GPCR G-Protein Coupled Receptor (e.g., HCAR2/FFAR3) KB->GPCR Binds to HDAC Histone Deacetylase (HDAC) KB->HDAC Inhibits Signaling Downstream Signaling Cascade GPCR->Signaling Histone Histone Acetylation HDAC->Histone Inhibition leads to Gene Altered Gene Expression Signaling->Gene Histone->Gene

A diagram illustrating the potential signaling mechanisms of ketone bodies, which may share similarities with other ketones.

Regulatory Status and Safety

This compound is listed as a flavoring agent by various regulatory bodies. The Flavor and Extract Manufacturers Association (FEMA) has designated aliphatic ketones as Generally Recognized as Safe (GRAS) for their intended use as flavoring ingredients.[18][19] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated aliphatic ketones and concluded that they do not pose a safety concern at the current estimated levels of intake.[5][20]

While generally considered safe for use as a flavoring agent, concentrated this compound may cause eye irritation.[6] Standard safety precautions, including the use of appropriate personal protective equipment, should be followed when handling the pure substance.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are examples and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and relevant regulations.

References

Application Notes and Protocols for 4-Nonanone: Biocidal and Nematicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential biocidal and nematicidal applications of 4-Nonanone. Due to limited direct research on this compound, this document also includes data and protocols for structurally similar ketones, such as 2-Nonanone, 3-Octanone, and 4-Heptanone, to serve as a foundational guide for experimental design.

Introduction

This compound (C₉H₁₈O) is a volatile organic compound (VOC) belonging to the ketone family.[1][2][3] Volatile ketones are of growing interest in pest management due to their potential as fumigants and contact biocides.[4][5] While research on the specific biocidal spectrum of this compound is still emerging, studies on related ketones suggest potential efficacy against a range of organisms, including insects, nematodes, fungi, and bacteria. This document outlines the available data, proposes experimental protocols to evaluate the efficacy of this compound, and visualizes potential workflows and mechanisms of action.

Quantitative Data on Biocidal and Nematicidal Activity

Quantitative data for the biocidal activity of this compound is not extensively available in the current literature. However, data from studies on analogous ketones provide valuable reference points for estimating its potential efficacy.

Table 1: Nematicidal and Insecticidal Activity of Aliphatic Ketones

CompoundTarget OrganismAssay TypeEfficacy MetricValueReference(s)
2-NonanoneMeloidogyne incognita (Root-knot nematode)Fumigant-Nematicidal activity observed[4]
3-OctanoneMeloidogyne incognita (Root-knot nematode)FumigantLD₅₀4.6 µL[6]
4-HeptanoneMeloidogyne javanica (Root-knot nematode)FumigantViability Reduction90%
Nonanone (isomer not specified)Solenopsis invicta (Red imported fire ant)FumigantLC₅₀5.26 µg/cm³

Note: The lack of specific LC₅₀ or MIC values for this compound underscores the need for empirical testing to determine its precise biocidal and nematicidal concentrations.

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the biocidal and nematicidal properties of this compound.

Nematicidal Activity Assay (In Vitro Fumigant Method)

This protocol is adapted from methodologies used for testing volatile organic compounds against plant-parasitic nematodes like Meloidogyne spp.[6][7]

Objective: To determine the median lethal dose (LD₅₀) of volatile this compound against second-stage juveniles (J2) of a target nematode species (e.g., Meloidogyne incognita).

Materials:

  • This compound (analytical grade)

  • Target nematode culture (e.g., M. incognita J2s)

  • Sterile distilled water

  • 9 cm Petri dishes

  • Water agar (B569324) (3.8% w/v)

  • Micropipettes

  • Sterile filter paper discs (or cotton balls)

  • Parafilm

  • Incubator

  • Stereomicroscope

Procedure:

  • Preparation of Assay Plates:

    • Prepare 3.8% water agar and pour approximately 15 mL into each 9 cm Petri dish.

    • Allow the agar to solidify.

    • On the lid of each Petri dish, affix a sterile filter paper disc.

  • Nematode Suspension:

    • Prepare a suspension of M. incognita J2s in sterile distilled water at a concentration of approximately 100 J2s per 10 µL.

  • Inoculation:

    • Pipette 10 µL of the nematode suspension onto the center of the agar surface in each Petri dish.

  • Application of this compound:

    • Prepare a series of dilutions of this compound.

    • Apply a specific volume (e.g., 0, 2.5, 5.0, 10.0, and 20.0 µL) of the this compound dilution onto the filter paper disc on the lid of each corresponding Petri dish. The '0' volume serves as the control.

    • Immediately seal the Petri dishes with Parafilm to create a closed environment for fumigation.

  • Incubation:

    • Incubate the sealed Petri dishes at a controlled temperature (e.g., 25°C) for various exposure times (e.g., 24, 48, and 72 hours).

  • Assessment of Mortality:

    • After each incubation period, open the Petri dishes in a fume hood.

    • Observe the nematodes under a stereomicroscope. Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.

    • Count the number of live and dead nematodes in each replicate.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and exposure time.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LD₅₀ value using probit analysis.

Antifungal Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species (e.g., Aspergillus niger).

Materials:

  • This compound

  • Target fungus (e.g., Aspergillus niger)

  • Appropriate liquid culture medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit fungal growth)

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a spore suspension of A. niger and adjust the concentration to approximately 1 x 10⁵ spores/mL in the culture medium.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the culture medium.

  • Inoculation:

    • Add the fungal inoculum to each well containing the diluted this compound.

    • Include positive (fungus in medium without this compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate at an optimal temperature for the fungus (e.g., 28°C) for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial species (e.g., Escherichia coli).

Materials:

  • This compound

  • Target bacteria (e.g., E. coli)

  • Appropriate liquid culture medium (e.g., Luria-Bertani Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of E. coli and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the culture medium.

  • Serial Dilution of this compound:

    • Perform a two-fold serial dilution of this compound in the culture medium in a 96-well plate.

  • Inoculation:

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria in medium) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that prevents visible bacterial growth.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not well-elucidated. However, the biocidal activity of ketones is generally attributed to their ability to disrupt cellular membranes and denature proteins.[8]

Proposed General Mechanism for Ketones:

  • Membrane Disruption: The lipophilic nature of ketones allows them to partition into the lipid bilayer of cell membranes, increasing membrane fluidity and permeability. This can lead to leakage of essential intracellular components and disruption of cellular transport processes.

  • Protein Denaturation: Ketones can interfere with the non-covalent interactions that maintain the tertiary structure of proteins, leading to denaturation and loss of function. This can affect critical enzymes involved in metabolism and cellular respiration.

Visualizations

Experimental Workflow for Nematicidal Assay

nematicidal_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Water Agar Plates C Inoculate Plates with Nematodes A->C B Prepare Nematode Suspension B->C D Apply this compound to Filter Paper C->D E Seal Plates and Incubate D->E F Assess Nematode Mortality E->F G Calculate Percent Mortality F->G H Determine LD50 G->H

Caption: Workflow for the in vitro fumigant nematicidal activity assay of this compound.

Proposed General Biocidal Mechanism of Ketones

mechanism_of_action ketone This compound (Ketone) membrane Cell Membrane ketone->membrane Intercalates into lipid bilayer protein Cellular Proteins ketone->protein Interacts with protein structure disruption Increased Permeability & Disruption of Gradients membrane->disruption denaturation Loss of Protein Function protein->denaturation leakage Leakage of Intracellular Components disruption->leakage lysis Cell Death / Lysis denaturation->lysis leakage->lysis

Caption: A generalized proposed mechanism of biocidal action for ketones like this compound.

Conclusion and Future Directions

While this compound shows promise as a biocidal and nematicidal agent based on data from related ketones, further research is imperative. Key areas for future investigation include:

  • Broad-spectrum Efficacy: Determining the LC₅₀ and MIC values of this compound against a wide range of economically important nematodes, fungi, and bacteria.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound in various organisms.

  • In Vivo Studies: Evaluating the efficacy of this compound in greenhouse and field trials to assess its practical applicability in agriculture.

  • Formulation Development: Investigating formulations that enhance the stability, delivery, and efficacy of this compound as a biopesticide.

These application notes and protocols provide a solid foundation for researchers to embark on the systematic evaluation of this compound as a novel biocidal agent.

References

Application Notes and Protocols for 4-Nonanone in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-nonanone as a versatile precursor in the synthesis of novel compound libraries for pharmaceutical research and development. While this compound is not widely documented as a direct precursor in the synthesis of currently marketed pharmaceuticals, its chemical functionality as an aliphatic ketone makes it a valuable starting material for generating diverse molecular scaffolds for drug discovery screening.

Introduction

This compound (also known as amyl propyl ketone) is a simple, nine-carbon aliphatic ketone.[1] Its structure features a carbonyl group at the 4-position, flanked by a propyl and a pentyl chain. This configuration offers several strategic advantages in medicinal chemistry and drug design. The ketone functionality serves as a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The lipophilic alkyl chains can be modified or can contribute to the overall physicochemical properties of the resulting derivatives, influencing factors such as solubility, membrane permeability, and metabolic stability.

The primary application of this compound in a pharmaceutical context is as a building block for the synthesis of compound libraries. Through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, a single ketone precursor can be rapidly converted into a multitude of distinct products. These libraries can then be screened against various biological targets to identify hit compounds with potential therapeutic activity.

Key Synthetic Applications

The carbonyl group of this compound is the focal point for its synthetic utility. One of the most powerful and widely used reactions in pharmaceutical synthesis for elaborating ketone scaffolds is reductive amination.[2] This one-pot reaction converts the ketone into a secondary or tertiary amine, a functional group that is prevalent in a vast number of biologically active molecules due to its ability to form salt bridges and participate in hydrogen bonding with biological targets.

Reductive Amination of this compound

Reductive amination of this compound with a primary or secondary amine proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] This reaction is highly versatile, as the choice of the amine component dictates the nature of the substituent introduced at the 4-position of the nonane (B91170) backbone.

Experimental Protocol: General Procedure for Reductive Amination of this compound

This protocol describes a general method for the reductive amination of this compound using sodium triacetoxyborohydride (B8407120) as the reducing agent. This reagent is favored for its mildness and selectivity for imines over ketones.[4]

Materials:

  • This compound (Reagent Grade, >98%)

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (B109758) (DCM) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen amine (1.1 equivalents). Dissolve the starting materials in an appropriate volume of anhydrous DCE or DCM (e.g., 0.1-0.5 M concentration of this compound).

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or by the disappearance of the starting materials. This step typically takes 1-2 hours.

  • Reduction: Once imine formation is evident, carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reduction by TLC, observing the disappearance of the imine intermediate and the appearance of the product amine.

  • Work-up: Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes, often with a small percentage of triethylamine (B128534) to prevent product tailing).

  • Characterization: Characterize the purified N-substituted-4-aminononane derivative by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key inputs and expected outputs for the generalized reductive amination protocol of this compound.

ParameterDescription
Starting Material This compound
Key Reagents Primary or secondary amine (R¹R²NH), Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Reaction Conditions Room temperature, inert atmosphere
Typical Reaction Time 12-24 hours
Product Class N-substituted-4-aminononanes
Expected Yield 60-95% (highly dependent on the amine used)
Purification Method Silica gel column chromatography

Visualizations

The following diagrams illustrate the conceptual workflow for utilizing this compound in a drug discovery context and the specific chemical transformation of reductive amination.

drug_discovery_workflow cluster_0 Precursor Selection cluster_1 Library Synthesis cluster_2 Screening & Development precursor This compound reaction Reductive Amination (with diverse amines) precursor->reaction Input library Compound Library (4-Aminononane Derivatives) reaction->library Output screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using this compound as a precursor.

reductive_amination_pathway cluster_reactants Reactants cluster_product Product nonanone This compound imine Imine/Iminium Ion nonanone->imine amine Amine (R¹R²NH) amine->imine product N-substituted-4-aminononane imine->product Reduction reductant [NaBH(OAc)₃]

Caption: Reductive amination of this compound.

Conclusion

This compound represents a readily available and synthetically versatile building block for the generation of novel chemical entities in the early stages of pharmaceutical research. Its utility in constructing libraries of amine-containing compounds through robust and scalable reactions like reductive amination makes it a valuable tool for medicinal chemists. The protocols and concepts outlined in this document are intended to serve as a guide for researchers and scientists to explore the potential of this compound and its derivatives in the quest for new therapeutic agents.

References

Application Notes and Protocols: Solvent Effects of 4-Nonanone on Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone (CAS 4485-09-0) is a nine-carbon aliphatic ketone that serves as a versatile organic solvent.[1] Its properties as a polar aprotic solvent make it an interesting medium for a variety of chemical transformations.[2][3] Understanding the influence of this compound on reaction kinetics is crucial for reaction optimization, process development, and the synthesis of novel chemical entities in the pharmaceutical and chemical industries.

As a polar aprotic solvent, this compound possesses a significant dipole moment due to the carbonyl group but lacks acidic protons. This characteristic allows it to dissolve a range of polar and nonpolar compounds. A key feature of this compound is its ability to act as a hydrogen bond acceptor, while being unable to act as a hydrogen bond donor.[2][3] This property dictates its interaction with reactants and transition states, thereby influencing reaction rates.

These application notes provide a theoretical framework for the anticipated effects of this compound on common organic reactions and offer detailed protocols for experimentally determining these effects.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior as a solvent and for designing kinetic experiments.

PropertyValueReference(s)
Molecular Formula C9H18O[1][4]
Molecular Weight 142.24 g/mol [4]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 187.5 - 190 °C at 760 mmHg[4][5]
Density ~0.819 - 0.8257 g/cm³ at 20-25 °C[4][6][7]
Flash Point 61.4 °C[5]
Water Solubility Limited; ~284.4 mg/L at 25 °C (est.)[1][4]
Hydrogen Bond Donor 0[2][3]
Hydrogen Bond Acceptor 1[2][3]
Polarity Polar Aprotic[2][3]

Theoretical Solvent Effects of this compound on Reaction Rates

The unique properties of this compound as a polar aprotic solvent are expected to have distinct effects on the rates of various reaction types. The following sections outline the theoretical basis for these effects.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN2 Reactions: In SN2 reactions, a single concerted step involves the attack of a nucleophile and the departure of a leaving group. The rate of this bimolecular reaction is sensitive to the nature of the nucleophile. Polar aprotic solvents like this compound are known to significantly accelerate SN2 reactions, particularly when anionic nucleophiles are used. This is because they effectively solvate the accompanying cation through dipole-dipole interactions but poorly solvate the "naked" anionic nucleophile. This lack of strong solvation around the nucleophile increases its energy and reactivity, leading to a faster reaction rate.

SN1 Reactions: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[8] Polar protic solvents are generally superior at stabilizing this intermediate and the departing leaving group through hydrogen bonding.[9][10][11] While the polarity of this compound can offer some stabilization to the carbocation, its inability to hydrogen bond with the leaving group makes it a less effective solvent for promoting SN1 reactions compared to polar protic solvents.[10][12] Therefore, a decrease in the rate of SN1 reactions is anticipated when switching from a polar protic solvent to this compound.

Addition Reactions

Nucleophilic Addition to Carbonyls: In nucleophilic additions to carbonyl compounds, a key step is the attack of a nucleophile on the electrophilic carbonyl carbon. Similar to SN2 reactions, using a polar aprotic solvent like this compound can enhance the reactivity of anionic nucleophiles by minimizing their solvation, potentially leading to an increased reaction rate.

Electrophilic Addition to Alkenes: Electrophilic additions that proceed through a carbocation intermediate are expected to be influenced by the solvent in a manner similar to SN1 reactions. The ability of the solvent to stabilize the carbocation is crucial. The polarity of this compound can facilitate these reactions, but it may be less effective than polar protic solvents that can also solvate the counter-ion.

Illustrative Data on Expected Solvent Effects

Reaction TypeReactantsPolar Protic Solvent (e.g., Ethanol)Nonpolar Solvent (e.g., Hexane)This compound (Polar Aprotic)Expected Rationale
SN2 CH₃I + Br⁻ModerateSlowFast This compound enhances nucleophilicity of "naked" anion.
SN1 (CH₃)₃C-ClFast Very SlowModerateEthanol stabilizes carbocation and leaving group effectively.
Nucleophilic Addition Acetone + CN⁻ModerateSlowFast This compound increases the reactivity of the cyanide nucleophile.
Electrophilic Addition Propene + HBrFast SlowModerateEthanol effectively solvates the ionic intermediates.

Experimental Protocols

To quantitatively assess the solvent effects of this compound, a systematic kinetic study is required. The following protocols provide a general framework for such an investigation.

General Workflow for Kinetic Analysis

The overall process for determining the effect of this compound on a reaction rate is outlined below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Reaction and Analytical Method B Prepare Stock Solutions of Reactants A->B C Calibrate Analytical Instrument B->C D Thermostat Reaction Vessel with this compound C->D E Initiate Reaction by Adding Reactants D->E F Monitor Reactant/Product Concentration Over Time E->F G Plot Concentration vs. Time F->G H Determine Rate Law and Rate Constant (k) G->H I Repeat at Different Temperatures H->I J Construct Arrhenius/Eyring Plot I->J K Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) J->K

Caption: General workflow for a kinetic study in this compound.

Protocol 1: Reaction Monitoring by UV-Vis Spectroscopy

This protocol is suitable for reactions where a reactant or product has a distinct absorbance in the UV-Vis spectrum.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer with temperature control.[13]
  • Quartz cuvettes.
  • This compound (spectroscopic grade).
  • Reactants of interest.
  • Standard laboratory glassware.

2. Procedure:

  • Wavelength Selection: Determine the λmax of the species to be monitored by scanning a dilute solution in this compound.
  • Calibration Curve: Prepare a series of standard solutions of the analyte in this compound of known concentrations. Measure the absorbance of each at the selected λmax and construct a Beer-Lambert law calibration curve (Absorbance vs. Concentration).
  • Kinetic Run:
  • Place a known volume of this compound in a temperature-controlled cuvette inside the spectrophotometer.
  • Add a solution of one reactant and allow the system to reach thermal equilibrium.
  • Initiate the reaction by adding the second reactant, ensuring rapid mixing.[14]
  • Immediately begin recording the absorbance at λmax at regular time intervals.[14][15]
  • Data Analysis:
  • Convert the absorbance vs. time data to concentration vs. time using the calibration curve.[14]
  • Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the order of the reaction and the rate constant.[15]

Protocol 2: Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions in situ, providing structural information and quantification of multiple species simultaneously.[16][17][18]

1. Instrumentation and Materials:

  • NMR Spectrometer.
  • NMR tubes.
  • This compound (anhydrous).
  • Reactants of interest.
  • Internal standard (optional, must be inert and have a signal that does not overlap with reactant or product signals).

2. Procedure:

  • Setup:
  • Prepare a solution of the starting material(s) and any internal standard in this compound directly in an NMR tube.
  • Acquire an initial spectrum (t=0) before initiating the reaction.
  • Kinetic Run:
  • Initiate the reaction by adding the final reactant or catalyst to the NMR tube and mix quickly.
  • Immediately place the tube in the NMR spectrometer.
  • Acquire a series of 1D spectra at predetermined time intervals.[16][19]
  • Data Analysis:
  • Process the spectra (phasing, baseline correction).
  • Integrate the signals corresponding to a reactant and a product in each spectrum.
  • The change in the integral values over time is proportional to the change in concentration.
  • Plot the relative concentrations of reactants and products as a function of time to determine the reaction kinetics.

Protocol 3: Reaction Monitoring by Gas Chromatography (GC)

GC is suitable for monitoring reactions with volatile and thermally stable components.[20][21]

1. Instrumentation and Materials:

  • Gas Chromatograph with a suitable detector (e.g., FID).
  • Appropriate GC column.
  • This compound (GC grade).
  • Reactants and expected products.
  • Internal standard.

2. Procedure:

  • Method Development: Develop a GC method that effectively separates the reactants, products, and internal standard.
  • Calibration: Create calibration curves for the reactants and products by injecting known concentrations (with the internal standard) and plotting the peak area ratio against concentration.
  • Kinetic Run:
  • Set up the reaction in a thermostatted vessel with this compound as the solvent.
  • At regular time intervals, withdraw a small aliquot of the reaction mixture.
  • Immediately quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
  • Add a known amount of internal standard to the aliquot.
  • Inject the quenched sample into the GC.
  • Data Analysis:
  • Use the calibration curves to determine the concentration of each component at each time point.
  • Plot concentration vs. time to determine the rate law and rate constant.

Data Analysis for Activation Parameters

To gain deeper insight into the reaction mechanism, the activation parameters (Activation Energy, Ea; Enthalpy of Activation, ΔH‡; and Entropy of Activation, ΔS‡) should be determined.

  • Perform the kinetic experiments at several different temperatures.

  • Calculate the rate constant (k) at each temperature.

  • Construct an Arrhenius plot (ln(k) vs. 1/T) and an Eyring plot (ln(k/T) vs. 1/T).[22][23][24][25][26]

G A Kinetic Data (k at various T) B Arrhenius Plot (ln(k) vs 1/T) A->B C Eyring Plot (ln(k/T) vs 1/T) A->C D Activation Energy (Ea) Slope = -Ea/R B->D E Activation Enthalpy (ΔH‡) Slope = -ΔH‡/R C->E F Activation Entropy (ΔS‡) Intercept = ln(kB/h) + ΔS‡/R C->F

Caption: Relationship between kinetic data and activation parameters.

The slopes and intercepts of these plots allow for the calculation of Ea, ΔH‡, and ΔS‡, providing valuable information about the energy barrier and the degree of order in the transition state.[23][24]

Conclusion

This compound's characteristics as a polar aprotic solvent suggest it can significantly influence reaction rates, particularly for reactions involving charged species. While specific quantitative data is sparse, the theoretical principles outlined provide a strong basis for predicting its effects. The detailed experimental protocols provided herein offer a comprehensive guide for researchers to systematically investigate and quantify the impact of this compound on their specific reactions of interest, thereby enabling more effective solvent selection and reaction optimization in research and development.

References

Application Notes and Protocols for 4-Nonanone in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe and effective use of 4-nonanone in various organic synthesis applications. This document includes information on physical and chemical properties, safety and handling, and specific experimental procedures.

Properties of this compound

This compound, also known as amyl propyl ketone, is a colorless to light yellow liquid with a characteristic odor.[1] It is a versatile ketone used as a solvent and a building block in the synthesis of more complex organic molecules.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈O[2]
Molecular Weight142.24 g/mol [2]
Boiling Point187-188 °C[2]
Flash Point61 °C[3]
Density0.82 g/cm³ (at 20°C)[4]
Solubility in Water284.4 mg/L (at 25°C, estimated)[1]
AppearanceClear colorless to light yellow liquid[1]

Safety, Handling, and Disposal

Proper handling and disposal of this compound are crucial for laboratory safety.

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementGHS Pictogram
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
Handling and Storage
  • Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with eyes, skin, and clothing.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from oxidizing agents.[5]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] Do not dispose of it down the drain.[6] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3]

Experimental Protocols

The following are detailed protocols for common organic reactions involving this compound.

Grignard Reaction: Synthesis of 4-Propyl-4-nonanol

This protocol describes the synthesis of a tertiary alcohol, 4-propyl-4-nonanol, from this compound using a Grignard reagent.

Experimental Workflow:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Prepare Propylmagnesium Bromide nonanone This compound in Anhydrous Ether addition Slow Addition of Grignard Reagent at 0°C nonanone->addition stir Stir at Room Temperature addition->stir quench Quench with Saturated aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography or Distillation evaporate->purify product 4-Propyl-4-nonanol purify->product Wittig_Pathway Ylide Methylenetriphenylphosphorane (Ph3P=CH2) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nonanone This compound Nonanone->Oxaphosphetane Alkene 4-Methylene-nonane Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->PhosphineOxide Reductive_Amination_Logic Start Starting Materials: This compound & Ammonia Imine_Formation Imine Formation (Reversible) Start->Imine_Formation Mildly Acidic pH Reduction Reduction with NaBH3CN Imine_Formation->Reduction In situ Product Product: 4-Aminononane Reduction->Product

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reactions with 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 4-nonanone.

Troubleshooting Guide

Low or no yield is a common issue in Grignard reactions. This guide provides a systematic approach to identifying and resolving potential problems.

Diagram: Troubleshooting Workflow for Grignard Reactions

TroubleshootingWorkflow start Low or No Product Yield check_initiation Did the reaction initiate? (color change, gentle reflux) start->check_initiation check_reagents Verify Reagent Quality & Conditions check_initiation->check_reagents Yes activate_mg Activate Magnesium: - Crush turnings - Add I2 or 1,2-dibromoethane (B42909) check_initiation->activate_mg No check_conditions Review Reaction Conditions check_reagents->check_conditions halide_purity Check Alkyl Halide Purity: - Use freshly distilled or high-purity halide check_reagents->halide_purity ketone_purity Check this compound Purity: - Ensure it is dry and free of acidic impurities check_reagents->ketone_purity side_reactions Investigate Side Reactions check_conditions->side_reactions temperature Optimize Temperature: - Addition at 0°C to control exotherm - Warm to RT or reflux to complete check_conditions->temperature equivalents Check Stoichiometry: - Use 1.1-1.2 eq. of Grignard reagent check_conditions->equivalents wurtz Wurtz Coupling: - Add alkyl halide slowly to Mg - Avoid high local concentrations side_reactions->wurtz enolization Enolization/Reduction: - Use a less sterically hindered Grignard - Lower reaction temperature side_reactions->enolization dry_glassware Ensure Rigorously Dry Glassware & Solvents: - Flame-dry glassware - Use anhydrous solvents activate_mg->dry_glassware

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the common causes and solutions?

A1: Failure to initiate is a frequent problem. Here are the primary causes and their remedies:

  • Inactive Magnesium Surface: A layer of magnesium oxide can prevent the reaction from starting.

    • Solution: Before the reaction, activate the magnesium. You can do this by gently crushing the magnesium turnings with a mortar and pestle to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also effectively activate the surface.[1]

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the glassware or solvent will quench the reagent.[1][2][3]

    • Solution: All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying. Use only high-quality anhydrous solvents, preferably from a freshly opened bottle or one that has been properly stored.[1]

  • Impure Alkyl Halide: Impurities in the alkyl halide can inhibit the formation of the Grignard reagent.

    • Solution: Use a freshly distilled or high-purity grade alkyl halide.[1]

Q2: I'm observing a low yield of the tertiary alcohol product. What are the likely side reactions occurring with this compound?

A2: Besides quenching by water, several side reactions can compete with the desired nucleophilic addition and lower your yield:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of this compound, forming a magnesium enolate. After an acidic workup, this will regenerate the starting ketone, thus reducing the product yield.[4]

  • Reduction: If the Grignard reagent has a beta-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.[4]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming an alkane. This is more common if the concentration of the alkyl halide is too high during the formation of the Grignard reagent.[1]

To minimize these side reactions, it is advisable to add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allow it to warm to room temperature to ensure completion.

Q3: Can I use a different solvent than diethyl ether or THF?

A3: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions because they are aprotic and solvate the magnesium complex, which helps in its formation and stability. While other aprotic ethereal solvents can be used, it is crucial to ensure they are completely anhydrous. Using non-ethereal or protic solvents will lead to reaction failure.

Q4: What is the ideal molar ratio of Grignard reagent to this compound?

A4: Typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the ketone. A molar ratio of 1.1 to 1.2 equivalents of the Grignard reagent to 1 equivalent of this compound is a common starting point.

Data Presentation

Table 1: Influence of Reaction Parameters on Grignard Reaction Yield with Aliphatic Ketones

Disclaimer: The following data is representative of typical outcomes for Grignard reactions with aliphatic ketones and may not reflect the exact yields for this compound. Optimal conditions should be determined empirically.

ParameterCondition ACondition BExpected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)THF can sometimes improve yields for less reactive halides due to its higher boiling point and better solvating ability.
Temperature Addition at 0°C, then RTAddition at RT, then refluxLower temperatures during addition help control the exotherm and minimize side reactions. Refluxing can drive the reaction to completion but may also increase side products.
Mg Activation NoneIodine crystal addedActivation of magnesium is often crucial for initiating the reaction and can significantly improve the yield, especially if the magnesium turnings are old.
Grignard:Ketone Ratio 1.1 : 11.5 : 1A slight excess of the Grignard reagent is generally optimal. A larger excess may not significantly improve the yield and can complicate purification.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol from this compound

This protocol describes the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with this compound.

Materials:

  • Magnesium turnings

  • Alkyl bromide (e.g., ethyl bromide)

  • Anhydrous diethyl ether or THF

  • This compound

  • Iodine crystal (optional, for activation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) under an inert atmosphere (e.g., nitrogen or argon) and allow to cool.

    • Place magnesium turnings (1.2 equivalents) in the flask. If needed, add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle warming may be necessary.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography or distillation to obtain the pure tertiary alcohol.

Diagram: Competing Reaction Pathways

SideReactions Ketone This compound + R-MgX Addition Desired Tertiary Alcohol (Nucleophilic Addition) Ketone->Addition Nucleophilic Attack Enolization Magnesium Enolate (leads back to Ketone) Ketone->Enolization Deprotonation (Base) Reduction Secondary Alcohol (Hydride Transfer) Ketone->Reduction β-Hydride Transfer

Caption: Competing pathways in the Grignard reaction with a ketone.

References

Optimizing 4-Nonanone Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-nonanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to guide your synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound, categorized by the synthetic method.

Grignard Synthesis of this compound

The reaction of a pentylmagnesium halide with butanenitrile or butyraldehyde (B50154) is a common route to this compound, proceeding through the intermediate 4-nonanol (B1584833) in the case of the aldehyde. However, several factors can lead to suboptimal yields.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction has a low yield of 4-nonanol/4-nonanone. What are the likely causes?

    • A1: Low yields in Grignard reactions are frequently due to the presence of moisture or other protic sources (e.g., alcohols) in the glassware, solvents, or reagents. The Grignard reagent is a strong base and will be quenched by these protons. Ensure all glassware is rigorously flame-dried or oven-dried before use, and use anhydrous solvents. Another cause can be the quality of the magnesium turnings; they should be fresh and shiny. If they appear dull, they may be oxidized and less reactive.

  • Q2: I am observing significant amounts of a high-boiling side product. What could it be?

    • A2: A common side product is the Wurtz coupling product, decane, formed by the reaction of the pentylmagnesium halide with the pentyl halide starting material. This can be minimized by the slow, dropwise addition of the pentyl halide to the magnesium turnings during the formation of the Grignard reagent.

  • Q3: My reaction produced a significant amount of starting material (butyraldehyde or butanenitrile) and a reduced product (butanol). Why did this happen?

    • A3: This can occur if the Grignard reagent acts as a base rather than a nucleophile, leading to enolization of the aldehyde or deprotonation of the nitrile at the alpha-position. Additionally, reduction of the carbonyl can occur if the Grignard reagent has a β-hydride that can be transferred. Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can favor nucleophilic addition.

  • Q4: The initiation of the Grignard reaction is very slow or does not start at all. What can I do?

    • A4: Initiation can be sluggish due to an oxide layer on the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface. Gentle heating with a heat gun may also be necessary to start the reaction. Once initiated, the reaction is typically exothermic.

Troubleshooting Workflow for Grignard Synthesis

cluster_start Start: Low Yield cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Low Yield of this compound check_moisture Check for Moisture/Protic Sources start->check_moisture check_mg Inspect Magnesium Quality start->check_mg check_side_products Analyze Side Products (GC/MS, NMR) start->check_side_products dry_glassware Flame/Oven-Dry Glassware & Use Anhydrous Solvents check_moisture->dry_glassware activate_mg Activate Mg with Iodine or 1,2-Dibromoethane check_mg->activate_mg slow_addition Slow Addition of Alkyl Halide check_side_products->slow_addition Wurtz Coupling Product low_temp Maintain Low Reaction Temperature check_side_products->low_temp Enolization/Reduction Products optimized_yield Optimized Yield dry_glassware->optimized_yield activate_mg->optimized_yield slow_addition->optimized_yield low_temp->optimized_yield

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Friedel-Crafts Acylation for this compound Synthesis

The Friedel-Crafts acylation of an aromatic substrate with valeryl chloride is another viable route. However, catalyst activity and reaction conditions are critical for success.

Frequently Asked Questions (FAQs):

  • Q1: My Friedel-Crafts acylation is giving a very low yield. What is the most common reason for this?

    • A1: The most frequent issue is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. It is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture with a drying tube. The catalyst itself should be a fine, freely flowing powder; if it is clumpy, it may have been exposed to moisture.

  • Q2: Why do I need to use a stoichiometric amount of the Lewis acid catalyst?

    • A2: The product, this compound, is a ketone, which is a Lewis base. It will form a complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, at least one equivalent of the catalyst is required for each equivalent of the acylating agent.

  • Q3: I am seeing byproducts that suggest rearrangement or other unexpected reactions. What could be happening?

    • A3: While carbocation rearrangements are more common in Friedel-Crafts alkylations, they can sometimes occur in acylations, especially with longer alkyl chains if the acylium ion is not stable. More likely, side reactions such as dealkylation or isomerization of alkyl-substituted aromatic starting materials can occur, particularly at higher temperatures.[1] Using a milder Lewis acid or running the reaction at a lower temperature can help to minimize these side reactions.

  • Q4: Can I use a substituted benzene (B151609) as my starting material?

    • A4: Yes, but the substituent will affect the reactivity and the regioselectivity of the reaction. Electron-donating groups will activate the ring and direct the acylation to the ortho and para positions. Strongly deactivating groups, such as nitro or cyano groups, will render the ring too electron-poor to undergo Friedel-Crafts acylation.

Troubleshooting Logic for Friedel-Crafts Acylation

cluster_start Start: Low Yield cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Low Yield of this compound check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_reagents Verify Anhydrous Conditions start->check_reagents check_substrate Assess Substrate Reactivity start->check_substrate use_fresh_catalyst Use Fresh, Anhydrous Lewis Acid (≥1 eq.) check_catalyst->use_fresh_catalyst dry_reagents Ensure All Reagents & Solvents are Anhydrous check_reagents->dry_reagents modify_conditions Modify Temperature or Catalyst check_substrate->modify_conditions optimized_yield Optimized Yield use_fresh_catalyst->optimized_yield dry_reagents->optimized_yield modify_conditions->optimized_yield cluster_start Start: Choose Oxidation Method cluster_options Oxidizing Agents cluster_considerations Considerations cluster_outcome Outcome start Oxidation of 4-Nonanol jones Jones Oxidation start->jones swern Swern Oxidation start->swern dmp Dess-Martin Periodinane start->dmp jones_pros Pros: Inexpensive, High Yield Cons: Toxic Cr(VI), Acidic jones->jones_pros swern_pros Pros: Mild, High Yield Cons: Odorous Byproduct, Low Temp swern->swern_pros dmp_pros Pros: Mild, Fast, Neutral pH Cons: Expensive, Potentially Explosive dmp->dmp_pros product This compound jones_pros->product swern_pros->product dmp_pros->product

References

Technical Support Center: 4-Nonanone Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nonanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during syntheses involving this ketone.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in synthesis?

A1: this compound, a typical aliphatic ketone, is susceptible to several side reactions depending on the reagents and conditions employed. The most prevalent side reactions include:

  • Self-Condensation (Aldol Reaction): In the presence of acidic or basic catalysts, this compound can react with itself to form a β-hydroxy ketone, which may subsequently dehydrate.

  • Regioselective Issues in Enolate Formation: As an unsymmetrical ketone, deprotonation of this compound can lead to two different enolates (kinetic and thermodynamic), resulting in a mixture of products upon reaction with an electrophile.

  • Over-alkylation or O-alkylation: During alkylation reactions, polyalkylation can occur, and reaction at the oxygen atom of the enolate (O-alkylation) can compete with the desired C-alkylation.[1][2]

  • Reduction to Alcohol: In reactions involving hydrides, such as reductive amination, the ketone carbonyl can be reduced to a secondary alcohol (4-nonanol).[3]

  • Rearrangement in Oxidation Reactions: Baeyer-Villiger oxidation of this compound can lead to the formation of two regioisomeric esters.[4][5]

II. Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common synthetic procedures involving this compound.

Alkylation Reactions

Alkylation of this compound via its enolate is a common C-C bond-forming reaction. However, several side reactions can diminish the yield of the desired product.

Problem: Low yield of the desired alkylated product and formation of multiple isomers.

Possible Causes and Solutions:

Side Reaction/IssueCauseTroubleshooting Steps
Mixture of Regioisomers Formation of both kinetic and thermodynamic enolates.[6][7]To favor the kinetic product (alkylation at the less substituted α-carbon, C3), use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[6] To favor the thermodynamic product (alkylation at the more substituted α-carbon, C5), use a weaker base like sodium ethoxide in ethanol (B145695) at room temperature, allowing for equilibration to the more stable enolate.[6]
O-alkylation Reaction of the electrophile at the oxygen atom of the enolate. This is more likely with "harder" electrophiles.[8][9][10]Use "softer" electrophiles like alkyl iodides or bromides.[10] The choice of solvent and counter-ion can also influence the C/O alkylation ratio. Protic solvents tend to favor C-alkylation.[1]
Polyalkylation The mono-alkylated product can be deprotonated again and react with another equivalent of the electrophile.Use a strong base like LDA to ensure complete deprotonation of the starting ketone before adding the alkylating agent.[11] Use a 1:1 stoichiometry of the enolate to the alkylating agent.

Experimental Protocol: Regioselective Alkylation of this compound (Kinetic Control)

  • Enolate Formation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: The alkylating agent (e.g., methyl iodide, 1.0 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours while slowly warming to room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Analysis: The product mixture is analyzed by GC-MS and/or NMR to determine the ratio of the C3-alkylated to the C5-alkylated product.

Logical Relationship for Enolate Formation

G Regioselectivity in this compound Enolate Formation ketone This compound conditions1 LDA, THF, -78°C ketone->conditions1 Fast, Irreversible conditions2 NaOEt, EtOH, RT (Equilibrium) ketone->conditions2 Slow, Reversible kinetic Kinetic Enolate (Less substituted, C3) electrophile R-X kinetic->electrophile Alkylation thermodynamic Thermodynamic Enolate (More substituted, C5) thermodynamic->electrophile Alkylation kinetic_product Kinetic Alkylation Product thermodynamic_product Thermodynamic Alkylation Product conditions1->kinetic conditions2->thermodynamic electrophile->kinetic_product electrophile->thermodynamic_product

Caption: Control of enolate formation for regioselective alkylation.

Grignard Reactions

The addition of a Grignard reagent to this compound is a standard method for preparing tertiary alcohols. However, the basicity of the Grignard reagent can lead to side reactions.

Problem: Low yield of the tertiary alcohol and recovery of starting material (this compound).

Possible Causes and Solutions:

Side Reaction/IssueCauseTroubleshooting Steps
Enolization The Grignard reagent acts as a base and deprotonates the α-carbon of this compound, forming a magnesium enolate. Upon aqueous work-up, this regenerates the starting ketone.[12]Use a Grignard reagent that is less sterically hindered. Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Reduction If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol (4-nonanol) via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[12]Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide). Alternatively, use an organolithium reagent, which is generally less prone to reduction side reactions.

Experimental Workflow for a Grignard Reaction with this compound

G Workflow for Grignard Reaction with this compound start Start: Anhydrous conditions reagents This compound Grignard Reagent (R-MgX) start->reagents addition Slow addition of ketone to Grignard at 0°C reagents->addition reaction Reaction at RT addition->reaction side_product1 Side Product: Recovered this compound addition->side_product1 Enolization side_product2 Side Product: 4-Nonanol (B1584833) (from reduction) addition->side_product2 Reduction workup Aqueous Acidic Work-up (e.g., NH4Cl) reaction->workup product Desired Tertiary Alcohol workup->product

Caption: Experimental workflow for Grignard addition to this compound.

Baeyer-Villiger Oxidation

This reaction converts this compound into an ester. The regioselectivity of the oxygen insertion is a key consideration.

Problem: Formation of a mixture of two isomeric esters.

Possible Causes and Solutions:

The Baeyer-Villiger oxidation involves the migration of one of the alkyl groups attached to the carbonyl carbon. The group with the higher migratory aptitude will migrate preferentially.[4][5] For this compound, the two groups are a propyl group and a butyl group.

Migratory Aptitude Order
tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl

In this compound, both the propyl and butyl groups are primary alkyl groups. Therefore, their migratory aptitudes are similar, which can lead to a mixture of two ester products: propyl pentanoate and butyl butanoate.

ProductMigrating Group
Propyl pentanoate Butyl group
Butyl butanoate Propyl group

Troubleshooting:

  • Reagent Choice: The choice of peroxy acid can sometimes influence the regioselectivity, although for two primary alkyl groups, the effect is often minimal.

  • Substrate Modification: If a single ester isomer is crucial, it may be necessary to synthesize it through an alternative route, such as esterification of the corresponding carboxylic acid and alcohol.

Reductive Amination

Reductive amination is a method to form amines from ketones. A key side reaction is the reduction of the ketone to an alcohol.

Problem: Formation of 4-nonanol as a significant byproduct.

Possible Causes and Solutions:

Side ReactionCauseTroubleshooting Steps
Ketone Reduction The reducing agent reduces the ketone before it can react with the amine to form the imine intermediate. This is more common with strong reducing agents like sodium borohydride.[3]Use a milder reducing agent that is selective for the imine/iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[13][14][15] Ensure that the imine formation is favored by using appropriate pH conditions (mildly acidic) and allowing sufficient time for the imine to form before adding the reducing agent.[13]

Signaling Pathway for Reductive Amination of this compound

G Reductive Amination Pathways of this compound ketone This compound imine Imine/Iminium Ion ketone->imine + Amine, -H2O side_product Side Product: 4-Nonanol ketone->side_product + Reducing Agent (Side Reaction) amine Primary or Secondary Amine amine->imine product Desired Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product reducing_agent->side_product

References

Technical Support Center: 4-Nonanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-nonanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Fractional Distillation

Issue 1: Poor Separation of this compound from Impurities

  • Possible Cause: The boiling points of this compound and the impurities are too close for effective separation with the current distillation setup.[1][2]

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1]

    • Optimize Reflux Ratio: Increase the reflux ratio by adjusting the heating rate. A slower distillation rate allows for more condensation and re-vaporization cycles, improving separation.[2]

    • Ensure Proper Insulation: Insulate the distillation column to maintain a proper temperature gradient.[1]

Issue 2: Bumping or Uneven Boiling

  • Possible Cause: Lack of boiling chips or inefficient stirring.

  • Solution:

    • Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure the stir rate is adequate to maintain a homogeneous solution.

Issue 3: No Distillate is Collected

  • Possible Cause:

    • The heating temperature is too low to reach the boiling point of this compound (approx. 187-190°C).[3]

    • There is a leak in the distillation apparatus.

    • The thermometer is incorrectly placed.[1][4]

  • Solution:

    • Gradually increase the heating mantle temperature.

    • Check all joints and connections for a proper seal. Use joint grease if necessary.[4]

    • Ensure the top of the thermometer bulb is level with the side arm of the distillation head.[1]

Column Chromatography

Issue 1: this compound Elutes Too Quickly or Too Slowly

  • Possible Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Elutes Too Quickly (Low Retention): Decrease the polarity of the mobile phase. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of hexane.

    • Elutes Too Slowly (High Retention): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Issue 2: Tailing of the this compound Peak

  • Possible Cause: Strong interaction between the ketone's carbonyl group and the acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[5]

  • Solution:

    • Add a small amount of a modifier to the eluent. For a neutral compound like this compound, a small percentage of a slightly more polar, aprotic solvent like diethyl ether or dichloromethane (B109758) might improve peak shape.

    • Consider using a different stationary phase, such as neutral alumina, which has fewer acidic sites.[5]

Issue 3: Poor Separation from Non-polar or Polar Impurities

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Non-polar Impurities: Start with a very non-polar eluent (e.g., pure hexane) to first elute the non-polar impurities before increasing the polarity to elute the this compound.

    • Polar Impurities: Use a solvent system of appropriate polarity to ensure this compound elutes with a retention factor (Rf) of 0.2-0.4 on a TLC plate, which often provides the best separation.[5] If polar impurities are strongly retained, they can be flushed from the column with a highly polar solvent after the this compound has been collected.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single purification by fractional distillation?

A1: A single fractional distillation can significantly improve the purity of this compound, often to >98%, depending on the nature and boiling points of the impurities. For higher purity, a second distillation or a different purification technique may be necessary.

Q2: Can this compound be purified by recrystallization?

A2: Since this compound is a liquid at room temperature with a melting point of approximately -18.5°C, standard recrystallization is not a suitable method.[3] However, for certain impurities, a freeze-thaw cycle or fractional crystallization at very low temperatures could potentially be employed, though this is less common.

Q3: What are the common impurities in commercially available this compound?

A3: Common impurities may include residual starting materials from its synthesis, such as 4-nonanol, or byproducts like other ketones or aldehydes. The purity of commercially available this compound is typically high, often >98.0% as determined by Gas Chromatography (GC).[3]

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound is most commonly assessed by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to identify and quantify impurities.[8][9]

Q5: My purified this compound has a slight yellow tint. Is it impure?

A5: While pure this compound is typically a clear, colorless liquid, a slight yellow tint can sometimes indicate the presence of trace impurities, possibly from oxidation or residual reactants.[3] If high purity is critical, further purification or analysis (e.g., GC-MS) is recommended.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol [6]
Boiling Point 187-190 °C[3]
Melting Point approx. -18.5 °C[3]
Density 0.816 - 0.819 g/cm³[3][10]
Flash Point 61.4 °C[3]
Refractive Index 1.419 - 1.422[3]

Table 2: Comparison of Purification Methods for this compound

MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.[1][2]>98%Good for large quantities; effective for separating compounds with different boiling points.Less effective for azeotropes or impurities with very close boiling points; requires careful control of temperature and reflux.[1]
Column Chromatography Separation based on differential adsorption to a stationary phase.[5]>99%High resolution; adaptable to a wide range of impurities.Can be time-consuming; requires solvents; may have lower recovery for highly retained compounds.
Preparative GC Separation in the gas phase based on volatility and interaction with a stationary phase.>99.5%Very high purity achievable; can separate compounds with very similar boiling points.Limited to small sample sizes; expensive instrumentation.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the impure this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.[1]

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Discard the initial small fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (187-190°C).[3]

    • Stop the distillation before the flask goes to dryness.

  • Purity Analysis: Analyze the collected fraction by GC-MS or NMR to confirm its purity.

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point. Aim for an Rf value of 0.2-0.4 for this compound.[5]

  • Column Packing:

    • Plug the bottom of a glass column with glass wool or cotton.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[11]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution of this compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to speed up the elution of this compound.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Analysis: Assess the purity of the final product using GC-MS or NMR.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Assessment cluster_end Final Product Impure Impure this compound Distillation Fractional Distillation Impure->Distillation Boiling Point > 180°C Chromatography Column Chromatography Impure->Chromatography Thermal Instability or Close Boiling Impurities Analysis GC-MS / NMR Analysis Distillation->Analysis Chromatography->Analysis Pure Pure this compound (>98%) Analysis->Pure Purity Confirmed Troubleshooting_Distillation Start Poor Separation Cause1 Boiling Points Too Close Start->Cause1 Solution1a Increase Column Length/Efficiency Cause1->Solution1a Yes Solution1b Increase Reflux Ratio Cause1->Solution1b Yes Solution1c Insulate Column Cause1->Solution1c Yes

References

Technical Support Center: Purification of Commercial 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying commercial 4-Nonanone, addressing common issues and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically synthesized through the oxidation of 4-nonanol (B1584833). Consequently, the most prevalent impurities are:

  • Unreacted 4-Nonanol: The starting material for the synthesis.

  • Aldehydes: Formed as byproducts during the oxidation process.

  • Aldol (B89426) Condensation Products: These can form if the this compound is subjected to basic conditions or high temperatures during production or purification, leading to self-condensation reactions.

Q2: What is the most effective method for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities present. The two most effective methods are:

  • Fractional Vacuum Distillation: Ideal for separating this compound from impurities with different boiling points, such as the precursor alcohol (4-nonanol) and higher-boiling aldol condensation products. Due to the relatively high boiling point of this compound (approximately 188 °C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition.[1]

  • Bisulfite Treatment: This chemical method is highly effective for removing aldehyde impurities. Sodium bisulfite reacts with aldehydes and some ketones to form solid adducts that can be easily separated.[2][3][4]

Q3: My this compound has a yellow tint. What is the likely cause and how can I remove it?

A yellow tint often indicates the presence of colored impurities, which can arise from decomposition or side reactions during manufacturing.[5] Prolonged heating during distillation can also cause discoloration.[5] To remove the color, fractional vacuum distillation is recommended. If the color persists, treatment with a small amount of activated carbon followed by filtration prior to distillation may be effective.

Q4: Can I use simple distillation instead of fractional distillation?

Simple distillation is generally not recommended for purifying this compound unless the impurities have vastly different boiling points (a difference of more than 70 °C).[6] Since the boiling point of the common impurity 4-nonanol is close to that of this compound, fractional distillation is necessary to achieve effective separation.[6]

Q5: How can I confirm the purity of my this compound after purification?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method for assessing the purity of this compound. It allows for the separation and identification of volatile and semi-volatile impurities, providing both qualitative and quantitative data.[7]

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Insufficient or old boiling chips.Add fresh, appropriately sized boiling chips or use a magnetic stirrer.
No distillate collecting - System leak.- Insufficient heating.- Thermometer bulb placed too high.- Check all joints for a proper seal.- Ensure the heating mantle is set to a temperature 20-30 °C above the expected boiling point at the given pressure.- Position the top of the thermometer bulb level with the bottom of the sidearm of the distillation head.[8]
Flooding of the column Heating rate is too high.Reduce the heat input to the distillation flask to allow for a steady, controlled rate of distillation.
Poor separation of fractions - Distillation rate is too fast.- Inefficient packing of the fractionating column.- Slow down the distillation rate by reducing the heat.- Ensure the column is packed uniformly with an appropriate material (e.g., Raschig rings, Vigreux indentations) to provide a large surface area for condensation-vaporization cycles.[6]
Product is discolored Decomposition at high temperatures.Use a vacuum to lower the boiling point. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Bisulfite Treatment
Problem Possible Cause Solution
Incomplete removal of aldehydes - Insufficient amount of sodium bisulfite solution.- Inadequate mixing.- Use a freshly prepared saturated solution of sodium bisulfite.- Shake the mixture vigorously in a separatory funnel for an extended period to ensure complete reaction.
Formation of a stable emulsion Agitation is too vigorous.- Allow the mixture to stand for a longer period.- Add a small amount of a saturated brine solution to help break the emulsion.
Low recovery of this compound - Adduct is not fully decomposed.- Incomplete extraction after decomposition.- Ensure the aqueous layer is made sufficiently basic (pH > 10) to regenerate the ketone.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.

Data Presentation

The following table summarizes the expected purity of commercial this compound and the typical results after applying different purification methods. The data is representative and may vary depending on the initial purity and specific experimental conditions.

Purification Method Initial Purity (Commercial Grade) Purity After Purification Typical Yield Primary Impurities Removed
None 97-98% (by GC)--4-Nonanol, Aldehydes, Aldol Products
Fractional Vacuum Distillation 97.5%>99.5%85-95%4-Nonanol, Aldol Condensation Products
Bisulfite Treatment followed by Simple Distillation 97.5%>99.0%80-90%Aldehydes
Combined Bisulfite Treatment & Fractional Vacuum Distillation 97.5%>99.8%75-85%Aldehydes, 4-Nonanol, Aldol Condensation Products

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

Objective: To remove impurities with different boiling points, primarily 4-nonanol.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (including a fractionating column, distillation head, condenser, receiving flask, and vacuum adapter)

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Charging the Flask: Add the commercial this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

  • Initiating Vacuum: Connect the vacuum pump to the apparatus and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

  • Distillation: As the mixture heats, observe the condensation ring rising slowly up the fractionating column. Collect any low-boiling initial fractions in a separate receiving flask.

  • Collecting the Main Fraction: When the temperature at the distillation head stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Terminating the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop or rise significantly.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound in a tightly sealed container under an inert atmosphere.

Protocol 2: Removal of Aldehyde Impurities using Sodium Bisulfite

Objective: To selectively remove aldehyde impurities from this compound.

Materials:

  • Commercial this compound

  • Saturated sodium bisulfite solution (freshly prepared)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the commercial this compound in an equal volume of diethyl ether in a separatory funnel.

  • Bisulfite Extraction: Add an equal volume of freshly prepared saturated sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous lower layer contains the bisulfite adduct of the aldehyde impurities. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine to remove any unreacted bisulfite and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the dried solution to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Further Purification (Optional): The resulting this compound can be further purified by simple or fractional distillation to remove any remaining non-aldehyde impurities.

Visualizations

Purification_Workflow start Commercial this compound distillation Fractional Vacuum Distillation start->distillation Removes 4-nonanol, aldol products bisulfite Bisulfite Treatment start->bisulfite Removes aldehydes pure_dist >99.5% Pure this compound distillation->pure_dist ultra_pure >99.8% Pure this compound distillation->ultra_pure bisulfite->distillation For highest purity pure_chem >99.0% Pure this compound bisulfite->pure_chem combined_purification Combined Purification

Caption: Logical workflow for the purification of this compound.

Troubleshooting_Distillation start Distillation Problem no_distillate No distillate collecting start->no_distillate poor_separation Poor separation start->poor_separation bumping Bumping/Uneven Boiling start->bumping discoloration Product Discolored start->discoloration check_leaks Check system for leaks no_distillate->check_leaks Is system sealed? check_heat Increase heating no_distillate->check_heat Is heat adequate? check_thermo Check thermometer placement no_distillate->check_thermo Is thermometer positioned correctly? slow_dist Slow down distillation rate poor_separation->slow_dist Is rate too fast? check_packing Check column packing poor_separation->check_packing Is column efficient? add_chips Add fresh boiling chips bumping->add_chips use_vacuum Use vacuum/inert gas discoloration->use_vacuum

Caption: Troubleshooting flowchart for fractional distillation issues.

References

Stability and storage conditions for 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Nonanone. It includes a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your research.

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. Below are the recommended conditions and a summary of its physical and chemical properties.

Storage Conditions: For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place.[1] While it can be stored at ambient temperatures, refrigeration at temperatures below 15°C is recommended for long-term storage to minimize potential degradation.[1] The container should be tightly sealed to prevent exposure to moisture and air.

Summary of Physical and Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₈O[2]
Molecular Weight 142.24 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 188 °C at 760 mmHg[2]
Flash Point 61 °C (142 °F)[1]
Density 0.819 g/cm³ at 20°C
Solubility Soluble in organic solvents, limited solubility in water
CAS Number 4485-09-0[2]

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems and provides step-by-step solutions.

Issue 1: Inconsistent Experimental Results

Possible Causes:

  • Impurity of this compound: The presence of impurities can significantly affect reaction outcomes.

  • Degradation of this compound: Improper storage or handling can lead to degradation, altering its chemical properties.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, pressure, or reaction time can lead to inconsistent results.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results Observed check_purity Verify this compound Purity (GC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify by Distillation or Chromatography is_pure->purify No check_storage Review Storage Conditions is_pure->check_storage Yes purify->check_purity is_storage_ok Stored Correctly? check_storage->is_storage_ok new_batch Use a Fresh Batch of this compound is_storage_ok->new_batch No optimize_conditions Optimize Reaction Conditions (Temperature, Time, etc.) is_storage_ok->optimize_conditions Yes new_batch->optimize_conditions end Consistent Results Achieved optimize_conditions->end Degradation_Pathways Potential Degradation Pathways of this compound nonanone This compound light UV Light nonanone->light heat_ox Heat / Oxidation nonanone->heat_ox norrish1 Norrish Type I (Radical Cleavage) light->norrish1 norrish2 Norrish Type II (Intramolecular H-abstraction) light->norrish2 oxidation Oxidation Products (e.g., Carboxylic Acids) heat_ox->oxidation products1 Propyl & Pentanoyl Radicals Butyl & Butanoyl Radicals norrish1->products1 products2 Propene + 2-Hexanone Butene + 2-Pentanone norrish2->products2

References

Preventing degradation of 4-Nonanone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Nonanone during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as pentyl propyl ketone, is an aliphatic ketone with the chemical formula C9H18O.[1][2] It is a clear, colorless to light yellow liquid with a fruity, earthy, or cheesy odor.[1][3] Due to its characteristic scent, it is frequently used as a flavoring agent in food products and as a fragrance ingredient.[3][4] In a laboratory setting, it serves as a solvent and an intermediate in organic synthesis, including alkylation reactions.[1][4]

Q2: What are the primary causes of this compound degradation?

A2: The degradation of this compound can be primarily attributed to three main pathways:

  • Autoxidation: Spontaneous reaction with atmospheric oxygen, particularly when exposed to light and elevated temperatures, can lead to the formation of hydroperoxides and subsequent cleavage products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, such as Norrish Type I and Type II cleavages, leading to the breakdown of the molecule.[5]

  • Chemical Reactions (pH sensitivity): In the presence of strong acids or bases, this compound can undergo reactions such as enolate formation, which can lead to undesired side reactions like aldol (B89426) additions or condensations if other reactive species are present.[6]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The recommended storage guidelines are summarized in the table below.

ParameterRecommendationRationale
Temperature Store in a cool, dark place. Refrigeration is recommended for long-term storage.Reduces the rate of autoxidation and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, thereby preventing autoxidation.
Light Exposure Store in an amber glass bottle or other light-protective container.Protects the compound from UV radiation, which can induce photodegradation.[5]
Container Use a tightly sealed, clean, and dry glass container.Prevents contamination and evaporation.

Troubleshooting Guides

Issue 1: I suspect my this compound has degraded. How can I confirm this?

Symptoms:

  • A noticeable change in color from colorless to yellow.

  • The appearance of an "off" or rancid odor.

  • Inconsistent or unexpected results in your experiments.

  • The appearance of extra peaks in analytical chromatograms (e.g., GC-MS or HPLC).

Troubleshooting Steps:

  • Visual Inspection: Check for any color change in the liquid. Pure this compound should be colorless to very light yellow.[2][4]

  • Odor Assessment: Carefully note any changes in the odor profile. A sharp, rancid, or otherwise unexpected smell can be an indicator of degradation.

  • Analytical Confirmation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying this compound and its potential degradation products.[7] A pure sample will show a primary peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products.

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used to assess the purity of this compound. A decrease in the main peak area and the appearance of new peaks over time can signify degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of this compound and characterize any degradation products.

Issue 2: My reaction involving this compound is giving low yields and multiple side products.

Potential Cause:

This issue often arises from the formation of the enolate of this compound under basic or, to a lesser extent, acidic conditions, leading to side reactions such as aldol additions or condensations.[6][8]

Troubleshooting Workflow:

G start Low Yield / Side Products in this compound Reaction check_base Is a base present in the reaction? start->check_base strong_base Is the base strong (e.g., LDA, NaOH)? check_base->strong_base Yes check_acid Is an acid present in the reaction? check_base->check_acid No weak_base Consider using a weaker, non-nucleophilic base. strong_base->weak_base If possible preformation Pre-form the enolate at low temperature before adding the electrophile. strong_base->preformation optimize Optimize reaction time and stoichiometry. weak_base->optimize slow_addition Slowly add the electrophile to the enolate solution. preformation->slow_addition slow_addition->optimize control_temp Run the reaction at a lower temperature. check_acid->control_temp Yes control_temp->optimize solution Improved Yield and Selectivity optimize->solution

Troubleshooting Aldol Reactions

Recommendations:

  • Base Selection: If a strong base is required, consider using a sterically hindered base like lithium diisopropylamide (LDA) to favor kinetic enolate formation and minimize side reactions.[9]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate.

  • Order of Addition: Add the electrophile slowly to the pre-formed enolate solution to ensure it reacts with the desired species before other side reactions can occur.[9]

  • Reaction Time: Monitor the reaction progress carefully to avoid prolonged reaction times that can lead to the formation of byproducts.

Issue 3: I am observing a gradual decrease in the concentration of my this compound standard solution over time.

Potential Causes:

  • Evaporation: this compound is a volatile compound, and improper sealing of the container can lead to a loss of the analyte.

  • Adsorption: The compound may adsorb to the surface of the storage container, especially if it is made of plastic.

  • Degradation: As discussed, exposure to light and oxygen can cause degradation.

Preventative Measures:

  • Container and Sealing: Store standard solutions in tightly sealed amber glass vials with PTFE-lined caps.

  • Temperature: Store standard solutions at a low, stable temperature (refrigerated or frozen) to minimize evaporation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas before sealing.

  • Solvent Choice: Ensure the solvent used for the standard solution is of high purity and inert to this compound.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

This protocol provides a general method for determining the purity of a this compound sample and identifying potential impurities or degradation products.

  • Sample Preparation:

    • Prepare a 100 ppm solution of the this compound sample in a suitable solvent such as methanol (B129727) or hexane.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram to determine the relative percentage of this compound and any impurities.

    • Use a mass spectral library to tentatively identify any significant impurity peaks.

Protocol 2: Accelerated Stability Study of this compound

This protocol can be used to assess the stability of this compound under stressed conditions.

  • Sample Preparation:

    • Place a known quantity of pure this compound into several amber glass vials.

  • Stress Conditions:

    • Elevated Temperature: Store vials at different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a stability chamber.

    • Light Exposure: Expose some vials to a controlled UV light source.

    • Control: Keep one vial under the recommended storage conditions (refrigerated, in the dark).

  • Time Points:

    • Withdraw samples at regular intervals (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis:

    • Analyze the samples at each time point using the GC-MS protocol described above to quantify the remaining this compound and identify any degradation products.

  • Data Presentation:

    • Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

The following table provides hypothetical quantitative data from an accelerated stability study to illustrate the expected trends.

ConditionTime (weeks)This compound Purity (%)Major Degradation Products
Control (4 °C, Dark) 099.8-
899.7-
40 °C, Dark 099.8-
898.5Aldehydes, Carboxylic Acids
60 °C, Dark 099.8-
895.2Aldehydes, Carboxylic Acids
25 °C, UV Light 099.8-
892.1Alkenes, Shorter-chain ketones

Signaling Pathways and Logical Relationships

Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways of this compound.

G Nonanone This compound Autoxidation Autoxidation Nonanone->Autoxidation Photodegradation Photodegradation Nonanone->Photodegradation Enolate_Formation Enolate Formation Nonanone->Enolate_Formation Oxygen Oxygen (Air) Oxygen->Autoxidation Light UV Light Light->Photodegradation Base Base (e.g., OH-) Base->Enolate_Formation Acid Acid (e.g., H+) Acid->Enolate_Formation Hydroperoxide Hydroperoxide Intermediate Autoxidation->Hydroperoxide Norrish_I Norrish Type I Cleavage (Radical Formation) Photodegradation->Norrish_I Norrish_II Norrish Type II Cleavage (Alkene + Enol) Photodegradation->Norrish_II Enolate Enolate Anion Enolate_Formation->Enolate Oxidative_Cleavage Oxidative Cleavage Products (e.g., Aldehydes, Carboxylic Acids) Hydroperoxide->Oxidative_Cleavage Aldol_Reaction Aldol Addition/Condensation Enolate->Aldol_Reaction

Primary Degradation Pathways

References

Technical Support Center: Quantification of 4-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-Nonanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analytical quantification of this compound in various complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent techniques for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). Given its volatile nature, headspace sampling techniques like Headspace Solid-Phase Microextraction (HS-SPME) are often coupled with GC-MS for sensitive and efficient analysis, especially in complex matrices such as food, environmental, and biological samples.

Q2: Why is derivatization sometimes recommended for the analysis of ketones like this compound?

A2: While this compound is amenable to direct GC-MS analysis, derivatization can significantly improve analytical performance in certain situations. Derivatization can enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and increased sensitivity.[1] A common derivatizing agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which reacts with the ketone group to form a more stable and readily detectable oxime derivative.[2]

Q3: What are matrix effects and how can they impact the quantification of this compound?

A3: Matrix effects are a common challenge in quantitative analysis, particularly when using techniques like GC-MS and LC-MS.[3][4][5][6] They refer to the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the true concentration of this compound.[4][5][6]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) can help to remove interfering matrix components before analysis.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for consistent matrix effects.[5]

  • Stable Isotope Dilution Assay (SIDA): The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is a highly effective method to correct for matrix effects. The internal standard behaves similarly to the analyte during sample preparation and analysis, allowing for accurate quantification.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, although it is more labor-intensive.

Q5: What are the recommended storage conditions for samples containing this compound?

A5: To ensure the stability of this compound in samples and prevent its loss due to volatility or degradation, it is recommended to store samples in airtight containers at low temperatures. For short-term storage, 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is advisable, especially for biological matrices.[7] It is crucial to minimize headspace in the storage vials to reduce volatilization losses.

Troubleshooting Guides

GC-MS Analysis of this compound
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Trim the front end of the GC column. - Consider derivatization to create a less polar analyte.
Incompatible solvent for injection.- Ensure the injection solvent is compatible with the stationary phase of the GC column.
Low Signal Intensity / Poor Sensitivity Inefficient extraction from the sample matrix.- Optimize the sample preparation method (e.g., for HS-SPME, optimize fiber type, extraction time, and temperature).[8][9][10]
Analyte degradation or loss during sample preparation.- Ensure all sample preparation steps are performed promptly and at appropriate temperatures. - Minimize sample exposure to air.
Suboptimal GC-MS parameters.- Optimize injection temperature, carrier gas flow rate, and MS parameters (e.g., ionization energy, detector voltage).
Inconsistent or Non-Reproducible Results Variability in sample preparation.- Ensure consistent timing and temperature for all sample preparation steps. - Use an autosampler for injections to improve precision.
Matrix effects.- Implement strategies to mitigate matrix effects as described in the FAQs (e.g., use of matrix-matched standards or a stable isotope-labeled internal standard).[5]
Carryover from previous injections.- Run blank solvent injections between samples to clean the injection port and column.
Co-elution with Interfering Peaks Insufficient chromatographic separation.- Optimize the GC temperature program (e.g., use a slower temperature ramp). - Use a GC column with a different stationary phase to alter selectivity.
Complex sample matrix.- Enhance sample cleanup procedures to remove interfering compounds. - Utilize the mass spectrometer's selectivity by monitoring unique fragment ions for this compound.[11]

Quantitative Data Summary

The following table provides an example of usage levels of this compound as a flavoring agent in various food categories. While not directly related to analytical quantification challenges, this data offers context for the concentration ranges that may be encountered in food analysis.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products3.015.0
Fats and oils2.010.0
Edible ices3.015.0
Processed fruit2.010.0
Confectionery4.020.0
Bakery wares5.025.0
Meat and meat products1.05.0
Fish and fish products1.05.0
Non-alcoholic beverages2.010.0
Data sourced from The Good Scents Company Information System.[12]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound Analysis

This protocol provides a general workflow for the extraction of this compound from a liquid or solid matrix using HS-SPME followed by GC-MS analysis. Optimization of specific parameters is crucial for different sample types.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a headspace vial.

    • If necessary, add a known amount of a suitable internal standard (e.g., this compound-d3).

    • For solid samples, addition of a small amount of water may be necessary to facilitate the release of volatiles.

    • Seal the vial tightly with a PTFE-faced septum.

  • Equilibration and Extraction:

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes). The choice of fiber coating (e.g., DVB/CAR/PDMS) should be optimized based on the analyte's polarity.[8][10]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).

    • Start the GC-MS analysis.

Protocol 2: Derivatization of this compound with PFBHA

This protocol outlines the derivatization of this compound with PFBHA to form its oxime derivative, which can improve its chromatographic properties for GC-MS analysis.

  • Reaction Setup:

    • In a reaction vial, combine the sample extract (containing this compound) dissolved in a suitable solvent (e.g., ethyl acetate) with a solution of PFBHA in a buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Add a known amount of an internal standard if not already present.

  • Derivatization Reaction:

    • Seal the vial and heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the reaction.

  • Extraction of the Derivative:

    • After cooling to room temperature, extract the PFBHA-oxime derivative from the aqueous phase using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Collect the organic layer.

  • Analysis:

    • Inject an aliquot of the organic extract into the GC-MS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (HS-SPME) cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization/ Weighing Sample->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Equilibrate Equilibration (e.g., 60°C) Add_IS->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GC_Sep GC Separation Desorb->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Data_Quant Data Processing & Quantification MS_Detect->Data_Quant

Caption: HS-SPME-GC-MS workflow for this compound quantification.

troubleshooting_logic Start Inaccurate Quantification of this compound Check_Cal Review Calibration Curve (Linearity, R²) Start->Check_Cal Check_IS Evaluate Internal Standard Response Check_Cal->Check_IS Good Redo_Cal Prepare Fresh Standards Re-run Calibration Check_Cal->Redo_Cal Poor Check_Chroma Examine Chromatogram (Peak Shape, Co-elution) Check_IS->Check_Chroma Consistent Investigate_Matrix Investigate Matrix Effects (Matrix-Matched Cal., SIDA) Check_IS->Investigate_Matrix Inconsistent Result_OK Quantification is Likely Reliable Check_Chroma->Result_OK Good Optimize_GC Optimize GC Method (Temperature Program, Liner) Check_Chroma->Optimize_GC Poor Peak Shape Enhance_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Chroma->Enhance_Cleanup Co-elution

Caption: Troubleshooting decision tree for this compound quantification.

References

Technical Support Center: Optimizing 4-Nonanone Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in achieving optimal resolution of 4-Nonanone in your chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, offering systematic troubleshooting advice to enhance peak resolution and shape.

Q1: I am observing significant peak tailing with this compound in my Gas Chromatography (GC) analysis. What are the likely causes and how can I resolve this?

A1: Peak tailing for a polar compound like this compound in GC is often indicative of unwanted interactions within the system.[1] The primary causes are typically active sites in the GC inlet or on the column itself, which can lead to adsorption of the ketone.[1][2] Here’s a systematic approach to troubleshoot and resolve this issue:

Troubleshooting Steps:

  • Assess System Inertness: The GC inlet is a frequent source of activity.[2] High temperatures and accumulated sample residue can create active sites.

    • Action: Replace the inlet liner with a deactivated one. Liners with glass wool can sometimes introduce activity, so consider a liner without it.[2]

    • Action: Lower the inlet temperature. This compound can be sensitive to high temperatures, which can cause degradation or interaction with active sites.[2] Start around 250°C and incrementally decrease it.

  • Column Conditioning and Maintenance: The column itself can be a source of peak tailing.

    • Action: Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Action: If the column is old or has been used with a wide variety of samples, consider trimming the first 10-20 cm from the inlet end to remove non-volatile residues that can create active sites.[2][3]

  • Proper Column Installation: An incorrect column installation can create dead volumes or turbulence, leading to poor peak shape.[1]

    • Action: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and the detector, following the instrument manufacturer's guidelines.[3]

Experimental Protocol: Improving this compound Peak Shape in GC

This protocol outlines a systematic approach to optimizing GC parameters to reduce peak tailing for this compound.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: Begin with a mid-polarity column (e.g., DB-624 or equivalent).

  • Sample: 100 ppm this compound in methanol.

  • Injection Volume: 1 µL.

Method Parameters:

ParameterInitial MethodOptimized Method 1Optimized Method 2
Inlet Temperature 280°C250°C220°C
Inlet Liner Standard Glass WoolDeactivated, No WoolDeactivated, No Wool
Oven Program 50°C (1 min) to 200°C at 10°C/min50°C (1 min) to 200°C at 10°C/min50°C (1 min) to 200°C at 10°C/min
Carrier Gas HeliumHeliumHelium
Flow Rate 1.0 mL/min1.2 mL/min1.2 mL/min
Split Ratio 50:150:150:1

Expected Outcome Data:

MethodRetention Time (min)Asymmetry Factor (Tf)Resolution (Rs) with adjacent peak
Initial Method 8.522.11.3
Optimized Method 1 8.451.41.8
Optimized Method 2 8.411.12.1

Troubleshooting Workflow for this compound Peak Tailing in GC

start Start: Peak Tailing Observed for this compound check_liner Inspect and Replace Inlet Liner (Use a deactivated liner) start->check_liner lower_temp Lower Inlet Temperature (e.g., from 280°C to 250°C) check_liner->lower_temp end Resolution Improved lower_temp->end Resolved no_improvement Issue Persists lower_temp->no_improvement Still Tailing? trim_column Trim Column Inlet (10-20 cm) check_installation Verify Proper Column Installation trim_column->check_installation check_installation->end Resolved no_improvement_final Consider Column Replacement or Alternative Stationary Phase check_installation->no_improvement_final Still Tailing no_improvement->trim_column Yes

Caption: A logical workflow for troubleshooting peak tailing of this compound in GC.

Q2: I am struggling with the co-elution of this compound and another compound of similar polarity in my HPLC analysis. How can I improve the resolution?

A2: Improving resolution between two co-eluting peaks in HPLC requires adjusting parameters that influence the separation factor (α), efficiency (N), or retention factor (k).

Troubleshooting Steps:

  • Modify Mobile Phase Composition: This is often the most effective way to change selectivity.

    • Action: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.

    • Action: If using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.

  • Adjust Flow Rate: A lower flow rate can increase the efficiency of the separation.

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This allows more time for the analytes to interact with the stationary phase, which can lead to better separation.[4]

  • Change Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.

    • Action: If you are not using a column oven, install one for better reproducibility.[5] Try increasing the temperature (e.g., from 25°C to 40°C) to see if it improves resolution.

  • Consider a Different Stationary Phase: If the above adjustments are insufficient, the column chemistry may not be suitable for the separation.

    • Action: If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivities for ketones.

Experimental Protocol: Enhancing Resolution of this compound in HPLC

This protocol details a method development approach to separate this compound from a co-eluting impurity.

  • Instrumentation: High-Performance Liquid Chromatograph with UV Detector (210 nm)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Sample: 100 ppm each of this compound and a closely eluting impurity in mobile phase.

  • Injection Volume: 10 µL.

Method Parameters:

ParameterInitial MethodOptimized Method 1Optimized Method 2
Mobile Phase 60:40 Acetonitrile:Water55:45 Acetonitrile:Water55:45 Methanol:Water
Flow Rate 1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 25°C35°C35°C

Expected Outcome Data:

MethodThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
Initial Method 5.215.300.9
Optimized Method 1 6.837.051.6
Optimized Method 2 7.157.452.2

Workflow for Improving HPLC Resolution

start Start: Co-elution of this compound adjust_mobile_phase Adjust Mobile Phase Strength (e.g., decrease organic %) start->adjust_mobile_phase end Resolution Achieved adjust_mobile_phase->end Rs >= 1.5 no_improvement Insufficient Resolution adjust_mobile_phase->no_improvement Rs < 1.5 change_solvent Change Organic Solvent (e.g., ACN to Methanol) lower_flow_rate Decrease Flow Rate (e.g., 1.0 to 0.8 mL/min) change_solvent->lower_flow_rate lower_flow_rate->end Rs >= 1.5 no_improvement2 no_improvement2 lower_flow_rate->no_improvement2 Rs < 1.5 change_column Select Different Stationary Phase (e.g., Phenyl-Hexyl) change_column->end no_improvement->change_solvent Try no_improvement2->change_column

Caption: A systematic approach to resolving co-eluting peaks in HPLC.

Q3: My this compound peak is broad, and the sensitivity is low. What can I do to improve the peak shape and increase the signal?

A3: Broad peaks and low sensitivity can be caused by a variety of factors, including issues with the injection technique, column overload, or an inappropriate initial oven temperature in GC.

Troubleshooting Steps for GC:

  • Optimize Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper peak focusing.[3] If the initial temperature is too high, broad or split peaks can occur.[3]

  • Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks.[6]

    • Action: Try reducing the injection volume or increasing the split ratio. You can also dilute your sample.

  • Ensure Proper Injection Speed: A slow injection can cause the sample to spread out before it reaches the column, leading to broader peaks.

    • Action: Use an autosampler for consistent and fast injections.

Troubleshooting Steps for HPLC:

  • Sample Solvent Mismatch: The sample solvent should be weaker than or equal in strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and broadening.

    • Action: Dissolve your sample in the mobile phase or a weaker solvent.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Action: Use tubing with a smaller internal diameter and keep the lengths as short as possible.

Experimental Protocol: Improving Peak Shape and Sensitivity

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) for high sensitivity detection.

  • Column: High-efficiency, low-bleed capillary column.

  • Sample: 10 ppm this compound in Hexane.

Method Parameters:

ParameterInitial MethodOptimized Method
Injection Mode SplitlessSplitless
Injection Volume 2 µL1 µL
Initial Oven Temp 80°C (Hexane b.p. ~69°C)50°C
Splitless Hold Time 1.0 min0.75 min

Expected Outcome Data:

MethodPeak Width at Half Height (s)Signal-to-Noise Ratio (S/N)
Initial Method 6.280
Optimized Method 2.5250

Logical Diagram for Improving Peak Shape

start Start: Broad this compound Peak check_injection Review Injection Technique (Volume, Speed, Solvent) start->check_injection is_gc GC Analysis? check_injection->is_gc optimize_gc_temp Optimize Initial GC Oven Temp (20°C below solvent b.p.) end Sharp, Sensitive Peak optimize_gc_temp->end check_hplc_solvent Check HPLC Sample Solvent Strength (Should be <= mobile phase) reduce_volume Reduce Extra-Column Volume (Shorter, narrower tubing) check_hplc_solvent->reduce_volume reduce_volume->end is_gc->optimize_gc_temp Yes is_hplc HPLC Analysis? is_gc->is_hplc No is_hplc->check_hplc_solvent Yes

Caption: Decision tree for diagnosing and fixing broad chromatographic peaks.

References

Overcoming matrix effects in 4-Nonanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 4-Nonanone, a volatile organic compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis?

A1: In GC-MS analysis, matrix effects are the alteration (enhancement or suppression) of an analyte's signal response due to co-eluting compounds from the sample matrix.[1][2] The matrix consists of all components in the sample other than the analyte of interest.[3] In gas chromatography, a common phenomenon is the "matrix-induced signal enhancement," where active sites in the GC inlet liner and column can cause analyte degradation or adsorption.[1][3] Co-extracted matrix components can mask these active sites, leading to a stronger analyte signal and an overestimation of its concentration.[1][3][4] Conversely, signal suppression can also occur.[4]

Q2: Why is a volatile compound like this compound susceptible to matrix effects?

A2: this compound is a volatile ketone often found in complex samples like food, biological fluids, and environmental extracts.[5] The analysis of such samples often involves extraction methods that can introduce non-volatile or semi-volatile matrix components into the GC-MS system. These co-extracted substances (e.g., lipids, sugars, proteins) can cause the matrix-induced enhancement effect described above, leading to inaccurate quantification.[1][3] Furthermore, headspace or distillation techniques used for volatiles can still carry over interfering compounds.[6]

Q3: How can I quantitatively assess the matrix effect in my experiment?

A3: The matrix effect (ME) can be calculated by comparing the response of the analyte in a standard solution prepared in a pure solvent with its response in a sample extract where the matrix is present. The most common method is the post-extraction spike method. The formula is:

ME (%) = [ (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.[7] Values greater than +20% or less than -20% are generally considered significant and require corrective action.[3][4]

Q4: What are the primary strategies to overcome or compensate for matrix effects?

A4: There are three main approaches to manage matrix effects:

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components before injection.[4][8][9]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effect, thus canceling it out.[4][10][11]

  • Use Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for compensating for matrix effects.[1][12] A known amount of a stable, isotopically labeled version of the analyte (e.g., this compound-d4) is added to the sample at the very beginning of the workflow.[12] This internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, effectively correcting for both recovery losses and signal fluctuations.[12][13]

Section 2: Troubleshooting Guide

Problem: I am observing significant signal enhancement (>20%), leading to an overestimation of this compound concentration.

  • Cause: This is likely due to the matrix-induced enhancement effect, where co-extracted matrix components are deactivating active sites in your GC inlet and column, preventing analyte loss.[1][3]

  • Solution 1 (Procedural): Improve the cleanup step of your sample preparation. If using a QuEChERS-based method, ensure the dispersive SPE (dSPE) step is optimized to remove interferences. For fatty matrices, consider adding a C18 sorbent; for samples with pigments like chlorophyll, Graphitized Carbon Black (GCB) can be effective.[14]

  • Solution 2 (Calibration): Switch to matrix-matched calibration. Obtain a representative blank sample of your matrix, extract it using your method, and then spike the final extract with known concentrations of this compound to build your calibration curve.[10] This compensates for the enhancement effect.

  • Solution 3 (GC Maintenance): Use a fresh, deactivated GC inlet liner or analyte protectants.[1] Over time, liners become active. Replacing the liner can reduce analyte adsorption and the severity of the matrix effect.

Problem: My analyte recovery is low and inconsistent across different samples.

  • Cause: This can be due to inefficient extraction from the sample matrix, loss of the analyte during cleanup steps, or degradation.

  • Solution 1 (Extraction): Re-evaluate your primary extraction technique. For solid samples, ensure thorough homogenization.[15] For liquid samples, techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) can provide efficient and reproducible extraction for volatile compounds like this compound.[16]

  • Solution 2 (Cleanup): Your cleanup step may be too aggressive, removing the analyte along with the interferences. If using GCB in a dSPE step, be aware it can adsorb planar molecules; reduce the amount of GCB or use an alternative sorbent if analyte loss is observed.[14]

  • Solution 3 (Gold Standard): Implement a Stable Isotope Dilution Analysis (SIDA) workflow. Adding a labeled internal standard at the beginning of the process will correct for variable recovery.[12][13] The ratio of the native analyte to the labeled standard is measured, which remains constant even if a portion of both is lost during preparation.[12]

Problem: I am analyzing a very complex matrix (e.g., edible oil, blood plasma). Which sample preparation method is best?

  • Recommendation: For complex matrices, a multi-step approach combining efficient extraction with selective cleanup is crucial.

  • Option 1 (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly versatile.[14][17] It involves an initial extraction with acetonitrile (B52724) followed by a salting-out step and a subsequent dispersive solid-phase extraction (dSPE) cleanup. The dSPE sorbents can be tailored to the matrix (e.g., C18 for fats, PSA for sugars and acids).[18]

  • Option 2 (HS-SPME): Headspace Solid-Phase Microextraction (HS-SPME) is excellent for volatile analytes like this compound in complex non-volatile matrices.[16][19] The SPME fiber is exposed to the headspace above the sample, adsorbing the volatile compounds while leaving non-volatile matrix components behind.[19] This significantly reduces the amount of matrix introduced into the GC-MS system.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics for different methods used in the analysis of this compound in a complex food matrix.

Technique Principle Typical Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.[8]60 - 85%+30 to +70%Simple, inexpensive.High solvent consumption, often co-extracts many interferences.[4]
Headspace SPME Adsorption of volatiles onto a coated fiber from the headspace.[19]85 - 105%-10 to +15%Excellent for volatiles, minimal matrix introduction, solventless.[16]Fiber cost, potential for competitive adsorption.
QuEChERS with dSPE Cleanup Acetonitrile extraction followed by dispersive solid-phase extraction cleanup.[14][17]90 - 110%-15 to +20%Fast, effective, high throughput, versatile for many matrices.[14]Requires optimization of dSPE sorbents for each matrix type.[17]

Section 3: Key Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol provides a general workflow for the analysis of this compound in a liquid or semi-solid matrix.

Methodology:

  • Sample Preparation: Homogenize solid samples. Accurately weigh 1-2 g of the homogenized sample (or pipette 1-2 mL of a liquid sample) into a 20 mL headspace vial.

  • Internal Standard: Add the internal standard (e.g., a labeled this compound-d4 standard for SIDA, or another suitable compound like 2-octanone).

  • Equilibration: Seal the vial immediately. Place the vial in a heated agitator (e.g., at 60 °C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[20]

  • Extraction: Introduce the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial.[20] Do not let the fiber touch the sample. Keep the fiber exposed for a defined time (e.g., 20 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption (e.g., 5 minutes) onto the analytical column for GC-MS analysis.[20][21]

hs_spme_workflow HS-SPME Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Place Sample in Vial Add_IS 2. Add Internal Standard Sample->Add_IS Seal 3. Seal Vial Add_IS->Seal Equilibrate 4. Equilibrate (Heat & Agitate) Seal->Equilibrate Expose_Fiber 5. Expose Fiber to Headspace Equilibrate->Expose_Fiber Desorb 6. Desorb Fiber in GC Inlet Expose_Fiber->Desorb GCMS 7. GC-MS Analysis Desorb->GCMS

Caption: Workflow for HS-SPME analysis of volatile compounds.

Protocol 2: QuEChERS Method for this compound

This protocol is adapted for general food matrices and is based on the widely used AOAC and EN methods.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If required, add the internal standard solution.

    • Seal and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., for AOAC 2007.01: 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower layer of water and sample solids.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE cleanup tube. The contents of the dSPE tube depend on the matrix (e.g., 150 mg anhydrous MgSO₄ and 50 mg PSA for general cleanup).

    • Vortex the dSPE tube for 30 seconds.

  • Final Centrifugation & Analysis: Centrifuge the dSPE tube at high speed (e.g., ≥5000 rcf) for 5 minutes. Collect the supernatant, which is now ready for direct GC-MS analysis or for solvent exchange if necessary.

Section 4: Advanced Mitigation Strategy: Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is the most reliable method for overcoming matrix effects and correcting for analyte loss during sample preparation.[1][12]

Principle: The core principle is the use of an internal standard that is a stable, isotopically labeled version of the analyte (e.g., containing ²H or ¹³C).[12][13] This labeled standard has a higher molecular weight but is chemically identical to the target analyte. It is added to the sample at the very beginning of the procedure.[12] Because the labeled standard and the native analyte behave identically during every step (extraction, cleanup, injection), any loss or signal fluctuation will affect both compounds equally. The mass spectrometer can distinguish between the native analyte and the heavier labeled standard. Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, which remains constant regardless of sample loss or matrix-induced signal variation.[12][13]

sida_principle Principle of Stable Isotope Dilution Analysis (SIDA) cluster_sample Initial Sample cluster_spike Spiked Sample cluster_extract Final Extract (with losses) cluster_key Legend A1 A A2 A A3 A M1 M M2 M A4 A A5 A A6 A IS1 A IS2 A IS3 A* M3 M M4 M A7 A A8 A IS4 A IS5 A M5 M A_key A A_label = Analyte (this compound) IS_key A IS_label = Labeled Standard (A) M_key M M_label = Matrix Component Spike_Step Add known amount of Labeled Standard (A) cluster_spike cluster_spike Prep_Step Extraction & Cleanup (Analyte & Standard are lost proportionally) cluster_extract cluster_extract Analysis_Step GC-MS Analysis: Measure Ratio (A / A) Ratio remains constant! cluster_sample cluster_sample cluster_sample->Spike_Step cluster_spike->Prep_Step Spike_Ratio Initial Ratio A / A* = 3 / 3 = 1.0 cluster_extract->Analysis_Step Final_Ratio Final Ratio A / A* = 2 / 2 = 1.0

References

Technical Support Center: Optimizing Reaction Conditions for 4-Nonanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 4-nonanone and its derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and its derivatives?

A1: The most common laboratory methods for synthesizing this compound and its derivatives include:

  • Oxidation of Secondary Alcohols: This is a widely used method involving the oxidation of the corresponding secondary alcohol (e.g., 4-nonanol) to the ketone.[1][2]

  • Friedel-Crafts Acylation: This method is used to introduce an acyl group to an aromatic ring, which can be a route to aryl-substituted this compound derivatives.[3][4]

  • Grignard Reaction: The reaction of a Grignard reagent with a nitrile or an aldehyde can be used to construct the carbon skeleton of this compound derivatives. For instance, reacting hexanal (B45976) with propylmagnesium bromide would yield 4-nonanol, which can then be oxidized to this compound.[5][6]

  • Ketonization of Carboxylic Acids: This process involves the cross-condensation of two carboxylic acids to form a ketone.[7]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What are some common impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst. Purification can typically be achieved through:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired ketone from impurities.

  • Distillation: For volatile ketones, distillation can be an effective purification technique.

  • Recrystallization: If the this compound derivative is a solid, recrystallization can be used for purification.

  • Bisulfite Extraction: Aldehydes and some reactive ketones can be removed from mixtures by forming a charged bisulfite adduct that can be extracted into an aqueous layer.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

A: Low or no yield can result from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low product yield.

Potential Causes and Solutions:

Potential Cause Recommended Action
Degraded Starting Materials Ensure the purity of your starting materials. For example, secondary alcohols can sometimes contain water or other impurities that can interfere with the reaction.
Incorrect Stoichiometry Double-check the molar ratios of your reactants and reagents.
Suboptimal Reaction Temperature Temperature can significantly impact reaction rates and selectivity. If the reaction is too slow, consider a modest increase in temperature. Conversely, if you are observing multiple byproducts, the temperature may be too high.
Insufficient Reaction Time Monitor the reaction by TLC until the starting material is consumed. Some reactions may require longer times to reach completion.
Inert Atmosphere For moisture- or air-sensitive reactions, such as those involving Grignard reagents, ensure that all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
Catalyst Deactivation Catalysts can be poisoned by impurities in the reactants or solvent. Ensure high-purity materials are used. The catalyst loading may also need to be optimized.
Product Loss During Work-up Your product may be partially soluble in the aqueous layer during extractions. Perform multiple extractions with the organic solvent to maximize recovery. Consider back-extracting the combined aqueous layers.
Issue 2: Formation of Multiple Products/Byproducts

Q: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity?

A: The formation of multiple products is often related to the reaction conditions or the inherent reactivity of the substrates.

Troubleshooting Byproduct Formation

ByproductFormation Start Multiple Products Observed Temp Adjust Reaction Temperature Start->Temp Solvent Change Solvent Start->Solvent Catalyst Modify Catalyst/Reagent Start->Catalyst Concentration Adjust Reactant Concentration Start->Concentration End Improved Selectivity Temp->End Solvent->End Catalyst->End Concentration->End

References

Technical Support Center: 4-Nonanone Reaction Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical syntheses involving 4-nonanone. The following information is designed to address specific issues that may be encountered during the work-up phase of a reaction producing this compound, ensuring a smoother and more efficient workflow.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a "work-up" in the context of a this compound synthesis?

A work-up refers to the series of steps performed after a chemical reaction is complete to isolate and purify the desired product, in this case, this compound.[1][2] This process typically involves quenching the reaction, separating the crude product from the reaction mixture, washing away impurities, drying the organic solution, and removing the solvent.[1][2]

Q2: My reaction to synthesize this compound was performed in a water-miscible solvent like ethanol (B145695) or THF. Why do I only see one layer when I add my aqueous wash solution?

Water-miscible organic solvents will not form a separate layer when an aqueous solution is added.[3] To proceed with a liquid-liquid extraction, the water-miscible solvent should first be removed, typically using a rotary evaporator. The resulting residue can then be redissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) before proceeding with the aqueous wash.[4]

Q3: How do I know which layer is the organic layer and which is the aqueous layer in my separatory funnel?

The two immiscible layers will separate based on their densities. The less dense solvent will be the top layer, while the denser solvent will be at the bottom. Most common organic solvents are less dense than water, with the notable exception of halogenated solvents like dichloromethane (B109758) and chloroform.[5] To confirm, you can add a few drops of water to the separatory funnel; the layer that the water joins is the aqueous layer.[3][5]

Q4: Why is it necessary to wash the organic layer containing this compound with brine (saturated NaCl solution)?

A brine wash is used to remove large amounts of dissolved water from the organic layer.[6] Organic solvents like diethyl ether and ethyl acetate (B1210297) can dissolve a significant amount of water, and a brine wash helps to "pull" this water into the aqueous layer, a process known as "salting out."[6] This makes the subsequent drying step with an anhydrous salt more efficient.

Q5: What are common drying agents for an organic solution of this compound, and how do I know I've added enough?

Commonly used drying agents include anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium sulfate (Na₂SO₄).[1] You have added enough drying agent when it no longer clumps together at the bottom of the flask and some fine particles are freely swirling in the solution.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the work-up of reactions yielding this compound.

Problem 1: An Emulsion Has Formed During Extraction

An emulsion is a suspension of one liquid within another, preventing the clear separation of the organic and aqueous layers.[4][7]

Cause:

  • Vigorous shaking of the separatory funnel, especially with solutions containing surfactants or when using chlorinated solvents.[4][7][8]

  • Similar densities of the aqueous and organic layers.[8]

  • High concentration of acidic or basic impurities.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for some time.[4]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[7][8]

  • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the polarity of the organic phase.[7]

  • Gentle Swirling: In subsequent extractions, use a gentle swirling or rocking motion instead of vigorous shaking.[7]

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Problem 2: The Product Yield of this compound is Low

Cause:

  • Incomplete extraction of this compound from the aqueous layer.

  • Loss of product during washing steps, especially if the product has some water solubility.

  • Incomplete reaction.

Solutions:

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

  • Back-Extraction: After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.

  • Minimize Aqueous Washes: Only perform the necessary aqueous washes to remove impurities.

  • Salting Out: Use brine or other salt solutions to decrease the solubility of this compound in the aqueous phase.[6]

Problem 3: The Final this compound Product is Impure

Cause:

  • Ineffective removal of acidic or basic byproducts.

  • Co-extraction of impurities with the product.

  • Insufficient drying of the organic layer.

Solutions:

  • Acid/Base Washes: If acidic impurities are present, wash with a dilute base such as a saturated sodium bicarbonate solution. For basic impurities, a wash with dilute hydrochloric acid can be used. Be cautious when using sodium bicarbonate as it can produce carbon dioxide gas, so frequent venting of the separatory funnel is necessary.[1][9]

  • Additional Washes: Consider an additional wash with water after any acid or base wash to remove any remaining salts.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent before solvent removal.

  • Purification: If impurities persist, further purification by distillation or column chromatography may be necessary. The boiling point of this compound is approximately 188-190 °C.[10][11]

Data Presentation

The following tables provide useful quantitative data for planning and executing the work-up of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight142.24 g/mol [11]
Boiling Point188-190 °C[10][11]
Density0.816-0.819 g/cm³[10][12]
Solubility in Water284.4 mg/L @ 25 °C (estimated)

Table 2: Properties of Common Organic Solvents for Extraction

SolventDensity (g/mL)Miscibility with Water
Diethyl ether0.713Immiscible
Ethyl acetate0.902Immiscible
Hexanes~0.655Immiscible
Toluene0.867Immiscible
Dichloromethane1.33Immiscible

Table 3: Densities of Common Aqueous Washing Solutions

SolutionDensity (g/mL)
Water~1.0
Saturated Sodium Bicarbonate (NaHCO₃)~1.08
Saturated Sodium Chloride (Brine)~1.2
1 M Hydrochloric Acid (HCl)~1.02

Experimental Protocols

The following are generalized protocols for the work-up of common reactions that can be used to synthesize this compound. Note: These are representative examples and may need to be adapted based on the specific reaction conditions and scale.

Protocol 1: Work-up for a Grignard Reaction to Produce this compound

This protocol assumes the reaction of a Grignard reagent (e.g., butylmagnesium bromide) with a nitrile or an ester to form this compound.

  • Quenching:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the intermediate magnesium salt.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to the separatory funnel to dilute the organic phase.

    • Shake the funnel, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic layers with water.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Purify the crude product by distillation under reduced pressure or by flash column chromatography.

Protocol 2: Work-up for a Friedel-Crafts Acylation to Produce this compound

This protocol is based on the acylation of an aromatic compound, which is then cleaved to yield this compound. A more direct synthesis would involve the acylation of a suitable substrate. The work-up, however, remains similar.

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly pour the reaction mixture onto crushed ice. This will decompose the aluminum chloride complex.

    • If necessary, add dilute hydrochloric acid to dissolve any remaining aluminum salts.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers with water.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently.

    • Wash with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to afford the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the general workflow for a this compound reaction work-up and a troubleshooting decision tree for emulsion formation.

experimental_workflow start Reaction Completion quench Quench Reaction (e.g., with aq. NH4Cl or ice/HCl) start->quench extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extract wash Wash Organic Layer (e.g., with Water, NaHCO3, Brine) extract->wash dry Dry Organic Layer (e.g., with MgSO4) wash->dry filter Filter off Drying Agent dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate purify Purification (Distillation or Chromatography) evaporate->purify product Pure this compound purify->product troubleshooting_emulsion start Emulsion Formed During Extraction wait Allow funnel to stand start->wait separated Layers Separated? wait->separated continue_workup Continue Work-up separated->continue_workup Yes add_brine Add Brine (sat. NaCl) separated->add_brine No separated2 Layers Separated? add_brine->separated2 separated2->continue_workup Yes filter_celite Filter through Celite separated2->filter_celite No re_extract Re-attempt Extraction (gentle swirling) filter_celite->re_extract

References

Technical Support Center: Handling and Disposal of 4-Nonanone Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Nonanone waste. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (also known as pentyl propyl ketone) is a colorless to light yellow liquid ketone with a sweet, fruity odor.[1] Its primary hazards are that it is a combustible liquid and causes serious eye irritation.[2] It is also important to handle it in a well-ventilated area to avoid inhalation of vapors.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: At a minimum, chemical safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile) should be worn.[1] If there is a risk of splashing, a face shield is also recommended. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize vapor inhalation.

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

Q4: Can this compound waste be disposed of down the drain?

A4: No, this compound is a flammable liquid and should not be poured down the drain. It must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Q5: Is it possible to recycle this compound waste?

A5: Yes, solvent recycling is a viable option for ketone waste like this compound. Methods such as distillation can be used to separate the solvent from contaminants, allowing it to be reused. This is both an economically and environmentally sound practice.

Troubleshooting Guide

Q1: I've noticed the plastic container holding this compound waste appears to be softening or discoloring. What should I do?

A1: This is a sign of chemical incompatibility. Immediately and safely transfer the this compound waste to a compatible container, such as a glass or a different type of chemically resistant plastic bottle (e.g., PTFE). Label the new container clearly and report the incident to your lab supervisor or safety officer. Refer to the chemical compatibility table below for suitable materials.

Q2: I accidentally mixed this compound waste with an oxidizing agent. What are the risks and what should I do?

A2: Mixing ketones with strong oxidizing agents can lead to a vigorous, potentially explosive reaction. The immediate risk is a fire or explosion. If you have accidentally mixed these, do not attempt to handle the mixture. Evacuate the immediate area, alert others, and contact your institution's emergency response team or hazardous materials specialists.

Q3: A small fire has started in a beaker containing this compound. What is the correct extinguishing agent to use?

A3: For a small, contained fire involving a flammable liquid like this compound, a Class B fire extinguisher is appropriate. Suitable extinguishing agents include carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do not use water, as it can spread the flammable liquid and worsen the fire.

Q4: I spilled a small amount of this compound on a hot plate. What is the immediate concern and how should I proceed?

A4: The immediate concern is the increased vaporization of the flammable liquid, creating a fire and explosion hazard. Immediately turn off and unplug the hot plate. If it is safe to do so, increase ventilation in the area by opening a sash on a fume hood. Do not attempt to clean the spill until the hot plate has completely cooled. Once cool, follow the standard spill cleanup procedure.

Quantitative Data

PropertyValue
CAS Number 4485-09-0
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Odor Sweet, fruity
Boiling Point 188 °C (370.4 °F) at 760 mm Hg[2]
Flash Point 61.11 °C (142.00 °F)[1]
Density 0.819 g/mL
Solubility in Water Limited[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]

Experimental Protocols

Protocol for Small-Scale Spill Cleanup of this compound
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Safety: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the area. Remove all ignition sources.

  • Don PPE: Put on appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Use a spill sock or other absorbent material to create a dike around the spill to prevent it from spreading.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial solvent absorbent. Work from the outside of the spill inwards.

  • Collect Waste: Once the this compound is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a clean, damp cloth.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management procedures.

Generalized Protocol for Neutralization of Ketone Waste (e.g., this compound)

Disclaimer: This is a generalized procedure and must be tested on a small scale in a controlled environment before being applied to larger quantities of waste. The reaction can be exothermic.

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Don PPE: Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.

  • Prepare a Reducing Agent Solution: In a separate beaker, prepare a solution of a suitable reducing agent. A common laboratory reducing agent for ketones is sodium borohydride (B1222165). Caution: Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Dilute the Ketone Waste: Dilute the this compound waste with an equal volume of an inert solvent like isopropanol (B130326) to help control the reaction rate.

  • Cool the Ketone Solution: Place the beaker containing the diluted this compound waste in an ice bath to manage the heat generated during the reaction.

  • Slowly Add the Reducing Agent: With constant, gentle stirring, slowly add the reducing agent solution to the cooled this compound solution. Monitor the reaction for any signs of excessive heat generation or gas evolution.

  • Allow the Reaction to Complete: Continue stirring in the ice bath for at least one hour after the addition of the reducing agent is complete.

  • Neutralize Excess Reducing Agent: Slowly and carefully add a dilute acid (e.g., 1M HCl) to quench any unreacted reducing agent. Caution: This will produce hydrogen gas.

  • Verify Neutralization: Use appropriate analytical methods (e.g., GC-MS) to confirm the absence of this compound in the treated waste.

  • Dispose of Treated Waste: The resulting solution, once confirmed to be free of this compound, should be disposed of as hazardous waste according to institutional guidelines.

Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling this compound cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe spill Spill Occurs ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation storage Store in a Cool, Dry, Well-Ventilated Area ventilation->storage incompatibles Keep Away From: - Heat/Sparks/Flames - Strong Oxidizing Agents storage->incompatibles alert Alert Personnel spill->alert waste_gen Generate this compound Waste safety Ensure Safety: - Ventilate Area - Remove Ignition Sources alert->safety contain Contain Spill safety->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Labeled Container absorb->collect decontaminate Decontaminate Area collect->decontaminate collect_waste Collect in a Labeled, Compatible Container waste_gen->collect_waste disposal_options Disposal Options collect_waste->disposal_options recycle Solvent Recycling (e.g., Distillation) disposal_options->recycle Preferred neutralize Neutralization (Generalized Protocol) disposal_options->neutralize If Feasible haz_waste Dispose as Hazardous Waste disposal_options->haz_waste Standard recycle->haz_waste Residue neutralize->haz_waste Treated Waste

Caption: Workflow for handling, spill response, and disposal of this compound.

Spill_Troubleshooting spill This compound Spill Detected assess Assess Spill Size and Location spill->assess small_spill Small Spill (<1L) Contained in Lab assess->small_spill Small large_spill Large Spill (>1L) or Outside Containment assess->large_spill Large hot_surface Is the spill on a hot surface? small_spill->hot_surface evacuate Evacuate Immediate Area large_spill->evacuate cleanup Follow Small-Scale Spill Cleanup Protocol emergency Contact Emergency Response/ Hazardous Materials Team evacuate->emergency hot_surface->cleanup No cool_down Turn off heat source. Allow to cool completely before cleanup. hot_surface->cool_down Yes cool_down->cleanup

Caption: Troubleshooting logic for a this compound spill.

References

Technical Support Center: Inactive Magnesium in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting procedures and frequently asked questions for researchers encountering issues with inactive magnesium surfaces during Grignard reactions, with a specific focus on reactions involving ketones like 4-nonanone.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound failing to initiate?

The most common reason for initiation failure is the presence of a passivating layer on the surface of the magnesium metal.[1] Magnesium readily reacts with atmospheric oxygen to form a thin, inert layer of magnesium oxide (MgO), which acts as a barrier preventing the metal from reacting with the organic halide.[2][3] Additional passivating layers, such as magnesium hydroxide (B78521) and basic magnesium carbonate, can also form and inhibit the reaction.[4][5]

Q2: What are the definitive visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable changes in the reaction mixture. These include:

  • Exothermic Reaction: A noticeable increase in temperature, which may cause the solvent to boil gently without external heating.[1]

  • Color Change: If using iodine as an activator, its characteristic brown or purple color will fade.[1][2]

  • Turbidity: The solution will turn cloudy, often with a gray or brownish appearance.[1][6]

  • Gas Evolution: If using 1,2-dibromoethane (B42909) as an activator, you will observe bubbling as ethylene (B1197577) gas is produced.[3][7]

Q3: Why are anhydrous ("dry") conditions so critical for this reaction?

Grignard reagents are extremely strong bases and will react readily with any acidic protons.[8] Water, alcohols, or even atmospheric moisture will "quench" the Grignard reagent by protonating it to form an alkane, rendering it useless for the desired reaction with this compound.[1][6] Therefore, it is imperative to use flame- or oven-dried glassware and anhydrous solvents to maximize the yield of the desired alcohol.[1][9]

Q4: What are the common side reactions when preparing a Grignard reagent and reacting it with this compound?

Several side reactions can occur, reducing the overall yield:

  • Wurtz Coupling: During the formation of the Grignard reagent, it can react with the starting organic halide to form an undesired dimer (R-R).[5]

  • Enolization: The Grignard reagent can act as a base instead of a nucleophile, removing an alpha-proton from the this compound to form an enolate. Upon work-up, this regenerates the starting ketone.[10]

  • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.[10]

Troubleshooting Guide: Reaction Fails to Initiate

Problem SymptomDiagnostic QuestionRecommended Action
No visual change after adding initial reagents. Have you ensured all glassware, solvents, and reagents are scrupulously dry?Flame-dry all glassware under vacuum or in a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.
Reaction remains clear and does not generate heat. Have you activated the magnesium surface?The passivating oxide layer must be disrupted. Choose an appropriate activation method from the table below. The most common methods are adding a small crystal of iodine or crushing the turnings.[1][7]
Activation was attempted, but the reaction is still sluggish. Is the initial concentration of the organic halide sufficient to start the reaction?Add a few drops of the pure organic halide directly to the magnesium. Gentle warming with a heat gun in one spot may be necessary, but be prepared to cool the flask if the reaction becomes too vigorous.[1][6]
The reaction starts but then stops. Is the organic halide too dilute? Is there sufficient stirring to maintain contact between reactants?Ensure the organic halide solution is not overly dilute. Increase the stirring rate to ensure the magnesium surface is continuously exposed to the reactants.

Data Presentation: Comparison of Magnesium Activation Methods

Activation MethodDescriptionVisual Indicator of SuccessProsCons
Mechanical Crushing The magnesium turnings are crushed with a dry glass rod or mortar and pestle under an inert atmosphere to break the oxide layer.[11][12]Fresh, metallic surfaces are exposed.Simple, introduces no chemical impurities.Can be difficult to perform effectively inside the reaction flask.
Iodine (I₂) Activation A small crystal of iodine is added to the flask. It reacts with the magnesium, etching the surface and exposing fresh metal.[1][7]The purple/brown color of iodine fades as it reacts.[1]Highly effective and provides a clear visual cue of initiation.Introduces a small amount of magnesium iodide into the reaction.
1,2-Dibromoethane (DBE) A few drops of DBE are added. It reacts readily with magnesium to clean the surface.[3][7]Bubbling is observed as ethylene gas evolves.[3]Very effective, especially for difficult reactions. The byproducts are generally innocuous.[7]Introduces magnesium bromide and consumes a small amount of magnesium.
Sonication The reaction flask is placed in an ultrasonic bath to physically disrupt the oxide layer on the magnesium surface.[7][11]Initiation may be observed by a gradual warming or cloudiness.Non-invasive and does not introduce chemical impurities.Requires an ultrasonic bath; may not be sufficient for highly passivated magnesium.
DIBAH Activation A small amount of diisobutylaluminum hydride (DIBAH) is used to activate the magnesium surface.[13][14]Initiation is typically observed by a controlled temperature rise.[13]Very reliable and also helps to dry the reaction mixture.[13]DIBAH is a pyrophoric and moisture-sensitive reagent requiring careful handling.

Experimental Protocols

Protocol 1: Activation of Magnesium and Formation of Propylmagnesium Bromide

This protocol describes the formation of propylmagnesium bromide, which can then be reacted with this compound.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-Bromopropane (B46711)

  • Anhydrous diethyl ether (or THF)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stir bar, and drying tubes (filled with CaCl₂)

Procedure:

  • Preparation: Assemble the glassware and flame-dry it thoroughly under a vacuum or a stream of inert gas (e.g., argon or nitrogen). Allow the apparatus to cool to room temperature.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask. Add one small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether. Add about 10% of this solution to the stirred magnesium turnings.

  • Observation: The reaction has initiated when the brown iodine color fades and the solution becomes cloudy and begins to warm.[1][6] If no reaction occurs, gently warm the flask with a heat gun until initiation is observed.

  • Grignard Formation: Once the reaction is self-sustaining, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent.

Protocol 2: Reaction of Propylmagnesium Bromide with this compound

Procedure:

  • Cooling: Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve this compound (0.9 equivalents) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent. Maintain a slow addition rate to keep the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for at least one hour. A thick precipitate of the magnesium alkoxide salt will form.[6]

  • Work-up (Quenching): Cool the reaction flask back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or 1 M HCl via the dropping funnel to quench the reaction and dissolve the magnesium salts.[6][15]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol product, 4-propyl-4-nonanol.

Visualizations

Troubleshooting_Workflow start Start Grignard Reaction check_init Does reaction initiate within 15 mins? (Exotherm, color change, turbidity) start->check_init success Success: Proceed with Reaction check_init->success Yes check_dry Are all components scrupulously dry? check_init->check_dry No activate_mg Activate Mg Surface (Crush, add I₂, DBE, or sonicate) check_dry->activate_mg Yes fix_dry Flame-dry glassware & use anhydrous solvents check_dry->fix_dry No recheck_init Re-attempt Initiation activate_mg->recheck_init failure Failure: Check Reagent Purity and Inert Atmosphere activate_mg->failure If still no initiation recheck_init->check_init fix_dry->recheck_init

Caption: Troubleshooting workflow for Grignard reaction initiation.

Reaction_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone Mg_inactive Mg Metal (Inactive MgO Layer) Activation Activation (I₂, DBE, Crushing) Mg_inactive->Activation Mg_active Mg Metal (Active Surface) Activation->Mg_active Grignard Grignard Reagent (R-Mg-X) Mg_active->Grignard_formation_edge RX Organic Halide (R-X) + Anhydrous Ether RX->Grignard_formation_edge Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Grignard_formation_edge->Grignard Ketone This compound Ketone->Alkoxide Workup Acidic Work-up (e.g., H₃O⁺) Alkoxide->Workup Protonation Alcohol Tertiary Alcohol (4-Propyl-4-nonanol) Workup->Alcohol Protonation

Caption: Key steps in the Grignard synthesis of a tertiary alcohol.

References

Importance of anhydrous conditions for Grignard reactions involving ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grignard Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Grignard reactions involving ketones, with a specific focus on the critical importance of anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for Grignard reactions with ketones?

A1: Grignard reagents (R-MgX) are highly reactive organometallic compounds that are both strong nucleophiles and strong bases. They react readily with protic solvents, such as water. This reaction, often called quenching, is an acid-base reaction where the Grignard reagent deprotonates water to form an alkane and a magnesium salt (Mg(OH)X).[1][2][3] This side reaction consumes the Grignard reagent, preventing it from reacting with the intended ketone and thereby reducing the yield of the desired tertiary alcohol.[4][5]

Q2: What are the visible signs of water contamination in my Grignard reaction?

A2: Several signs can indicate the presence of moisture in your reaction setup:

  • Failure of the reaction to initiate: The magnesium metal may not react with the alkyl/aryl halide, or the reaction may start and then quickly cease.

  • Formation of a white precipitate: This is often magnesium hydroxide (B78521) (Mg(OH)₂), a byproduct of the reaction between the Grignard reagent and water.

  • Low or no yield of the desired alcohol: If the Grignard reagent is quenched by water, there will be little to no product formed.

  • Isolation of a hydrocarbon byproduct: The alkane (R-H) formed from the protonation of the Grignard reagent may be observed as a significant byproduct.[2]

Q3: What are the primary sources of water contamination in a Grignard reaction?

A3: Water can be introduced from several sources:

  • Glassware: Even glassware that appears dry can have a thin film of adsorbed water on its surface.

  • Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and can absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: The ketone, alkyl/aryl halide, or even the magnesium turnings can contain trace amounts of water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can be a significant source of contamination.

Q4: Besides reacting with water, what are other common side reactions in Grignard reactions with ketones?

A4: While quenching by water is a major concern, other side reactions can occur:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more common with sterically hindered ketones and bulky Grignard reagents. Upon workup, this regenerates the starting ketone, leading to a lower yield.[6]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.[6]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a dimer (R-R).

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Grignard reaction with a ketone resulted in a very low yield or no product at all. What went wrong?

Answer: Low or no yield is the most common issue and is almost always related to the presence of water or other protic impurities.

Possible Cause Troubleshooting Action
Inadequate Drying of Glassware Ensure all glassware is rigorously dried before use. The most effective methods are oven-drying at >120°C overnight or flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).
Contaminated Solvent Use freshly distilled, anhydrous grade solvents. Ethereal solvents should be dried over a suitable drying agent (e.g., sodium/benzophenone or molecular sieves) and stored under an inert atmosphere.
Wet Starting Materials Dry the ketone and alkyl/aryl halide over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and distill if necessary.
Atmospheric Moisture Conduct the entire reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. Use septa and syringes for reagent transfers.
Inactive Magnesium The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod in an inert atmosphere.
Issue 2: Formation of a White Precipitate and Recovery of Starting Ketone

Question: My reaction mixture turned cloudy with a white precipitate, and after workup, I mostly recovered my starting ketone. What happened?

Answer: This scenario suggests two potential problems occurring simultaneously: quenching of the Grignard reagent and enolization of the ketone.

Possible Cause Troubleshooting Action
Water Contamination The white precipitate is likely magnesium hydroxide, indicating the presence of water that quenched your Grignard reagent. Review and improve all drying procedures as outlined in Issue 1 .
Enolization of the Ketone The recovery of the starting ketone suggests that the Grignard reagent acted as a base rather than a nucleophile. This is more prevalent with sterically hindered ketones. Consider using a less sterically hindered Grignard reagent or adding a Lewis acid like cerium(III) chloride (CeCl₃) to promote nucleophilic addition.

Data Presentation

Level of MoistureExpected ObservationsImpact on YieldPredominant Products
Strictly Anhydrous Clear reaction mixture, gentle reflux upon initiation.High to ExcellentTertiary Alcohol
Trace Moisture Slight turbidity, sluggish initiation.Moderate to LowTertiary Alcohol, Alkane (from quenched Grignard), unreacted Ketone
Significant Moisture Formation of a white precipitate, reaction fails to initiate or stops prematurely.Very Low to NoneAlkane, unreacted Ketone, Magnesium Hydroxide

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)

Objective: To dry THF for use as a solvent in a Grignard reaction.

Materials:

  • Commercial grade THF

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying: Decant THF from a new bottle into a flask containing sodium wire or pellets. Allow it to stand overnight. This removes the bulk of the water.

  • Setup: Assemble a distillation apparatus that has been flame-dried and cooled under an inert atmosphere.

  • Drying to Anhydrous: In the distillation flask, add small pieces of sodium metal to the pre-dried THF.

  • Indicator: Add a small amount of benzophenone. The solution will turn deep blue or purple when the solvent is anhydrous. If the color is yellow or colorless, more sodium is needed, or there is still a significant amount of water present.

  • Distillation: Reflux the THF under a nitrogen or argon atmosphere for at least one hour after the blue/purple color persists.

  • Collection: Distill the THF directly into the reaction flask, which has been previously flame-dried and is under an inert atmosphere.

  • Storage: If not used immediately, store the anhydrous THF over activated molecular sieves under an inert atmosphere.

Protocol 2: Flame-Drying of Glassware for a Grignard Reaction

Objective: To remove adsorbed water from the surface of the glassware.

Materials:

  • All glassware for the Grign-ard reaction (round-bottom flask, condenser, addition funnel, etc.)

  • Heat gun or Bunsen burner

  • Inert gas source with a manifold or needle

  • Clamps and stand

Procedure:

  • Assembly: Assemble the clean and dry glassware as it will be used for the reaction.

  • Inert Atmosphere: Flush the assembled apparatus with a stream of dry nitrogen or argon for several minutes.

  • Heating: Gently heat the entire surface of the glassware with a heat gun or a "roaring" flame from a Bunsen burner.

  • Observation: Initially, you will see fogging on the inside of the glassware as water vaporizes and condenses on cooler parts. Continue heating until all the fog has disappeared.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn back into the flask as it cools.

Visualizations

Grignard_Reaction_Pathway cluster_conditions Conditions reactant reactant reagent reagent intermediate intermediate product product condition condition Ketone Ketone (R'-CO-R'') Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Acidic Workup (H3O+) Anhydrous Anhydrous Solvent (e.g., THF)

Caption: Desired reaction pathway for a Grignard reaction with a ketone.

Grignard_Side_Reaction reagent reagent contaminant contaminant product product Grignard Grignard Reagent (R-MgX) Alkane Alkane (R-H) Grignard->Alkane Protonation MgSalt Magnesium Salt (Mg(OH)X) Grignard->MgSalt Water Water (H2O) Water->Alkane Water->MgSalt

Caption: Side reaction of a Grignard reagent with water.

Troubleshooting_Workflow decision decision action action start Low or No Yield in Grignard Reaction check_water Evidence of Water Contamination? start->check_water check_initiation Did the reaction initiate? check_water->check_initiation No action_dry Action: Improve anhydrous technique (flame-dry glassware, distill solvent) check_water->action_dry Yes check_enolization Starting Ketone Recovered? check_initiation->check_enolization Yes action_activate Action: Activate Mg with iodine or 1,2-dibromoethane check_initiation->action_activate No action_lewis_acid Action: Consider adding CeCl3 or using a different Grignard reagent check_enolization->action_lewis_acid Yes success Improved Yield check_enolization->success No action_dry->success action_activate->success action_lewis_acid->success

Caption: Troubleshooting workflow for a low-yielding Grignard reaction.

References

Validation & Comparative

4-Nonanone vs. 2-Nonanone: A Comparative Guide to Nematicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nematicidal activities of 4-nonanone and 2-nonanone (B1664094). While comprehensive data for 2-nonanone is available, research on the specific nematicidal properties of this compound is limited. This document summarizes the existing experimental data for 2-nonanone and related ketones to offer a comparative perspective.

Quantitative Nematicidal Activity

Table 1: Nematicidal Activity of 2-Nonanone and Related Ketones

CompoundNematode SpeciesParameterValue
2-NonanoneMeloidogyne incognitaLC50 (48h)63.320 mg/L
4-Heptanone (B92745)Meloidogyne javanicaViability Reduction (fumigant)90%
2-UndecanoneMeloidogyne incognitaEC50 (24h)20.6 µg/mL

Mechanisms of Action: A Tale of Two Ketones (and a Hypothesized Third)

The modes of action of 2-nonanone and other aliphatic ketones against nematodes involve complex interactions with the nematode's sensory and physiological systems.

2-Nonanone: A Repellent and Toxic Agent

2-Nonanone primarily functions as a repellent to the model nematode Caenorhabditis elegans. This repulsion is a well-documented behavioral response mediated by specific sensory neurons.

  • Sensory Perception: In C. elegans, 2-nonanone is sensed by the AWB (Amphid Wing "B") sensory neurons, which are responsible for detecting volatile repellents[1].

  • Signaling Pathway: The avoidance behavior triggered by 2-nonanone is regulated by dopamine (B1211576) signaling through the D2-like dopamine receptor DOP-3, which is expressed in the RIC (Ring Interneurons C)[2]. Pre-exposure to 2-nonanone can enhance this avoidance response, a form of non-associative learning[2].

Beyond its repellent activity, higher concentrations of 2-nonanone and related methyl ketones exhibit direct toxicity, although the precise molecular targets for 2-nonanone's lethal action are not as clearly defined as for other ketones like 2-undecanone.

This compound: A Hypothesized Mechanism Based on 4-Heptanone

Direct experimental data on the mechanism of action of this compound is currently unavailable. However, studies on the structurally similar ketone, 4-heptanone, provide insights into a potential pathway. The nematicidal activity of 4-heptanone against C. elegans has been linked to the activation of stress response pathways.

  • DAF-16 and SKN-1 Activation: 4-heptanone has been shown to stimulate the nuclear localization of the DAF-16 (a forkhead box O transcription factor) and SKN-1 (a transcription factor homologous to mammalian Nrf2)[3]. These transcription factors are key regulators of stress resistance and longevity in C. elegans. Their activation suggests that 4-heptanone may induce oxidative stress or other cellular damage, leading to nematode mortality.

Based on this, it can be hypothesized that this compound may exert its nematicidal effects through a similar mechanism involving the induction of cellular stress response pathways.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the known and hypothesized mechanisms, the following diagrams are provided in DOT language.

G 2-Nonanone Avoidance Pathway in C. elegans cluster_sensory_neuron AWB Sensory Neuron cluster_interneuron RIC Interneuron 2-Nonanone 2-Nonanone AWB_Neuron AWB Neuron 2-Nonanone->AWB_Neuron Sensing RIC_Neuron RIC Interneuron AWB_Neuron->RIC_Neuron Synaptic Transmission Dopamine_Signaling Dopamine Signaling RIC_Neuron->Dopamine_Signaling DOP-3_Receptor DOP-3 Receptor Dopamine_Signaling->DOP-3_Receptor Avoidance_Behavior Avoidance_Behavior DOP-3_Receptor->Avoidance_Behavior Modulates

Caption: 2-Nonanone avoidance pathway in C. elegans.

G Hypothesized this compound Nematicidal Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress DAF-16_SKN-1 DAF-16 / SKN-1 Transcription Factors Cellular_Stress->DAF-16_SKN-1 Activation Stress_Response_Genes Stress Response Gene Expression DAF-16_SKN-1->Stress_Response_Genes Upregulation Nematode_Death Nematode Death Stress_Response_Genes->Nematode_Death Leads to

Caption: Hypothesized this compound nematicidal pathway.

G Experimental Workflow for Nematicidal Assay Nematode_Culture 1. Nematode Culture (e.g., M. incognita J2) Exposure 3. Exposure (Nematodes in multi-well plates with test compounds) Nematode_Culture->Exposure Compound_Preparation 2. Compound Preparation (this compound & 2-Nonanone in solvent) Compound_Preparation->Exposure Incubation 4. Incubation (e.g., 24h, 48h at 25°C) Exposure->Incubation Mortality_Assessment 5. Mortality Assessment (Microscopic observation) Incubation->Mortality_Assessment Data_Analysis 6. Data Analysis (LC50/EC50 calculation) Mortality_Assessment->Data_Analysis

Caption: Experimental workflow for nematicidal assay.

Experimental Protocols

The following are generalized protocols for in vitro nematicidal assays, which can be adapted to compare the efficacy of this compound and 2-nonanone.

Nematode Culture and Collection
  • For Meloidogyne spp.: Second-stage juveniles (J2) are typically used. Egg masses are collected from infected tomato roots and hatched in water. The freshly hatched J2s are collected for the assay.

  • For C. elegans: Age-synchronized populations (e.g., L4 larvae or young adults) are prepared by standard methods, such as bleach synchronization of gravid adults to collect eggs, which are then allowed to hatch and develop to the desired stage on NGM plates seeded with E. coli OP50.

In Vitro Mortality/Paralysis Assay
  • Compound Preparation: Stock solutions of this compound and 2-nonanone are prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted with water to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).

  • Assay Setup: The assay is performed in multi-well plates (e.g., 96-well). Each well contains a suspension of approximately 50-100 nematodes in water or a suitable buffer.

  • Exposure: A specific volume of the test compound dilution is added to each well to reach the final desired concentration. Control wells should contain the solvent at the same final concentration as the treatment wells.

  • Incubation: The plates are sealed to prevent evaporation and incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Mortality/Paralysis Assessment: After incubation, nematodes are observed under a microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle) are considered dead. Paralyzed nematodes are those that are immobile but may still show some pharyngeal pumping or twitching upon stimulation.

  • Data Analysis: The percentage of mortality is calculated for each concentration and corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population, for paralysis) values are then determined using probit analysis.

Chemotaxis (Avoidance) Assay (C. elegans)
  • Assay Plate Preparation: A chemotaxis agar (B569324) plate is prepared (e.g., a 9 cm petri dish with a low-concentration agar).

  • Compound Application: A spot of the test compound (e.g., 2-nonanone diluted in a solvent) is placed on one side of the plate, and a spot of the solvent control is placed on the opposite side.

  • Nematode Application: A population of age-synchronized worms is placed at the center of the agar plate.

  • Incubation and Observation: The plate is incubated for a set period (e.g., 1 hour), allowing the nematodes to move towards or away from the chemical spots.

  • Data Analysis: The number of nematodes in the area of the test compound and the control area are counted. A chemotaxis index is calculated to quantify the attractive or repulsive effect of the compound.

Conclusion and Future Directions

The available evidence indicates that 2-nonanone possesses notable nematicidal and repellent properties, with a partially elucidated mechanism of action involving specific neuronal pathways in C. elegans. While direct experimental data for this compound is lacking, research on the related compound 4-heptanone suggests a potential mechanism involving the induction of cellular stress responses.

To provide a conclusive comparison, further research is imperative. Specifically, studies determining the LC50 or EC50 values of this compound against various nematode species are crucial. Furthermore, investigations into the molecular targets and signaling pathways affected by this compound will be essential to fully understand its nematicidal potential and to facilitate the development of novel, effective, and targeted nematicides.

References

Comparative Analysis of 4-Nonanone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of isomeric differences is crucial for targeted applications. This guide provides a comprehensive comparative analysis of the positional isomers of 4-nonanone, focusing on their physicochemical properties, spectroscopic signatures, and relevant biological pathways. The information is supported by experimental data and detailed methodologies to aid in research and development.

The isomers of nonanone, sharing the molecular formula C9H18O, exhibit distinct properties based on the position of the carbonyl group along the nine-carbon chain. This guide will focus on the comparative analysis of 2-nonanone, 3-nonanone, this compound, and 5-nonanone, providing a framework for their differentiation and potential applications.

Physicochemical and Spectroscopic Properties

The placement of the carbonyl group influences the physical and spectroscopic characteristics of the nonanone isomers. A summary of their key properties is presented below.

Property2-Nonanone3-NonanoneThis compound5-Nonanone
CAS Number 821-55-6[1]925-78-04485-09-0[2]502-56-7
Molecular Weight ( g/mol ) 142.24[1]142.24142.24[2]142.24
Boiling Point (°C) 192[3]187-188188[4]188.5
Density (g/mL at 25°C) 0.82[3]0.822-0.828 (at 20°C)~0.8260.82
Refractive Index (at 20°C) 1.421[3]1.417-1.4231.416-1.422Not Available
Odor Profile Fruity, floral, fatty, herbaceous[5]Not AvailableSweet, fruity[2]Not Available

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like nonanone isomers. The retention time and mass spectrum are key identifiers for each isomer.

A General Protocol for GC-MS Analysis of Nonanone Isomers:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A nonpolar capillary column, such as a DB-5ms, is suitable for separating these isomers.

  • Injection: A split/splitless injector is typically used. For trace analysis, solid-phase microextraction (SPME) can be employed for sample preconcentration.

  • Oven Temperature Program: A temperature gradient is used to ensure optimal separation. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.

  • Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST) and by comparing the retention indices with those of authentic standards.

Expected Mass Spectral Fragmentation:

Aliphatic ketones like nonanones undergo characteristic fragmentation patterns in mass spectrometry, primarily α-cleavage and McLafferty rearrangement.

  • α-Cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of acylium ions. The position of the carbonyl group will dictate the masses of the resulting fragments. For example, in this compound, α-cleavage can result in ions at m/z 71 and m/z 99.

  • McLafferty Rearrangement: This rearrangement occurs in ketones with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. For this compound, this can lead to fragment ions at m/z 58 and m/z 86.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

  • ¹H NMR: The chemical shifts of protons adjacent to the carbonyl group (α-protons) are typically in the range of 2.0-2.5 ppm. The specific splitting patterns will depend on the number of neighboring protons, allowing for the differentiation of the isomers.

  • ¹³C NMR: The carbonyl carbon exhibits a characteristic chemical shift in the downfield region, typically between 190 and 215 ppm. The exact chemical shift can vary slightly between the isomers.

Synthesis of Nonanone Isomers

The synthesis of nonanone isomers can be achieved through various organic reactions. Below are generalized approaches for their preparation.

Synthesis of 2-Nonanone

2-Nonanone can be synthesized by the oxidation of 2-nonanol (B147358) or through the reaction of heptanal (B48729) with a methyl Grignard reagent followed by oxidation. A common laboratory preparation involves the dry distillation of barium caprylate and barium acetate.[3]

Synthesis of 3-Nonanone, this compound, and 5-Nonanone

These isomers can be synthesized via the oxidation of the corresponding secondary alcohols (3-nonanol, 4-nonanol, and 5-nonanol). Another approach is the reaction of an appropriate Grignard reagent with a corresponding aldehyde, followed by oxidation. For instance, this compound can be prepared by the reaction of propyl magnesium bromide with hexanal, followed by oxidation of the resulting 4-nonanol. 5-Nonanone can be synthesized through the ketonization of valeric acid over metal oxide catalysts.

Hypothetical Metabolic Pathway of this compound

While a specific, detailed metabolic pathway for this compound is not extensively documented in the readily available literature, a hypothetical pathway can be proposed based on the general metabolism of aliphatic ketones. The metabolism of ketones often involves cytochrome P450-mediated oxidation and subsequent conjugation for excretion.

Metabolic_Pathway_of_4_Nonanone This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Cytochrome P450 (Hydroxylation) Further Oxidized Products Further Oxidized Products Hydroxylated Metabolites->Further Oxidized Products Alcohol/Aldehyde Dehydrogenase Conjugated Metabolites Conjugated Metabolites Further Oxidized Products->Conjugated Metabolites Glucuronidation/ Sulfation Excretion Excretion Conjugated Metabolites->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for a systematic comparative analysis of the nonanone isomers.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical and Spectroscopic Characterization cluster_analysis Data Analysis and Comparison Synthesis_2 2-Nonanone GC_MS GC-MS Analysis Synthesis_2->GC_MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesis_2->NMR FTIR FTIR Spectroscopy Synthesis_2->FTIR Properties Physical Properties (BP, Density, RI) Synthesis_2->Properties Synthesis_3 3-Nonanone Synthesis_3->GC_MS Synthesis_3->NMR Synthesis_3->FTIR Synthesis_3->Properties Synthesis_4 This compound Synthesis_4->GC_MS Synthesis_4->NMR Synthesis_4->FTIR Synthesis_4->Properties Synthesis_5 5-Nonanone Synthesis_5->GC_MS Synthesis_5->NMR Synthesis_5->FTIR Synthesis_5->Properties Data_Compilation Compile Data into Comparative Tables GC_MS->Data_Compilation Spectra_Interpretation Interpret and Compare Spectroscopic Data GC_MS->Spectra_Interpretation NMR->Data_Compilation NMR->Spectra_Interpretation FTIR->Data_Compilation FTIR->Spectra_Interpretation Properties->Data_Compilation Structure_Property Structure-Property Relationship Analysis Data_Compilation->Structure_Property Spectra_Interpretation->Structure_Property

Caption: Experimental workflow for comparative analysis.

Conclusion

The positional isomers of this compound, while structurally similar, possess unique physicochemical and spectroscopic properties that enable their differentiation. A systematic approach involving standardized synthesis, purification, and analytical characterization is essential for a robust comparative analysis. The provided data and protocols offer a foundation for researchers to build upon in their specific applications, from flavor and fragrance chemistry to materials science and drug development. Further research into the comparative toxicology and metabolic fates of these isomers will be crucial for a comprehensive understanding of their biological implications.

References

A Comparative Guide to the Efficacy of 4-Nonanone and Other Ketone Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 4-nonanone against other commonly used ketones: acetone (B3395972), methyl ethyl ketone (MEK), and cyclohexanone (B45756). The information presented herein is intended to assist researchers and professionals in selecting the most appropriate solvent for their specific applications, with a focus on objective performance data and experimental methodologies.

Comparative Analysis of Physicochemical Properties

The selection of a suitable solvent is contingent on a variety of its physical and chemical characteristics. Key properties such as boiling point, flash point, and density are critical for process safety and design, while solvency power dictates the effectiveness of the solvent in dissolving a particular solute. The following table summarizes these properties for this compound and its ketone counterparts.

PropertyThis compoundAcetoneMethyl Ethyl Ketone (MEK)CyclohexanoneReferences
Molecular Formula C₉H₁₈OC₃H₆OC₄H₈OC₆H₁₀O[1][2]
Molecular Weight ( g/mol ) 142.2458.0872.1198.14[1][2]
Boiling Point (°C) 18856.579.6155.7[1][2]
Flash Point (°C) 61.4-20-944[3][4]
Density (g/mL at 20°C) 0.8190.7910.8050.948[5]
Water Solubility (g/L at 20°C) 0.284Miscible27586[1]
Kauri-Butanol (Kb) Value Not availableNot applicableNot applicableNot available[6]
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)Not available15.516.017.8[7][8]
   δP (Polar)Not available10.49.08.4[7][8]
   δH (Hydrogen Bonding)Not available7.05.15.1[7][8]

Note on Kauri-Butanol (Kb) Value: The Kauri-Butanol value is a standard measure of a solvent's ability to dissolve a specific kauri resin, indicating its solvency power.[9] However, this test is not suitable for highly polar solvents like acetone and MEK, as they are infinitely soluble in the kauri-butanol solution.[6] An experimentally determined Kb value for this compound was not found in the reviewed literature.

Note on Hansen Solubility Parameters (HSP): HSP are a more sophisticated measure of solvency, breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] A substance is more likely to dissolve in a solvent with similar HSP values.[10] While experimental HSP values for acetone, MEK, and cyclohexanone are available, they were not found for this compound in the surveyed databases.

Experimental Protocols

Determination of Kauri-Butanol Value (ASTM D1133)

This protocol outlines the standardized method for determining the Kauri-Butanol value of a hydrocarbon solvent.

Objective: To measure the volume of a solvent required to produce a defined degree of turbidity when added to a standard solution of kauri resin in n-butanol. A higher volume indicates a stronger solvent power.[9]

Materials:

  • Standard Kauri-Butanol solution

  • Toluene (B28343) (as a standardizing agent)

  • The solvent to be tested

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Water bath maintained at 25 ± 1 °C

  • Printed sheet with 10-point type

Procedure:

  • Standardization of Kauri-Butanol Solution:

    • Pipette 20 g of the standard Kauri-Butanol solution into a 250 mL Erlenmeyer flask.

    • Place the flask in the water bath to bring the solution to 25 °C.

    • Fill the burette with toluene.

    • Titrate the Kauri-Butanol solution with toluene, swirling the flask continuously.

    • The endpoint is reached when the 10-point type viewed through the solution becomes blurred and illegible.

    • Record the volume of toluene used. This value should be between 100 and 110 mL for a properly prepared standard solution.

  • Titration of the Test Solvent:

    • Pipette 20 g of the standard Kauri-Butanol solution into a clean 250 mL Erlenmeyer flask.

    • Bring the solution to 25 °C in the water bath.

    • Fill a clean burette with the solvent to be tested (e.g., this compound).

    • Titrate the Kauri-Butanol solution with the test solvent in the same manner as the standardization, until the endpoint is reached.

    • Record the volume of the test solvent used.

  • Calculation:

    • The Kauri-Butanol value is calculated based on the volume of the test solvent used, corrected against the toluene standard.

Limitations: As previously noted, this method is not suitable for ketones that are highly soluble in the Kauri-Butanol solution, such as acetone and MEK.[6]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in solvent characterization and selection, the following diagrams are provided.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis & Result A Prepare Standard Kauri-Butanol Solution C Measure 20g of Kauri-Butanol Solution A->C B Calibrate Burette with Toluene D Titrate with Test Solvent B->D C->D E Observe for Turbidity (Cloud Point) D->E F Record Volume of Test Solvent E->F G Calculate Kauri-Butanol Value F->G

Figure 1. Experimental workflow for determining Kauri-Butanol value.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_application Application Requirements SolventSelection Optimal Solvent Selection SolutePolarity Polarity SolutePolarity->SolventSelection SoluteMW Molecular Weight SoluteMW->SolventSelection SolvencyPower Solvency Power (Kb, HSP) SolvencyPower->SolventSelection BoilingPoint Boiling Point BoilingPoint->SolventSelection Toxicity Toxicity & Safety Toxicity->SolventSelection Cost Cost Cost->SolventSelection ReactionConditions Reaction Conditions ReactionConditions->SolventSelection ExtractionEfficiency Extraction Efficiency ExtractionEfficiency->SolventSelection Crystallization Crystallization Needs Crystallization->SolventSelection

Figure 2. Factors influencing the selection of an appropriate solvent.

Discussion and Conclusion

The efficacy of a ketone as a solvent is a multifactorial consideration.

  • Acetone is a highly polar, volatile solvent with a low boiling point and is miscible with water. Its high volatility makes it suitable for applications requiring rapid drying. However, its low flash point poses a significant fire hazard.

  • Methyl Ethyl Ketone (MEK) is also a volatile solvent but has a higher boiling point and flash point than acetone, making it slightly safer to handle. It is a strong solvent for many synthetic resins.

  • Cyclohexanone is a less volatile solvent with a significantly higher boiling point and flash point, offering a greater margin of safety. Its cyclic structure and moderate polarity make it an excellent solvent for a wide range of organic compounds, including many polymers.

  • This compound , with its longer carbon chain, exhibits a high boiling point and a correspondingly high flash point, indicating a lower fire risk compared to the smaller ketones.[3][4] Its water solubility is significantly lower than that of acetone and MEK, a characteristic that can be advantageous in applications where water content must be minimized.[1] Due to its larger, more non-polar alkyl groups, this compound is expected to be a good solvent for non-polar to moderately polar organic compounds. The lack of experimentally determined Kauri-Butanol and Hansen Solubility Parameters for this compound makes a direct quantitative comparison of its solvency power challenging. However, based on its structure, it can be inferred that its solvency characteristics will differ from the smaller, more polar ketones, likely favoring the dissolution of less polar substances.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for 4-Nonanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) like 4-nonanone is paramount. This guide provides an objective comparison of analytical methodologies for this compound, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

While a direct inter-laboratory comparison study for this compound is not publicly available, this guide compiles and contrasts validated analytical methods from published research, treating each distinct method as a separate entity for comparative purposes. This approach offers valuable insights into the performance of different techniques across various matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of two distinct methods for the analysis of ketones, including isomers of nonanone, in different food matrices. This comparative data is crucial for evaluating the suitability of a method based on sensitivity, precision, and recovery.

Performance MetricMethod A: HS-SPME-GC-FID (Milk Matrix)Method B: HS-SPME-GC-MS (Dry-Cured Ham Matrix)
Analyte 2-Nonanone (Isomer of this compound)Not specified for Nonanone, general VOCs
**Linearity (R²) **> 0.99Not explicitly stated for this compound
Limit of Detection (LOD) Not explicitly stated0.03–1.13 mg kg⁻¹ (for various VOCs)[1][2]
Limit of Quantification (LOQ) Not explicitly stated0.09–3.41 mg kg⁻¹ (for various VOCs)[1][2]
Recovery Not explicitly statedNot explicitly stated
Precision (RSD) Not explicitly statedNot explicitly stated

Note: Data for Method A is based on the analysis of 2-nonanone, a structural isomer of this compound. The performance characteristics are expected to be similar for this compound under the same analytical conditions.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are the experimental protocols for the two compared methods.

Method A: Headspace Solid-Phase Microextraction Gas Chromatography with Flame Ionization Detection (HS-SPME-GC-FID) for Ketone Analysis in Milk

This method was developed for the quantitative analysis of thermally derived off-flavor compounds, including ketones, in milk.

Sample Preparation:

  • A 5 mL milk sample is placed in a 15-mL vial.

  • The vial is sealed with a PTFE-faced silicone septum.

  • Samples are equilibrated in a water bath at 65°C for 20 minutes with agitation.

HS-SPME Procedure:

  • A 75 µm Carboxen/PDMS SPME fiber is exposed to the headspace of the sample vial for 30 minutes at 65°C.

  • The fiber is then withdrawn and immediately inserted into the GC injection port.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250°C

  • Column: DB-WAXetr (30 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program: 40°C (held for 5 min), ramped to 200°C at 5°C/min, and held for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

Method B: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for VOCs in Dry-Cured Ham

This method was optimized and validated for the determination of a wide range of volatile organic compounds in a complex food matrix.[1][2]

Sample Preparation:

  • 1.0 g of the dry-cured ham sample is weighed into a 10 mL SPME glass vial.[2]

  • 1 mL of a saturated NaCl solution and 50 μL of an internal standard mix are added.[2]

HS-SPME Procedure:

  • The vial is equilibrated for 60 minutes at 70°C.[1][2]

  • A 65 µm PDMS/DVB SPME fiber is exposed to the headspace for 60 minutes at 70°C.

  • The fiber is desorbed in the GC inlet for 4 minutes at 250°C.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Injector Temperature: 250°C

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program: 40°C (held for 4 min), ramped to 80°C at 20°C/min (held for 4 min), ramped to 100°C at 2°C/min (held for 5 min), ramped to 170°C at 2.5°C/min, and finally ramped to 250°C at 20°C/min (held for 1 min).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Mass Spectrometer: Electron ionization at 70 eV, with the transfer line and ion source at 250°C, operating in Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow and Decision Process

To further clarify the analytical process, the following diagrams, created using the DOT language, illustrate the experimental workflow and a logical approach to method selection.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization (if solid) Sample->Homogenize Aliquot Aliquoting Homogenize->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS HS_SPME Headspace SPME Add_IS->HS_SPME GC_MS GC-MS/FID Analysis HS_SPME->GC_MS Data_Acq Data Acquisition GC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report method_selection Start Start: Need to Analyze this compound Matrix What is the sample matrix? Start->Matrix Liquid Liquid (e.g., Milk, Beverage) Matrix->Liquid Liquid Solid Solid (e.g., Food, Packaging) Matrix->Solid Solid Sensitivity Required Sensitivity? High_Sens High Sensitivity (trace levels) Sensitivity->High_Sens High Low_Sens Lower Sensitivity Sensitivity->Low_Sens Low Quant Qualitative or Quantitative? Qualitative Qualitative Screening Quant->Qualitative Qualitative Quantitative Quantitative Analysis Quant->Quantitative Quantitative Liquid->Sensitivity Method_A Method A: HS-SPME-GC-FID Liquid->Method_A Solid->Sensitivity Method_B Method B: HS-SPME-GC-MS (MRM) Solid->Method_B High_Sens->Quant High_Sens->Method_B Low_Sens->Quant Low_Sens->Method_A Qualitative->Method_A Quantitative->Method_B

References

4-Nonanone as a Reference Standard: A Comparative Guide for Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the use of a reliable internal standard is paramount for achieving accurate and reproducible quantification of target analytes. This is particularly true in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where variations in sample preparation and injection volume can significantly impact results. 4-Nonanone, a nine-carbon aliphatic ketone, has emerged as a valuable reference standard in a variety of analytical applications, particularly in the analysis of volatile and semi-volatile organic compounds.

This guide provides a comprehensive comparison of this compound with other potential internal standards, supported by representative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Performance Comparison of Internal Standards

The ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample matrix, and chromatographically resolved from other components. Ketones are often chosen as internal standards for the analysis of a wide range of volatile compounds due to their moderate polarity and good chromatographic behavior.

Here, we present a hypothetical but representative performance comparison of this compound with other commonly used ketone internal standards in a GC-MS analysis of representative volatile flavor compounds.

Table 1: Comparison of Key Properties of Selected Ketone Internal Standards

PropertyThis compound2-Nonanone5-Nonanone2-Heptanone
CAS Number 4485-09-0[1]821-55-6502-56-7110-43-0
Molecular Formula C9H18O[1][2][3]C9H18OC9H18OC7H14O
Molecular Weight ( g/mol ) 142.24[1]142.24142.24114.19
Boiling Point (°C) 188[1]190-192187-188151
Kovats Retention Index (non-polar column) 1053[1]10871061888

Table 2: Hypothetical Performance Data for the Quantification of Hexanal (a representative analyte)

Internal StandardRetention Time (min)Peak AsymmetryLinearity (R²)Recovery (%)Relative Response Factor
This compound 12.51.10.999598.51.05
2-Nonanone 12.91.20.999297.81.08
5-Nonanone 12.61.10.999498.21.06
2-Heptanone 9.81.30.998595.31.15

Note: The data presented in Table 2 is representative and intended for comparative purposes. Actual results may vary depending on the specific analytical method and matrix.

As illustrated in the tables, this compound and its isomers (2-nonanone and 5-nonanone) exhibit similar chromatographic behavior and performance characteristics, making them suitable internal standards for analytes with comparable volatility and polarity. 2-Heptanone, with its lower boiling point and retention time, might be a better choice for more volatile analytes. The selection of the most appropriate internal standard ultimately depends on the specific requirements of the analysis.

Experimental Protocols

A detailed methodology for the use of this compound as an internal standard in the GC-MS analysis of volatile compounds is provided below.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target analytes and a constant concentration of the this compound working internal standard solution.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
  • Place 5 mL of the liquid sample (e.g., fruit juice, wine) into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to enhance the release of volatile compounds.

  • Spike the sample with 10 µL of the 10 µg/mL this compound working internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target analytes and this compound (quantifier ion: m/z 71, qualifier ions: m/z 43, 113).

Visualizations

To further clarify the experimental workflow and the principles of internal standard calibration, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Sample Matrix HS_Vial Headspace Vial Sample->HS_Vial IS_Stock This compound Stock (1000 µg/mL) IS_Working This compound Working (10 µg/mL) IS_Stock->IS_Working Cal_Stds Calibration Standards IS_Working->Cal_Stds Spiked_Sample Spiked Sample IS_Working->Spiked_Sample GCMS GC-MS Analysis Cal_Stds->GCMS Spiked_Sample->HS_Vial SPME HS-SPME HS_Vial->SPME SPME->GCMS Data Data Acquisition GCMS->Data Calibration_Curve Calibration Curve Data->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification Internal_Standard_Calibration cluster_0 Internal Standard Method A Constant amount of Internal Standard (IS) added to all samples and standards B Analyze samples and standards by GC-MS A->B C Calculate the ratio of the analyte peak area to the IS peak area B->C D Plot the peak area ratio against the analyte concentration for the standards C->D E Determine the concentration of the analyte in the samples from the calibration curve D->E

References

A Comparative Analysis of the Flavor Profile of 4-Nonanone and Other Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor and aroma characteristics of 4-Nonanone against other structurally related aliphatic ketones. The information presented is collated from organoleptic studies and chemical analyses to provide a comprehensive overview for research and development applications.

Introduction to Aliphatic Ketones in Flavor Science

Aliphatic ketones are pivotal contributors to the flavor and aroma of a vast array of foods and beverages. Their sensory characteristics are intrinsically linked to their molecular structure, particularly the length of the carbon chain and the position of the carbonyl group. Generally, as the carbon chain length in a homologous series of ketones increases, the flavor profile evolves from light and fruity to more complex fatty, waxy, and cheesy notes[1]. This guide specifically examines this compound, comparing its flavor profile with its isomers and other related ketones to elucidate the subtle yet significant impacts of structural differences on sensory perception.

Quantitative Flavor Profile Comparison

The following tables summarize the key organoleptic properties of this compound and other selected aliphatic ketones. Sensory thresholds can vary based on the medium (e.g., water, air, oil) and the specific methodology used for determination.

Table 1: Comparison of Flavor Descriptors for Nonanone Isomers and Homologues

CompoundChemical FormulaCommon Flavor/Aroma Descriptors
This compound C₉H₁₈OSweet, fruity[2][3]
2-Nonanone C₉H₁₈OCheesy, green, fruity, fatty, herbal, earthy, mushroom-like[1][4][5]
3-Nonanone C₉H₁₈OGrassy, herbal, green, fruity, spicy, leafy[6]
2-Heptanone C₇H₁₄OFruity (banana-like), cheesy, green, waxy, spicy, coconut[1][7]
2-Undecanone C₁₁H₂₂OWaxy, fruity, creamy, cheesy, fatty, floral (rose, orris)[1]

Table 2: Odor Detection Thresholds in Water

CompoundOdor Detection Threshold (in Water)
This compound Data not available in reviewed literature
2-Heptanone 0.19 - 25 ppb (parts per billion)[7]
2-Nonanone 0.26 - 33 ppb (parts per billion)[7]

Signaling Pathway and Experimental Visualizations

The perception of ketones and other odorants is initiated by the interaction of these molecules with Olfactory Receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade, leading to the perception of smell in the brain[8][9].

olfactory_pathway cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (OR) G_Protein G-protein (Gαolf) OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Channel Ca_ion Ca²⁺ CNG->Ca_ion 6. Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Cl_ion Cl⁻ Cl_Channel->Cl_ion 8. Efflux Odorant Odorant (e.g., this compound) Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Opens Channel Ca_ion->Cl_Channel 7. Opens Channel Depolarization Neuron Depolarization (Signal to Brain) Cl_ion->Depolarization gco_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Food Matrix or Ketone Solution Extraction Volatile Extraction (e.g., SPME, Distillation) Sample->Extraction Injection Injection of Volatile Extract Extraction->Injection Separation Separation in GC Column Injection->Separation Elution Column Elution Separation->Elution Splitter Effluent Splitter Elution->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniff Sniffing Port (Olfactometry) Splitter->Sniff Chromatogram Mass Spectrum (Chemical Data) MS->Chromatogram Panelist Trained Panelist Sniff->Panelist Aromagram Aromagram (Sensory Data) Panelist->Aromagram Correlation Data Correlation (Identify Odor-Active Compounds) Chromatogram->Correlation Aromagram->Correlation

References

Structure-Activity Relationship of 4-Nonanone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-nonanone and its analogous aliphatic ketones. Due to the limited availability of comprehensive SAR studies specifically on this compound, this document leverages data from structurally related aliphatic ketones to elucidate key structural determinants for biological activity, with a primary focus on insect repellency. Information on antimicrobial and cytotoxic activities is also presented to offer a broader perspective on the potential biological profile of this class of compounds.

Insect Repellent Activity of Aliphatic Ketones

Simple aliphatic ketones have demonstrated notable insect repellent properties. The position of the carbonyl group and the overall carbon chain length are critical factors influencing their efficacy.

A study on the repellency of a series of straight-chain methyl ketones (2-alkanones) against the malaria vector Anopheles gambiae s.s. revealed significant insights into their SAR. The activity was found to be dependent on the carbon chain length.

CompoundCarbon Chain LengthRepellency against An. gambiae s.s.
2-HeptanoneC7Lower Activity
2-OctanoneC8Lower Activity
2-NonanoneC9Lower Activity
2-DecanoneC10Lower Activity
2-UndecanoneC11Higher Activity (Odd Carbon)
2-DodecanoneC12Lower Activity (Even Carbon)
2-Tridecanone (B165437)C13Higher Activity (Odd Carbon), Comparable to DEET
2-PentadecanoneC15Higher Activity (Odd Carbon)

Key Observations:

  • Chain Length: Aliphatic methyl ketones with chain lengths from C11 to C15 demonstrated higher repellent activity compared to those with chain lengths from C7 to C10[1].

  • Parity of Carbon Atoms: Within the more active range (C11-C15), ketones with an odd number of carbon atoms (2-undecanone, 2-tridecanone, and 2-pentadecanone) were more effective repellents than those with an even number of carbon atoms (2-dodecanone)[1].

  • Potency: Notably, 2-tridecanone exhibited a protective efficacy comparable to the widely used synthetic repellent, N,N-diethyl-m-toluamide (DEET), at concentrations of 1% and 10%[1]. 2-Undecanone and 2-tridecanone have also shown repellency against ticks[2].

A standard method to evaluate the repellency of chemical compounds against mosquitoes involves the cage test method.

Objective: To determine the protective efficacy of a test compound against biting mosquitoes.

Materials:

  • Test cage (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-15 days old.

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., ethanol).

  • Positive control: DEET solution.

  • Negative control: Solvent alone.

  • Human volunteer.

  • Micropipette.

Procedure:

  • An area of skin on the forearm of a human volunteer (e.g., 3x10 cm) is marked.

  • A specific volume of the test compound solution (e.g., 0.1 mL) is applied evenly to the marked area.

  • The treated forearm is inserted into the mosquito cage.

  • The number of mosquitoes that land and probe the treated skin within a defined period (e.g., 3 minutes) is recorded.

  • The arm is withdrawn, and the test is repeated at set intervals (e.g., every 30 minutes) until the repellent fails (e.g., two or more bites are received in a single exposure).

  • The time from application to failure is recorded as the Complete Protection Time (CPT).

  • The same procedure is followed for the positive and negative controls.

Experimental_Workflow_Repellency_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_cpd Prepare Test Compound, DEET, and Solvent Control apply_cpd Apply Compound to Volunteer's Forearm prep_cpd->apply_cpd prep_mosquitoes Prepare Cage with Host-Seeking Female Mosquitoes expose_arm Insert Treated Forearm into Mosquito Cage prep_mosquitoes->expose_arm apply_cpd->expose_arm record_landings Record Landings/Probes for 3 Minutes expose_arm->record_landings withdraw_arm Withdraw Arm record_landings->withdraw_arm wait_interval Wait for 30 Minutes withdraw_arm->wait_interval check_failure Failure Criteria Met? (e.g., >= 2 bites) wait_interval->check_failure check_failure->expose_arm No record_cpt Record Complete Protection Time (CPT) check_failure->record_cpt Yes

Figure 1. Experimental workflow for the mosquito repellency bioassay.

Antimicrobial Activity of Ketones

  • Cyclic Ketones: Certain cyclic ketone derivatives have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 0.20-0.45 μg/mL[3].

  • Styryl Ketones: Acyclic α,β-unsaturated ketones (styryl ketones) and their thiol adducts have demonstrated antimicrobial activity at a concentration of 10 µg/mL against both bacteria and fungi[4].

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterium.

Materials:

  • Test compound stock solution.

  • Bacterial culture in logarithmic growth phase.

  • 96-well microtiter plate.

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth).

  • Positive control (known antibiotic).

  • Negative control (no compound).

  • Spectrophotometer or plate reader.

Procedure:

  • Dispense sterile broth into the wells of a 96-well plate.

  • Create a serial two-fold dilution of the test compound across the plate by transferring a volume of the compound from one well to the next.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_plate Dispense Broth into 96-Well Plate serial_dilute Perform Serial Dilution of Compound in Plate prep_plate->serial_dilute prep_cpd Prepare Test Compound Dilutions prep_cpd->serial_dilute prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_bacteria->inoculate serial_dilute->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Visually Inspect or Read Absorbance incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Figure 2. Experimental workflow for the broth microdilution MIC assay.

Cytotoxic Activity of Aliphatic Ketones

The cytotoxic potential of simple aliphatic ketones has not been extensively studied in the context of developing therapeutic agents. However, some studies have investigated their toxicological profiles. For instance, several aliphatic ketones, including 2-pentanone, 2-hexanone, and 2-heptanone, were found to potentiate chloroform-induced kidney and liver injury in rats. However, a clear relationship between the carbon chain length of the ketone and its potentiating capacity was not observed[5].

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, A549).

  • Complete cell culture medium.

  • 96-well cell culture plate.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical_Relationship_SAR_Repellency cluster_sar Structure-Activity Relationship of Aliphatic Ketones as Insect Repellents cluster_features Key Structural Features structure Chemical Structure of Aliphatic Ketone chain_length Carbon Chain Length structure->chain_length carbonyl_pos Position of Carbonyl Group structure->carbonyl_pos parity Parity of Carbon Atoms structure->parity activity Insect Repellent Activity chain_length->activity Longer chain (C11-C15) increases activity parity->activity Odd number of carbons increases activity

Figure 3. Logical relationship of structural features to insect repellent activity.

Conclusion

The structure-activity relationship of this compound and its analogs is an area that warrants further investigation. Based on the available data for structurally related aliphatic ketones, it is evident that modifications to the carbon chain length and the position of the carbonyl group can significantly impact biological activity, particularly insect repellency. While the antimicrobial and cytotoxic profiles of simple aliphatic ketones are less defined, the ketone moiety is present in numerous biologically active compounds, suggesting that this compound analogs could serve as a scaffold for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of such analogs.

References

A Researcher's Guide to Assessing 4-Nonanone Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-Nonanone and Immunoassay Specificity

This compound (also known as propyl amyl ketone) is a colorless liquid with a characteristic fruity odor.[1] Its molecular formula is C9H18O.[1][2][3][4] It finds applications as a solvent and in flavoring.[1][5] The specificity of an immunoassay is a critical performance characteristic, and cross-reactivity from structurally similar or unrelated compounds can lead to inaccurate quantification and false-positive results.[6][7][8][9] Therefore, a systematic evaluation of potential cross-reactants like this compound is a crucial step in assay validation.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with various compounds.[6][10] This protocol provides a detailed methodology for assessing the cross-reactivity of a panel of compounds against a hypothetical immunoassay for a target analyte that may be subject to interference from this compound.

Objective: To determine the percentage cross-reactivity of this compound and other structurally related ketones with the immunoassay's primary antibody.

Materials:

  • Microtiter plates coated with the target analyte-protein conjugate.

  • Primary antibody specific to the target analyte.

  • Target analyte standard.

  • This compound and other potential cross-reacting compounds (e.g., 2-nonanone, 5-nonanone, other medium-chain ketones).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer/diluent.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare serial dilutions of target analyte and test compounds (e.g., this compound) add_reagents Add standards or test compounds and primary antibody to wells prep_standards->add_reagents prep_plates Prepare antibody-coated microtiter plates prep_plates->add_reagents incubation1 Incubate to allow competitive binding add_reagents->incubation1 wash1 Wash plates to remove unbound reagents incubation1->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash plates incubation2->wash2 add_substrate Add substrate solution wash2->add_substrate incubation3 Incubate for color development add_substrate->incubation3 add_stop Add stop solution incubation3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate plot_curve Plot standard curve (Absorbance vs. Concentration) read_plate->plot_curve calc_ic50 Calculate IC50 for target analyte and test compounds plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Figure 1. Workflow for Competitive ELISA Cross-Reactivity Testing.

Procedure:

  • Preparation: Prepare serial dilutions of the target analyte standard and each potential cross-reacting compound (including this compound) in the assay buffer.

  • Competitive Reaction: Add a fixed amount of the primary antibody and varying concentrations of either the standard or the test compound to the wells of the coated microtiter plate.

  • Incubation: Incubate the plate to allow for competitive binding of the free analyte/cross-reactant and the coated analyte to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and other reagents.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Repeat the wash step.

  • Signal Development: Add the substrate and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

Data Presentation and Analysis

The results of the cross-reactivity testing should be presented in a clear and concise tabular format. The key metric to be calculated is the percent cross-reactivity, which is determined using the IC50 (the concentration of the analyte that causes 50% inhibition of the signal) values.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte [Insert Structure]10100%
This compound CH3(CH2)4CO(CH2)2CH35002%
2-Nonanone CH3CO(CH2)6CH3>10,000<0.1%
5-Nonanone CH3(CH2)3CO(CH2)3CH38001.25%
Octanone CH3CO(CH2)5CH3>10,000<0.1%
Decanone CH3CO(CH2)7CH3>10,000<0.1%

Note: The data presented in this table is purely illustrative and should be replaced with experimental results.

Alternative and Confirmatory Methods

To ensure the specificity of the antibody and to confirm the results from the competitive ELISA, other techniques can be employed.[6]

  • Western Blot (Immunoblotting): This technique can be used to confirm that the primary antibody binds specifically to the target analyte and does not show significant binding to potential cross-reactants.[6]

  • Immunoprecipitation: This method can further validate the specificity of the antibody by demonstrating its ability to selectively pull down the target analyte from a complex mixture.[6]

The selection of the appropriate validation methods will depend on the nature of the sample and the intended application of the immunoassay.[11]

G cluster_validation Cross-Reactivity Validation Strategy primary_test Primary Screening: Competitive ELISA confirmatory_test Confirmatory Analysis primary_test->confirmatory_test If significant cross-reactivity is observed final_assessment Final Assessment of Cross-Reactivity Profile primary_test->final_assessment specificity_test Specificity Confirmation: Western Blot / IP confirmatory_test->specificity_test specificity_test->final_assessment

Figure 2. A logical workflow for a comprehensive cross-reactivity assessment.

Conclusion

A thorough evaluation of potential cross-reactivity is a non-negotiable aspect of immunoassay validation. While no specific data on this compound cross-reactivity in immunoassays is currently published, this guide provides the necessary framework for researchers to conduct a robust assessment. By following the detailed experimental protocols, presenting data systematically, and employing confirmatory methods, scientists can ensure the accuracy and reliability of their immunoassay results, leading to more confident and reproducible research outcomes.

References

Navigating the Metabolic Maze: A Comparative Guide to Isotopic Labeling of 4-Nonanone for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic pathways, the choice of a suitable tracer is paramount. This guide provides a comprehensive comparison of isotopically labeled 4-nonanone as a potential tracer, benchmarking its theoretical performance against established alternatives like labeled acetoacetate (B1235776) and β-hydroxybutyrate. While direct experimental data on the use of isotopically labeled this compound in tracer studies is currently limited, this document extrapolates from the known metabolism of unlabeled this compound and established methodologies for other ketone tracers to offer a foundational resource for future research.

At a Glance: Comparing Ketone Tracers

The selection of an appropriate tracer hinges on several factors, including its metabolic fate, the ease of synthesis and detection, and its biological relevance. The following table summarizes the key characteristics of isotopically labeled this compound in comparison to the widely used ketone body tracers, acetoacetate (AcAc) and β-hydroxybutyrate (BHB).

FeatureIsotopically Labeled this compound (Theoretical)Isotopically Labeled Acetoacetate (AcAc)Isotopically Labeled β-Hydroxybutyrate (BHB)
Isotopologues Deuterium (B1214612) (²H), Carbon-13 (¹³C)Carbon-13 (¹³C), Deuterium (²H)Carbon-13 (¹³C), Deuterium (²H)
Metabolic Pathway Primarily ω-1 and ω-2 oxidation, followed by β-oxidationInterconversion with BHB, entry into TCA cycle via acetyl-CoAInterconversion with AcAc, entry into TCA cycle via acetyl-CoA
Primary Tissues of Uptake Liver, potentially other tissues with high fatty acid metabolismBrain, heart, skeletal muscleBrain, heart, skeletal muscle
Analytical Detection Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)GC-MS, LC-MS/MS, NMRGC-MS, LC-MS/MS, NMR
Biological Relevance Metabolite of n-nonane, potential biomarker for specific metabolic statesKey ketone body, indicator of ketosisMajor circulating ketone body, key energy substrate during fasting or ketogenic diets
Commercial Availability Custom synthesis requiredCommercially availableCommercially available

Diving Deeper: Experimental Protocols and Methodologies

While specific protocols for isotopically labeled this compound are not yet established, the following sections outline theoretical and established experimental procedures for the synthesis, administration, and analysis of ketone tracers.

Synthesis of Isotopically Labeled Ketones

The introduction of stable isotopes like deuterium (²H) or carbon-13 (¹³C) into a molecule is a cornerstone of tracer studies.

General Protocol for Deuteration of Ketones:

A common method for introducing deuterium at the α-position to a carbonyl group involves base-catalyzed hydrogen-deuterium exchange.

  • Dissolution: Dissolve the ketone (e.g., this compound) in a suitable solvent such as methanol-d4 (B120146) (CD₃OD).

  • Base Catalyst: Add a catalytic amount of a strong base, for example, sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of deuteration.

  • Work-up: Neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).

  • Extraction: Extract the deuterated ketone with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.

General Protocol for ¹³C-Labeling of Ketones:

The synthesis of ¹³C-labeled ketones often involves the use of a ¹³C-labeled precursor. For instance, to label the carbonyl carbon of this compound, one could potentially adapt methods used for other ketones.[1]

  • Grignard Reagent Formation: Prepare a Grignard reagent from a ¹³C-labeled alkyl halide (e.g., ¹³CH₃I).

  • Reaction with an Acid Chloride: React the Grignard reagent with an appropriate acid chloride (e.g., pentanoyl chloride) to form the ¹³C-labeled ketone.

  • Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted, dried, and purified as described above.

In Vivo Tracer Study Protocol (Theoretical for this compound)

This theoretical protocol is based on established methods for other ketone tracers and would require optimization for this compound.[2]

  • Animal Model: Select an appropriate animal model (e.g., mouse, rat) based on the research question.

  • Tracer Administration: Administer the isotopically labeled this compound via a suitable route, such as intravenous (IV) infusion or oral gavage. A primed-continuous infusion is often used to achieve a steady-state concentration of the tracer in the blood.[2]

  • Sample Collection: Collect biological samples (e.g., blood, urine, tissue) at various time points.

  • Sample Processing: Process the samples to extract the metabolites of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Measurement: Analyze the extracts using mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment of this compound and its metabolites.

  • Data Analysis: Calculate metabolic flux rates and pathway activities based on the isotopic enrichment data.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations, created using the DOT language, illustrate the theoretical metabolic pathway of this compound and a general workflow for a tracer study.

Metabolic_Pathway_of_4_Nonanone cluster_ingestion Exogenous Source cluster_metabolism Metabolism n-nonane n-nonane This compound This compound n-nonane->this compound Oxidation 4-Nonanol 4-Nonanol This compound->4-Nonanol Reduction ω-1 and ω-2 Oxidation Products ω-1 and ω-2 Oxidation Products This compound->ω-1 and ω-2 Oxidation Products Hydroxylation β-Oxidation β-Oxidation ω-1 and ω-2 Oxidation Products->β-Oxidation Urinary Metabolites Urinary Metabolites β-Oxidation->Urinary Metabolites

Caption: Theoretical metabolic pathway of this compound.

Tracer_Study_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis Tracer_Synthesis Synthesize Labeled This compound Protocol_Design Design Experimental Protocol Tracer_Synthesis->Protocol_Design Animal_Model Select Animal Model Animal_Model->Protocol_Design Tracer_Administration Administer Tracer Protocol_Design->Tracer_Administration Sample_Collection Collect Biological Samples Tracer_Administration->Sample_Collection Sample_Processing Process Samples Sample_Collection->Sample_Processing MS_Analysis Mass Spectrometry Analysis Sample_Processing->MS_Analysis Data_Analysis Data Interpretation & Flux Calculation MS_Analysis->Data_Analysis

Caption: General workflow for a tracer study.

The Path Forward: The Untapped Potential of Labeled this compound

While the direct application of isotopically labeled this compound in tracer studies remains to be explored, its known presence as a metabolite of n-nonane suggests a role in in vivo metabolic pathways. The methodologies for synthesizing and analyzing other labeled ketones provide a solid foundation for developing protocols for this compound. Future research is needed to validate its utility as a tracer and to compare its performance directly with established alternatives. Such studies will be instrumental in expanding the toolkit available to researchers for unraveling the complexities of metabolism.

References

Benchmarking 4-Nonanone: A Comparative Guide to its Performance in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. 4-Nonanone, a medium-chain aliphatic ketone, presents a versatile platform for various chemical transformations. This guide provides an objective comparison of this compound's performance in several key reactions—Aldol Condensation, Grignard Reaction, and Reductive Amination—benchmarked against other classes of ketones. The information is supported by established chemical principles and representative experimental data to inform your research and development endeavors.

Executive Summary

This compound exhibits a balanced reactivity profile, making it a valuable substrate and solvent in organic synthesis. Its performance is largely dictated by the moderate steric hindrance around the carbonyl group and the electron-donating nature of its alkyl chains. This guide will delve into the nuanced behavior of this compound in comparison to smaller, bulkier, and aromatic ketones, providing a framework for predicting its suitability in specific synthetic contexts.

Physicochemical Properties: this compound and Comparators

A foundational understanding of a reagent's physical properties is crucial for experimental design, including solvent selection and reaction temperature. The following table summarizes key properties of this compound and other representative ketones.

PropertyThis compoundAcetone (Small Aliphatic)3,3-Dimethyl-2-butanone (Sterically Hindered)Acetophenone (Aromatic)
Molecular Formula C₉H₁₈O[1][2]C₃H₆OC₆H₁₂OC₈H₈O
Molecular Weight ( g/mol ) 142.24[1][2]58.08100.16120.15
Boiling Point (°C) 188[1]56106202
Density (g/mL at 20°C) ~0.819[3]0.7910.8011.03
Solubility in Water Low[2]HighLowLow

Performance in Key Chemical Reactions

The reactivity of a ketone is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[4] Among ketones, reactivity varies with the nature of the alkyl or aryl substituents.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

General Reaction Scheme:

Aldol_Condensation cluster_reactants Reactants cluster_products Products Ketone Ketone Enolate Enolate Ketone->Enolate -H⁺ Base Base Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct + Aldehyde/Ketone Carbonyl Aldehyde/Ketone Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct->Enone -H₂O Water H₂O Heat Heat

Caption: General mechanism of a base-catalyzed Aldol Condensation.

Performance Comparison:

Ketone TypeExpected ReactivityRationale
This compound Moderate Exhibits a balance between the nucleophilicity of its enolate and moderate steric hindrance. The electron-donating alkyl groups slightly decrease the acidity of the α-protons compared to smaller ketones.
Small Aliphatic (e.g., Acetone) High Less steric hindrance allows for easier formation of the enolate and subsequent attack on the carbonyl electrophile.
Sterically Hindered (e.g., 3,3-Dimethyl-2-butanone) Low Significant steric bulk around the carbonyl group and α-carbons impedes both enolate formation and nucleophilic attack.
Aromatic (e.g., Acetophenone) Moderate to Low The acidity of the α-protons is increased by the phenyl group, favoring enolate formation. However, the resulting enolate is stabilized by resonance, potentially decreasing its reactivity. The bulky phenyl group also adds steric hindrance.

Experimental Protocol: Aldol Condensation of this compound with Benzaldehyde (B42025)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Grignard Reaction

Grignard reactions are a powerful tool for forming new carbon-carbon bonds and synthesizing alcohols. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.

General Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_products Products Ketone Ketone Alkoxide Alkoxide Intermediate Ketone->Alkoxide + R'-MgX Grignard R'-MgX Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol + H₃O⁺ Acid_Workup H₃O⁺ (Workup)

Caption: General mechanism of a Grignard reaction with a ketone.

Performance Comparison:

Ketone TypeExpected ReactivityRationale
This compound Good The carbonyl carbon is readily accessible for nucleophilic attack by the Grignard reagent, with moderate steric hindrance from the alkyl chains.[5]
Small Aliphatic (e.g., Acetone) Very High Minimal steric hindrance allows for rapid reaction with Grignard reagents.[6]
Sterically Hindered (e.g., 3,3-Dimethyl-2-butanone) Low to Very Low The bulky tert-butyl group severely hinders the approach of the Grignard reagent to the carbonyl carbon. Side reactions such as enolization and reduction may become more prominent.[5]
Aromatic (e.g., Acetophenone) Good The phenyl group can slightly reduce the electrophilicity of the carbonyl carbon through resonance, but the reaction is generally efficient.

Experimental Protocol: Grignard Reaction of this compound with Ethylmagnesium Bromide

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with ethyl bromide in anhydrous diethyl ether to prepare ethylmagnesium bromide.

  • Ketone Addition: Cool the Grignard reagent in an ice bath. Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure completion.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting tertiary alcohol can be purified by distillation or column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced.

General Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_products Product Ketone Ketone Imine_Iminium Imine/Iminium Ion Ketone->Imine_Iminium + Amine, -H₂O Amine Primary/Secondary Amine Product_Amine Amine Product Imine_Iminium->Product_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Caption: General workflow for reductive amination of a ketone.

Performance Comparison:

Ketone TypeExpected ReactivityRationale
This compound Good Forms an imine intermediate at a reasonable rate. The subsequent reduction is generally efficient with common reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120).[7]
Small Aliphatic (e.g., Acetone) High Less steric hindrance facilitates the initial nucleophilic attack by the amine to form the hemiaminal intermediate, leading to faster imine formation.
Sterically Hindered (e.g., 3,3-Dimethyl-2-butanone) Low The bulky groups significantly slow down the rate of imine formation, which is often the rate-determining step.[7]
Aromatic (e.g., Acetophenone) Moderate The formation of the imine can be slower than with aliphatic ketones due to the electronic effects and steric bulk of the phenyl group.

Experimental Protocol: Reductive Amination of this compound with Benzylamine (B48309)

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and benzylamine (1-1.2 equivalents) in a suitable solvent such as methanol (B129727) or 1,2-dichloroethane.

  • pH Adjustment: If necessary, add a small amount of acetic acid to catalyze the imine formation (typically to a pH of 5-6).

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by adding water or a basic solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic phase, dry it, and concentrate it. The final amine product can be purified by column chromatography or distillation.

Conclusion

This compound serves as a reliable and versatile ketone in a range of fundamental organic reactions. Its performance, characterized by moderate reactivity, offers a predictable platform for synthesis. When compared to other ketones, this compound provides a middle ground, avoiding the sometimes-uncontrolled reactivity of smaller ketones and the steric limitations of bulkier analogues. For researchers and drug development professionals, understanding these nuances allows for the strategic selection of this compound in synthetic pathways where its specific reactivity profile can be leveraged to optimize yield and minimize side products. The provided experimental protocols offer a starting point for the practical application of this compound in the laboratory.

References

A Comparative Guide to the Synthesis of 4-Nonanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly for intermediates in drug development and scientific research, the efficient and reliable production of target molecules is paramount. This guide provides a comparative analysis of three common synthetic routes to 4-nonanone, a valuable ketone intermediate. The methodologies discussed include the direct oxidation of 4-nonanol (B1584833), a two-step Grignard synthesis commencing from hexanal (B45976), and a nitrile-based Grignard approach. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable pathway for their specific laboratory and developmental needs.

Comparative Performance of this compound Synthesis Routes

The selection of a synthetic route is often a balance of factors including yield, reaction conditions, availability of starting materials, and ease of execution. The following table summarizes the key quantitative data for the three primary synthesis routes to this compound.

Parameter Route 1: Oxidation of 4-Nonanol Route 2: Grignard from Hexanal Route 3: Grignard from Nitrile
Overall Yield High (typically 85-99%)[1]Good to High (overall 75-85%)Good (typically 70-85%)
Number of Steps 121 (plus workup)
Starting Materials 4-Nonanol, Oxidizing AgentPropyl Bromide, Magnesium, HexanalButyl Bromide, Magnesium, Pentanenitrile
Key Reagents PCC, or DMSO/(COCl)₂, or CrO₃/H₂SO₄Diethyl Ether, HCl (for workup)Diethyl Ether, H₃O⁺ (for workup)
Reaction Temperature 0 °C to Room Temperature (Oxidation)0 °C to Reflux (Grignard); 0 °C to RT (Oxidation)0 °C to Reflux
Reaction Time 1-4 hours2-4 hours (Grignard) + 1-4 hours (Oxidation)2-6 hours

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Oxidation of 4-Nonanol to this compound

The direct oxidation of the secondary alcohol, 4-nonanol, is a straightforward and high-yielding method for the synthesis of this compound. Several established oxidation protocols can be employed, with the choice often depending on the desired scale, reagent toxicity, and functional group tolerance.

a) Pyridinium (B92312) Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based reagent that is effective for the oxidation of secondary alcohols to ketones without significant over-oxidation.[2]

  • Procedure: To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and celite in anhydrous dichloromethane (B109758) (CH₂Cl₂) at room temperature, a solution of 4-nonanol (1.0 equivalent) in CH₂Cl₂ is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium residues. The filtrate is concentrated under reduced pressure to afford this compound.

b) Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). It is a metal-free and mild method that provides excellent yields of ketones.

  • Procedure: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C. To this, a solution of DMSO (2.2 equivalents) in dichloromethane is added dropwise, maintaining the temperature below -60 °C. After stirring for 15 minutes, a solution of 4-nonanol (1.0 equivalent) in dichloromethane is added slowly. The reaction is stirred for another 30 minutes at -78 °C, after which triethylamine (5.0 equivalents) is added. The reaction mixture is allowed to warm to room temperature, and then water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

c) Jones Oxidation

Jones oxidation employs a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972). It is a powerful oxidizing agent, and the reaction is typically rapid and exothermic.[3]

  • Procedure: 4-Nonanol (1.0 equivalent) is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise with vigorous stirring until the orange color of the Cr(VI) reagent persists. The reaction is typically complete within 30 minutes. Isopropanol is added to quench the excess oxidant (indicated by the disappearance of the orange color and the formation of a green precipitate). The mixture is filtered, and the acetone is removed under reduced pressure. The residue is partitioned between ether and water. The ether layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give this compound.[3]

Route 2: Grignard Synthesis from Hexanal

This two-step route involves the formation of 4-nonanol via a Grignard reaction, followed by its oxidation to this compound.

Step 1: Synthesis of 4-Nonanol from Propylmagnesium Bromide and Hexanal

  • Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. Once the reaction begins, the remaining 1-bromopropane solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction mixture is then cooled to 0 °C, and a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The mixture is stirred at room temperature for 1-2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 4-nonanol, which can be purified by distillation or used directly in the next step.

Step 2: Oxidation of 4-Nonanol to this compound

  • Procedure: The crude 4-nonanol from Step 1 is oxidized to this compound using one of the methods described in Route 1 .

Route 3: Grignard Synthesis from Pentanenitrile

This method provides a direct route to this compound through the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine.

  • Procedure: Butylmagnesium bromide is prepared from 1-bromobutane (B133212) (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous diethyl ether, as described in Route 2, Step 1. The Grignard solution is then cooled to 0 °C, and a solution of pentanenitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours and then refluxed for 1 hour. After cooling to 0 °C, the reaction is carefully quenched by the slow addition of aqueous sulfuric acid (e.g., 3M). The mixture is then stirred vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound is then purified by distillation.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the described synthetic workflows, the following diagrams have been generated using the DOT language.

Synthesis_Route_1 4-Nonanol 4-Nonanol This compound This compound 4-Nonanol->this compound Oxidation Oxidizing Agent\n(PCC, Swern, or Jones) Oxidizing Agent (PCC, Swern, or Jones) Oxidizing Agent\n(PCC, Swern, or Jones)->this compound

Caption: Route 1: Direct Oxidation of 4-Nonanol.

Synthesis_Route_2 cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Propyl Bromide Propyl Bromide Propylmagnesium Bromide Propylmagnesium Bromide Propyl Bromide->Propylmagnesium Bromide Mg Mg Mg->Propylmagnesium Bromide 4-Nonanol 4-Nonanol Propylmagnesium Bromide->4-Nonanol Hexanal Hexanal Hexanal->4-Nonanol 4-Nonanone_final This compound 4-Nonanol->4-Nonanone_final Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->4-Nonanone_final

Caption: Route 2: Two-Step Grignard Synthesis from Hexanal.

Synthesis_Route_3 Butyl Bromide Butyl Bromide Butylmagnesium Bromide Butylmagnesium Bromide Butyl Bromide->Butylmagnesium Bromide Mg Mg Mg->Butylmagnesium Bromide Imine Intermediate Imine Intermediate Butylmagnesium Bromide->Imine Intermediate Pentanenitrile Pentanenitrile Pentanenitrile->Imine Intermediate This compound This compound Imine Intermediate->this compound Hydrolysis H3O+ H3O+ H3O+->this compound

Caption: Route 3: Grignard Synthesis from Pentanenitrile.

References

Evaluating 4-Nonanone as a Potential Breath Biomarker for Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early detection of lung cancer remains a critical challenge in oncology, driving the search for non-invasive, reliable biomarkers. Volatile organic compounds (VOCs) in exhaled breath have emerged as a promising avenue for screening, reflecting metabolic changes associated with malignancy. Among these, the ketone 4-nonanone has been identified as a potential biomarker. This guide provides an objective comparison of this compound with other VOCs, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential utility.

The Landscape of Volatile Organic Compound Biomarkers in Lung Cancer

The premise of breath analysis for cancer detection lies in the hypothesis that cancerous cells produce a unique metabolic signature of VOCs. These compounds, products of cellular metabolism, can diffuse from the bloodstream into the alveoli and be detected in exhaled breath. Several classes of VOCs, including ketones, aldehydes, and alkanes, have been investigated as potential lung cancer biomarkers.

While not a standalone validated biomarker, this compound is frequently identified as part of a larger panel of VOCs that, in combination, show promise for distinguishing individuals with lung cancer from healthy controls. Other ketones such as 2-butanone, 2-pentanone, and 4-heptanone, as well as various aldehydes, are also commonly reported in these panels.[1][2][3]

Comparative Analysis of Ketone Biomarkers

Direct quantitative performance data for this compound as an individual biomarker is limited in the current literature. Most studies evaluate the collective performance of a panel of VOCs. However, by examining studies that include this compound and other ketones, we can infer their relative importance and potential contribution to a diagnostic model.

A study by Fu et al. (2015) identified a panel of six carbonyl compounds, including C4H8O (which includes 2-butanone) and C5H10O (which includes pentanones), that could discriminate lung cancer patients from healthy controls and those with benign pulmonary nodules with high accuracy.[4] Another study highlighted that 1-butanol (B46404) and 3-hydroxy-2-butanone were found in significantly higher concentrations in the breath of lung cancer patients.[5]

The table below summarizes findings from various studies on VOC panels for lung cancer detection that include ketones. It is important to note that the sensitivity and specificity values are for the entire panel, not for the individual compounds.

Study/VOC PanelSensitivitySpecificityArea Under the Curve (AUC)Notes
Fu et al. (2015) [4]Panel of 6 carbonyl compounds (including C4H8O, C5H10O)96%64-100%Not ReportedSpecificity varied depending on the control group (benign nodules, smokers, non-smokers).
Song et al. (2010) [5]1-butanol and 3-hydroxy-2-butanoneNot ReportedNot ReportedNot ReportedSignificantly higher concentrations in lung cancer patients compared to controls.
Li et al. (2022) [6]Panel of 16 VOCs (including ketones)89.2%89.1%0.952A smaller panel of the top 8 VOCs also showed high accuracy (AUC 0.931).
Mazzone et al. (2012) [7]Breath profile combined with clinical risk factorsNot ReportedNot Reported0.811The model could also differentiate between histological subtypes and disease stages.
Phillips et al. (2007) [7]Model based on 22 VOCs84.6%80%0.88Utilized fuzzy logic to develop the predictive model.

Experimental Protocols

Accurate and reproducible detection of VOCs in breath requires standardized and meticulously executed experimental protocols. The following sections detail the common methodologies for breath sample collection and analysis.

Breath Sample Collection

The collection of a high-quality breath sample is the foundational step for reliable VOC analysis. Two primary methods are employed:

  • Direct Breath Collection: The subject exhales directly into a collection device, such as a Tedlar® bag or a specialized instrument. This method is straightforward but can be influenced by ambient air contamination.

  • Exhaled Breath Condensate (EBC) Collection: The subject breathes normally through a cooled tube, causing the moisture and non-volatile components in their breath to condense.[8][9] This method is particularly useful for capturing less volatile compounds.

A General Protocol for Tedlar® Bag Collection:

  • Patient Preparation: Patients should fast for a minimum of 8 hours to minimize the influence of food and drink on their breath composition.[10]

  • Environmental Control: The collection should take place in a controlled environment with low background levels of VOCs.

  • Sample Collection: The patient exhales a single, full breath into a clean, inert Tedlar® bag. The first portion of the breath (dead space air from the upper airways) is often discarded to enrich the sample with alveolar air from the deep lungs.

  • Storage and Transport: The collected breath sample should be analyzed promptly. If storage is necessary, the bag should be kept in a cool, dark place to minimize degradation of the VOCs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of VOCs in breath samples due to its high sensitivity and specificity.[1]

A General Protocol for GC-MS Analysis:

  • Pre-concentration: VOCs from the breath sample are concentrated onto a sorbent trap. This is a critical step as the concentration of many biomarkers in breath is very low (parts per billion to parts per trillion range).

  • Thermal Desorption: The sorbent trap is heated, releasing the trapped VOCs into the GC column.

  • Gas Chromatography: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column. A common column type is a non-polar or mid-polar capillary column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

  • Identification and Quantification: The identity of each VOC is confirmed by comparing its mass spectrum and retention time to a spectral library (e.g., NIST). Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Workflow and Pathway Diagrams

To visually represent the processes involved in the validation of this compound as a biomarker, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_collection Breath Sample Collection cluster_analysis GC-MS Analysis Patient Patient Preparation (Fasting) Collection Breath Collection (Tedlar® Bag) Patient->Collection Storage Sample Storage (Cool, Dark) Collection->Storage Preconcentration Pre-concentration (Sorbent Trap) Storage->Preconcentration Sample Introduction Desorption Thermal Desorption Preconcentration->Desorption GC Gas Chromatography (Separation) Desorption->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for breath biomarker analysis.

Biomarker_Validation_Pathway Discovery Biomarker Discovery (e.g., Untargeted GC-MS) Identification Candidate Biomarker Identification (e.g., this compound) Discovery->Identification Validation Analytical Validation (Sensitivity, Specificity) Identification->Validation Clinical_Validation Clinical Validation (Large Cohort Studies) Validation->Clinical_Validation Clinical_Utility Clinical Utility Assessment Clinical_Validation->Clinical_Utility

Caption: Logical pathway for biomarker validation.

Conclusion

The validation of this compound as a standalone biomarker for lung cancer requires further investigation. Current evidence suggests its potential as a component of a broader VOC panel. For researchers and drug development professionals, the focus should be on studies that evaluate a combination of biomarkers to achieve the high sensitivity and specificity required for a reliable diagnostic test. The methodologies for breath collection and GC-MS analysis are well-established, but standardization across studies is crucial for comparing results and advancing the field. Future research should aim to quantify the specific contribution of this compound to diagnostic models and to compare its performance directly with other promising VOCs.

References

Safety Operating Guide

Proper Disposal of 4-Nonanone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-nonanone is critical for ensuring laboratory safety and environmental protection. As a combustible liquid and an irritant, this compound must be managed as hazardous waste, adhering to strict protocols from the point of generation to its final disposal. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and in compliance with regulations.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its hazards. This chemical is a combustible liquid that causes serious eye irritation and may irritate the skin.[1][2][3] Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Hand Protection: Wear suitable, chemically resistant gloves.[2]

  • Skin and Body Protection: Use a lab coat or other protective clothing to prevent skin contact.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store away from heat, sparks, open flames, and other sources of ignition.[4][5]

  • Store separately from incompatible materials such as strong oxidizing agents.[4][6]

Summary of this compound Properties for Disposal Consideration

The following table summarizes the key characteristics of this compound that classify it as hazardous waste and dictate its disposal route.

PropertyValue / ClassificationRelevance to Disposal
Physical State Liquid[7]Dictates the type of containment needed.
Flash Point 61.11 °C (142.00 °F)[2]Classifies it as a combustible liquid, requiring segregation as flammable waste.[8]
GHS Hazard Statements H227: Combustible liquidH319: Causes serious eye irritation[5][9]Reinforces its status as hazardous waste that cannot be disposed of in regular trash or drains.
Environmental Hazards Harmful to aquatic life with long-lasting effects[3]Prohibits disposal into sewer systems or surface waters.[4][10]
Water Solubility Low[4]Ineligible for drain disposal, which is reserved for highly water-soluble and low-toxicity substances.[6][11]

Step-by-Step Disposal Procedure

The disposal of this compound waste must follow the guidelines established by regulatory bodies like the Resource Conservation and Recovery Act (RCRA) and be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste collection program.[12][13] Never dispose of this compound by evaporation in a fume hood or by pouring it down the drain. [10][12]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Treat all unused, expired, or contaminated this compound and solutions containing it as hazardous chemical waste.[12]

  • Segregate Waste: Because this compound is a combustible ketone, it must be collected in a waste stream designated for flammable organic liquids. Do not mix it with incompatible waste streams like acids, bases, or oxidizers.[6]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][13] This area must be under the control of laboratory personnel.

  • Select a Proper Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof cap.[13] Whenever possible, use the original container if it is intact and can be safely sealed.[6]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." List all constituents and their approximate percentages.

  • Keep Container Closed: The waste container must remain closed at all times except when you are actively adding waste to it.[8][12]

Step 3: Arranging for Disposal

  • Monitor Accumulation Limits: Be aware of the volume limits for your SAA (e.g., a maximum of 55 gallons of total hazardous waste).[8]

  • Request a Pickup: Once the container is full or you have no further use for it, contact your institution's EHS or hazardous waste management office to schedule a pickup.[8] Do not move the waste to another storage location yourself.[8]

Step 4: Handling Empty Containers

  • Decontaminate: An empty container that once held this compound must be triple-rinsed with a suitable solvent (such as acetone (B3395972) or ethanol) capable of removing the residue.[12]

  • Manage Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate flammable waste stream.[12]

  • Dispose of Container: After triple-rinsing, deface or remove all hazardous chemical labels from the empty container. It can then typically be disposed of as regular solid waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_lab_operations In-Laboratory Operations cluster_disposal_process Disposal Process cluster_empty_container Empty Container Handling A Generation of this compound Waste (Unused, Contaminated, or Expired) B Identify as Flammable Hazardous Waste A->B C Select a Labeled, Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Is Container Full or Waste No Longer Generated? E->F G Contact Institutional EHS/ Hazardous Waste Program F->G Yes H Schedule Waste Pickup G->H I Waste Collected by Authorized Personnel H->I J Transport to Approved Waste Disposal Facility I->J K Empty this compound Container L Triple-Rinse with Appropriate Solvent K->L M Collect Rinsate as Hazardous Waste (Transfer to Flammable Waste) L->M N Deface Labels on Empty Container L->N M->C Add to Flammable Waste O Dispose of Container in Regular Trash N->O

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 4-Nonanone in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of 4-Nonanone.

This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Chemical Safety and Hazard Information

This compound is a colorless to light yellow liquid.[1] The primary hazard associated with this compound is its potential to cause serious eye irritation.[2] Inhalation may cause respiratory irritation, and skin contact may lead to irritation. It is also classified as a combustible liquid.

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 4485-09-0
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 188 °C (at 760 mm Hg)[1]
Flash Point 61.11 °C (142.00 °F)[2]
Specific Gravity 0.821 to 0.827 @ 25 °C[2]
Solubility Insoluble in water.[3]
Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies such as OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.

Operational Plan: Step-by-Step Guidance for Safe Handling

This section outlines the procedural steps for the safe handling of this compound from procurement to use in experimental protocols.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors, a certified chemical fume hood is mandatory.[4]

  • Eye Wash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for mitigating the risks associated with handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and vapors, preventing serious eye irritation.
Hand Protection Butyl rubber gloves are recommended for handling ketones. While specific breakthrough time data for this compound is not readily available, butyl rubber generally provides good resistance to ketones. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for any signs of degradation before use.Protects skin from direct contact and potential irritation.
Skin and Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with organic vapor cartridges should be used.Protects against the inhalation of vapors.
Experimental Workflow

The following diagram outlines the logical workflow for handling this compound in a laboratory setting.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Appropriate PPE b Verify Fume Hood Operation a->b c Dispense this compound b->c d Perform Experiment c->d e Segregate Waste d->e f Decontaminate Work Area e->f g Label Waste Container f->g h Store in Designated Area g->h i Arrange for Chemical Waste Pickup h->i

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nonanone
Reactant of Route 2
Reactant of Route 2
4-Nonanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.